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Phytoene

Cat. No.: B131915
CAS No.: 540-04-5
M. Wt: 544.9 g/mol
InChI Key: YVLPJIGOMTXXLP-KEKOKYSKSA-N
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Description

All-trans-phytoene is the all-trans-isomer of phytoene. It has a role as a plant metabolite.
This compound has been reported in Fusarium fujikuroi, Zea mays, and other organisms with data available.
This compound is a 40 carbon dietary fatty acid produced by the conversion of two molecules of geranylgeranyl pyrophosphate by the enzyme this compound synthase that is an intermediate in carotenoid biosynthesis in plants with potential to absorb ultraviolet radiation (UV), and potential antioxidant, chemopreventive, and anti-inflammatory activities in skin. Following ingestion and digestion, this compound may accumulate in the epidermis where it may prevent UV-mediated sun damage and carcinogenesis. In addition, phytofluene may prevent carcinogenesis by protecting cells against DNA damage through its free radical scavenger effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H64 B131915 Phytoene CAS No. 540-04-5

Properties

IUPAC Name

(6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLPJIGOMTXXLP-KEKOKYSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202309
Record name Phytoene
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Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytoene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

540-04-5
Record name trans-Phytoene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (All-E) phytoene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytoene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYTOENE, (ALL-E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E4NJ6N51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phytoene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Phytoene Biosynthesis Pathway: A Technical Guide to Intermediates and Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core phytoene biosynthesis pathway, a critical route for the production of carotenoids in plants and microorganisms. This document details the key intermediates, the enzymes that catalyze their transformations, and the intricate mechanisms that govern this vital metabolic process. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of carotenoid biosynthesis and its potential applications in drug development and biotechnology.

Introduction to the this compound Biosynthesis Pathway

The this compound biosynthesis pathway is the foundational metabolic route for the synthesis of all carotenoids. These lipophilic isoprenoid pigments play essential roles in photosynthesis, photoprotection, and as precursors to signaling molecules and hormones. The pathway commences with the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form the first C40 carotenoid, 15-cis-phytoene. A series of desaturation and isomerization reactions then convert this compound into the red-colored lycopene, which serves as a crucial branch-point intermediate for the synthesis of a diverse array of cyclic and acyclic carotenoids.

Key Intermediates and Enzymes

The core of the this compound biosynthesis pathway involves a sequential series of enzymatic reactions that progressively modify the this compound backbone. The primary intermediates and the enzymes that catalyze their conversion are outlined below.

IntermediateEnzymeEnzyme Commission (EC) Number
Geranylgeranyl diphosphate (GGPP)This compound Synthase (PSY) 2.5.1.32
15-cis-PhytoeneThis compound Desaturase (PDS) 1.3.5.5
9,15,9'-tri-cis-ζ-Caroteneζ-Carotene Desaturase (ZDS) 1.3.5.6
7,9,9'-tri-cis-Neurosporene & 7,9,7',9'-tetra-cis-Lycopene (Prolycopene)Carotenoid Isomerase (CRTISO) 5.2.1.13
all-trans-LycopeneLycopene β-cyclase (LCYB) & Lycopene ε-cyclase (LCYE) 5.5.1.19 & 5.5.1.18

Quantitative Data on Enzyme Kinetics

Understanding the kinetic properties of the enzymes in the this compound biosynthesis pathway is crucial for modeling metabolic flux and for targeted genetic engineering. The following table summarizes available kinetic data for key enzymes in the pathway.

EnzymeOrganismSubstrateKm (µM)VmaxReference
This compound Desaturase (PDS)Oryza sativaThis compound53.9 ± 18.146.3 ± 10.7 pmol min-1 µg-1[1]
This compound Desaturase (PDS)Oryza sativaPhytofluene66.8 ± 20.748.4 ± 10.3 pmol min-1 µg-1[1]
ζ-Carotene Desaturase (ZDS)Anabaena sp. PCC 7120ζ-Carotene10Not Reported[2]
ζ-Carotene Desaturase (ZDS)Anabaena sp. PCC 7120Neurosporene10Not Reported[2]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The synthesis of various carotenoids from GGPP is a multi-step process involving several key enzymes. The pathway can be visualized as a linear progression with a crucial branching point at lycopene.

Phytoene_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate (GGPP) This compound 15-cis-Phytoene GGPP->this compound this compound Synthase (PSY) Phytofluene 9,15-di-cis-Phytofluene This compound->Phytofluene this compound Desaturase (PDS) Zeta_Carotene 9,15,9'-tri-cis-ζ-Carotene Phytofluene->Zeta_Carotene this compound Desaturase (PDS) Neurosporene 7,9,9'-tri-cis-Neurosporene Zeta_Carotene->Neurosporene ζ-Carotene Desaturase (ZDS) Prolycopene 7,9,7',9'-tetra-cis-Lycopene (Prolycopene) Neurosporene->Prolycopene ζ-Carotene Desaturase (ZDS) Lycopene all-trans-Lycopene Prolycopene->Lycopene Carotenoid Isomerase (CRTISO) alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase (LCYE) + Lycopene β-cyclase (LCYB) beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) PSY_Assay_Workflow cluster_prep Enzyme and Substrate Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Expression Recombinant PSY Expression (e.g., in E. coli) Purification PSY Purification (e.g., IMAC) Expression->Purification Incubation Incubate Purified PSY with GGPP (in appropriate buffer with Mn2+) Purification->Incubation GGPP_Prep Prepare GGPP Substrate (radiolabeled or unlabeled) GGPP_Prep->Incubation Termination Stop Reaction (e.g., addition of organic solvent) Incubation->Termination Extraction Extract this compound (e.g., with hexane or chloroform/methanol) Termination->Extraction Analysis Analyze this compound (e.g., HPLC, TLC, Scintillation Counting) Extraction->Analysis Quantification Quantify this compound Production Analysis->Quantification

References

Phytoene: A Comprehensive Technical Guide to Chemical Structure and Isomer Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and isomer characterization of phytoene, a pivotal intermediate in the biosynthesis of carotenoids. This document offers comprehensive experimental protocols and quantitative data to support research and development in fields where this colorless carotenoid is of interest.

This compound: Chemical Structure and Physicochemical Properties

This compound is a 40-carbon tetraterpenoid that serves as the precursor for all carotenoids in plants and some microorganisms.[1] Its chemical formula is C40H64 with a molecular weight of approximately 544.94 g/mol .[2][3][4] The structure of this compound is that of a symmetrical, long-chain hydrocarbon with multiple methyl branches.[1][5] Unlike the more familiar colored carotenoids, the chromophore of this compound consists of only three conjugated double bonds, which results in its absorption of light primarily in the ultraviolet B (UVB) range.[1]

The IUPAC name for the all-trans isomer of this compound is (6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene.[3][5] The structure of this compound was definitively established in 1966 through total synthesis.[1]

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC40H64[2][3][4]
Molecular Weight544.94 g/mol [2][3][4]
CAS Number13920-14-4 (for 15-cis-Phytoene)[2]
AppearanceClear, colorless oil[2]
Boiling Point620.3°C at 760 mmHg[2]
Density0.865 g/cm³[2]
Refractive Index1.504[2]
XLogP315.3[2]

Isomer Characterization

This compound exists as several geometric isomers, with the most common being all-trans-phytoene and various cis-isomers. The 15-cis isomer is the primary product of the this compound synthase enzyme in plants and is therefore the most abundant isomer in many plant tissues.[5] The different isomers can be separated and characterized using chromatographic and spectroscopic techniques.

Spectroscopic Properties
IsomerUV-Vis λmax (in n-hexane/ethanol)Reference
This compound (general)276, 286, 297 nm[1]
all-trans-Phytoene~286 nm[1]
cis-IsomersA slight blue shift compared to all-trans

Note: Detailed, publicly available 1H and 13C NMR data specifically comparing different this compound isomers is scarce. However, the general principles of NMR spectroscopy are widely used to differentiate carotenoid isomers. For instance, the chemical shifts of protons and carbons adjacent to a cis double bond will differ from those in the all-trans configuration.

Biosynthesis of this compound

The synthesis of this compound is the first committed step in the carotenoid biosynthetic pathway.[1] This reaction is catalyzed by the enzyme this compound synthase (PSY), which condenses two molecules of geranylgeranyl pyrophosphate (GGPP).[1]

Phytoene_Biosynthesis GGPP1 Geranylgeranyl Pyrophosphate (GGPP) PSY This compound Synthase (PSY) GGPP1->PSY GGPP2 Geranylgeranyl Pyrophosphate (GGPP) GGPP2->PSY This compound 15-cis-Phytoene PSY->this compound Carotenoids Downstream Carotenoids This compound->Carotenoids This compound Desaturase (PDS) and other enzymes

This compound Biosynthesis Pathway.

The expression and activity of this compound synthase are tightly regulated, making it a key control point for carotenoid accumulation in plants.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from plant tissues.

Phytoene_Extraction_Workflow start Start: Fresh or Lyophilized Plant Tissue homogenize Homogenize tissue in a suitable solvent (e.g., acetone, ethanol, or a mixture with hexane). start->homogenize extract Perform repeated extractions until the tissue is colorless. homogenize->extract filter Filter or centrifuge to remove solid debris. extract->filter combine Combine the solvent extracts. filter->combine saponify Optional: Saponification to remove chlorophylls and lipids. combine->saponify partition Partition into a non-polar solvent (e.g., hexane, petroleum ether). saponify->partition dry Dry the organic phase over anhydrous sodium sulfate. partition->dry evaporate Evaporate the solvent under reduced pressure and in the dark. dry->evaporate resuspend Resuspend the residue in a suitable solvent for analysis (e.g., HPLC mobile phase). evaporate->resuspend end End: this compound-rich extract resuspend->end

General Workflow for this compound Extraction.

Detailed Method:

  • Homogenization: Homogenize 1-5 g of fresh or lyophilized plant tissue with a suitable solvent such as acetone, ethanol, or a mixture of hexane and acetone. The process should be carried out under dim light to prevent isomerization and degradation.

  • Extraction: Repeat the extraction process until the plant residue becomes colorless.

  • Separation: Pool the solvent extracts and filter or centrifuge to remove any solid plant material.

  • Saponification (Optional): To remove interfering chlorophylls and lipids, a saponification step can be included. Add an equal volume of 10% (w/v) methanolic potassium hydroxide to the extract and incubate in the dark at room temperature for at least 4 hours or overnight.

  • Partitioning: Transfer the extract (saponified or not) to a separatory funnel. Add an equal volume of a non-polar solvent like hexane or petroleum ether and a 10% aqueous sodium chloride solution to facilitate phase separation.

  • Washing: Wash the organic phase several times with deionized water to remove any residual alkali and water-soluble impurities.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and then evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: The resulting this compound-rich residue should be stored under a nitrogen atmosphere at -20°C or lower in the dark.

HPLC Separation of this compound Isomers

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of this compound isomers. C30 columns are particularly effective for separating carotenoid isomers.

HPLC System and Conditions:

ParameterRecommended Conditions
Column C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic system of methanol, methyl-tert-butyl ether (MTBE), and water. A common starting point is a gradient elution.
Flow Rate 1.0 mL/min
Detection UV-Vis detector or a photodiode array (PDA) detector set to monitor the 286 nm wavelength.
Injection Volume 20 µL
Column Temperature 25-30°C

Example of a Gradient Elution Program:

Time (min)% Methanol% MTBE% Water
081154
2066304
3016804
3516804
4081154
4581154

Note: The exact gradient profile may need to be optimized depending on the specific C30 column used and the complexity of the sample matrix.

Signaling Pathways and Regulation

The biosynthesis of this compound is a highly regulated process, influenced by developmental cues and environmental signals such as light.

Phytoene_Regulation Light Light Phytochrome Phytochrome Light->Phytochrome activates PIFs Phytochrome Interacting Factors (PIFs) Phytochrome->PIFs promotes degradation PSY_Gene This compound Synthase (PSY) Gene PIFs->PSY_Gene represses transcription PSY_Protein PSY Protein PSY_Gene->PSY_Protein transcription & translation This compound This compound PSY_Protein->this compound catalyzes GGPP GGPP GGPP->PSY_Protein

Simplified Light-Mediated Regulation of this compound Synthesis.

In the dark, Phytochrome Interacting Factors (PIFs) accumulate and repress the transcription of the this compound Synthase (PSY) gene. Upon exposure to light, phytochromes are activated and promote the degradation of PIFs. This relieves the repression of the PSY gene, leading to the synthesis of PSY protein and subsequently, the production of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and isomer characterization of this compound. The detailed experimental protocols for extraction and HPLC analysis offer a practical starting point for researchers. While comprehensive quantitative NMR data for all this compound isomers remains an area for further investigation, the methodologies outlined here will enable the successful isolation and characterization of this important carotenoid precursor. The elucidation of the regulatory pathways governing this compound biosynthesis further highlights its significance in plant biology and its potential for applications in various scientific and industrial fields.

References

Phytoene Accumulation in Response to Environmental Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phytoene is the first C40 carotenoid synthesized in the plastids of plants and algae, representing the committed step in the carotenoid biosynthetic pathway. Its synthesis is catalyzed by the enzyme this compound synthase (PSY), which is widely recognized as the primary rate-limiting step of carotenogenesis.[1][2][3] Under optimal growth conditions, this compound exists as a transient intermediate and does not accumulate to high levels. However, in response to a wide range of environmental stressors—including high light, drought, salinity, and temperature extremes—plants and algae significantly upregulate this compound production. This accumulation is not merely a metabolic bottleneck but a strategic response to bolster the pool of precursors for essential downstream products, namely photoprotective carotenoids and the stress hormone abscisic acid (ABA).[4][5][6] This guide provides an in-depth examination of the mechanisms, signaling pathways, and quantitative outcomes of stress-induced this compound accumulation, along with detailed protocols for its analysis.

The Central Role of this compound Synthase (PSY) Isoforms

The regulation of this compound biosynthesis is primarily controlled at the transcriptional level of the this compound Synthase (PSY) genes.[1] In many plant species, particularly in the grass family (Poaceae) and in tomato, PSY is not a single gene but a small family of paralogs that have undergone subfunctionalization.[1][7][8] This specialization allows for fine-tuned control of carotenoid production in different tissues and under varying conditions:

  • PSY1: Often associated with carotenoid accumulation in ripening fruits (e.g., tomato) and endosperm (e.g., maize).[1][9]

  • PSY2: Primarily functions in photosynthetic tissues like leaves, with its expression often induced by light to support the synthesis of carotenoids essential for photosynthesis.[1][9]

  • PSY3: This isoform is consistently identified as the key player in the abiotic stress response, particularly in roots.[1][5][7][8][10] Its expression is strongly induced by drought, salinity, and exogenous ABA application.[4][5][7][8]

This functional diversification demonstrates that plants have evolved distinct genetic modules to manage carotenoid production for development versus stress adaptation. While Arabidopsis possesses only a single PSY gene, it is also induced by salt stress and ABA, indicating a conserved regulatory mechanism.[4][11]

This compound Accumulation Under Specific Environmental Stressors

Drought and Salinity Stress

Drought and salinity impose osmotic stress, triggering a signaling cascade that heavily involves the phytohormone abscisic acid (ABA).[12] Carotenoids are the metabolic precursors to ABA.[4][13] In response to these stresses, plants upregulate the carotenoid pathway to produce more ABA, which in turn mediates adaptive responses like stomatal closure and the expression of stress-responsive genes.[4][5]

The primary mechanism for this is the potent transcriptional induction of the PSY3 gene (in species that have it) in root tissues.[5][7][8] For instance, in maize roots subjected to drought, PSY3 mRNA levels can increase by as much as 50-fold.[7] Similarly, in rice and carrot, salt stress induces the expression of stress-responsive PSY paralogs, leading to an increase in total carotenoids and ABA levels.[4][5] This response forms a positive feedback loop where the initial stress signal triggers ABA synthesis, and ABA itself further induces the expression of PSY to amplify the response.[4][5]

High Light Stress

Exposure to high light (HL) intensity can cause photo-oxidative damage. Plants protect themselves by dissipating excess energy, a process in which carotenoids like those of the xanthophyll cycle play a crucial role.[6] To supply the precursors for these protective pigments, the entire pathway flux must increase. High light stress induces the accumulation of carotenoids, and this is often preceded by an increase in this compound.[14][15] In the green alga Haematococcus pluvialis, high light is a well-known inducer of carotenoid (astaxanthin) biosynthesis, a process that involves the significant upregulation of PSY transcripts.[14][16] In Dunaliella salina, exposure to higher light intensity led to a 2.2-fold increase in this compound desaturase (PDS) transcript levels after 12 hours, indicating an increased processing of the this compound pool.[17] Interestingly, in Arabidopsis, the high-light-triggered increase in carotenoids appears to be regulated post-transcriptionally by enhancing the activity of the existing PSY enzyme, rather than by increasing PSY gene expression.[15]

Temperature Stress

Both heat and cold stress can alter carotenoid metabolism. In wheat, the TaPSY3 gene was found to be highly upregulated during both drought and heat stress, with transcript accumulation reaching up to 196-fold after 6 hours of drought treatment.[10] In the alga Euglena gracilis, low-temperature stress combined with high light increased the transcript levels of the this compound synthase gene (crtB), indicating an effort to boost the carotenoid pathway's initial steps in response to cold.[18] High temperatures can also induce carotenoid accumulation in the light in Chlamydomonas reinhardtii.[19]

Quantitative Data on Stress-Induced Changes

The following tables summarize quantitative data from various studies on the impact of environmental stress on PSY gene expression and carotenoid concentrations.

Table 1: Upregulation of this compound Synthase (PSY) Gene Expression Under Abiotic Stress

Plant SpeciesStress ConditionGeneTissueFold Increase in ExpressionReference
Zea mays (Maize)Drought (8 days)PSY3Roots~50-fold[7]
Triticum aestivum (Wheat)Drought (6 hours)TaPSY3-~196-fold[10]
Daucus carota (Carrot)Salt Stress (100 mM NaCl)DcPSY2Roots~6-fold[4]
Daucus carota (Carrot)Salt Stress (100 mM NaCl)DcPSY2Leaves~6-fold[4]
Oryza sativa (Rice)Salt Stress / DroughtOsPSY3RootsUpregulated[5]
Haematococcus pluvialisNutrient Stress + High LightPSYCells158 to 277-fold[16]

Table 2: Changes in Carotenoid & this compound Concentrations Under Abiotic Stress

Plant/Algal SpeciesStress ConditionCompound MeasuredTissue/CellObserved ChangeReference
Daucus carota 'KRD'Salt Stressβ-caroteneTaproots48.54% Increase[20]
Daucus carota 'KRD'Salt StressTotal CarotenoidsTaproots38.01% Increase[20]
Daucus carota 'BHJS'Salt StressLycopeneTaproots19.13% Increase[20]
Solanum lycopersicumSalt Stress (120-160 mM NaCl)Total CarotenoidsMature-green FruitIncreased[21]
Chlorococcum sp.Fluridone (PDS Inhibitor)This compoundCells~33 µg/mg dry weight[22]

Signaling Pathways and Experimental Workflows

ABA-Mediated Signaling in Response to Drought/Salt Stress

Environmental stress such as drought or high salinity is perceived by plant cells, leading to a cascade of downstream signaling events. A central component of this is the synthesis of ABA. This pathway creates a positive feedback loop where stress induces ABA, and ABA, in turn, amplifies the expression of the rate-limiting enzyme PSY needed for its own synthesis, ensuring a robust and sustained stress response.

ABA_Signaling_Pathway Stress Drought / Salinity Stress Osmosensor Osmosensing (e.g., OSCA1) Stress->Osmosensor Ca_Signal Ca²⁺ Signal Osmosensor->Ca_Signal ABA_Biosynthesis ABA Biosynthesis Ca_Signal->ABA_Biosynthesis activates ABA Abscisic Acid (ABA) ABA_Biosynthesis->ABA PYL_PP2C PYL/PYR Receptors inhibit PP2Cs ABA->PYL_PP2C SnRK2 SnRK2 Kinases (Activated) PYL_PP2C->SnRK2 de-represses AREB AREB/ABF Transcription Factors SnRK2->AREB phosphorylates & activates Stress_Response Stress Tolerance (e.g., Stomatal Closure) SnRK2->Stress_Response activates downstream targets PSY3_Gene PSY3 Gene Promoter (ABRE elements) AREB->PSY3_Gene binds to PSY3_Expression PSY3 Transcription & Translation PSY3_Gene->PSY3_Expression This compound This compound Accumulation PSY3_Expression->this compound This compound->ABA_Biosynthesis precursor (positive feedback)

ABA-mediated induction of this compound Synthase 3 (PSY3) under osmotic stress.
General Experimental Workflow

Analyzing this compound accumulation in response to stress involves a multi-step process encompassing stress application, sample processing, and subsequent molecular and metabolic analysis. The workflow below outlines a typical experimental design for such a study.

Experimental_Workflow Start Plant Growth (Controlled Conditions) Stress Application of Environmental Stress Start->Stress Control Control Group (No Stress) Start->Control Harvest Time-Course Sample Harvesting (e.g., roots, leaves) Stress->Harvest Control->Harvest Split Sample Partitioning Harvest->Split Extraction Metabolite Extraction (e.g., Acetone/Hexane) Split->Extraction For Metabolites RNA_Ext Total RNA Extraction Split->RNA_Ext For Transcripts HPLC HPLC-DAD Analysis Extraction->HPLC Quant This compound & Carotenoid Quantification HPLC->Quant cDNA cDNA Synthesis RNA_Ext->cDNA qRT_PCR qRT-PCR Analysis (PSY genes) cDNA->qRT_PCR Expression Relative Gene Expression Analysis qRT_PCR->Expression

Standard workflow for analyzing this compound accumulation and gene expression.

Experimental Protocols

Protocol 1: this compound Extraction and Quantification by HPLC-DAD

This protocol provides a reliable method for extracting and quantifying this compound and other major carotenoids from plant tissues.[23][24] A C30 column is recommended for optimal separation of carotenoid isomers.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Acetone (HPLC grade, with 0.1% BHT)

  • Petroleum ether or n-Hexane (HPLC grade)

  • Dichloromethane (optional)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Mobile Phase A: Methanol (with 0.05 mM ammonium acetate)

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)

  • HPLC system with Diode Array Detector (DAD) and a C30 reverse-phase column (e.g., 4.6 x 250 mm, 3 µm)

Procedure:

  • Sample Homogenization: Weigh approximately 100-200 mg of fresh tissue (or 20-50 mg of lyophilized tissue). Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: Add 1 mL of cold acetone (with 0.1% BHT) to the powdered tissue. Vortex vigorously for 1 minute. Sonicate in an ice bath for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C. Carefully transfer the supernatant to a new glass tube.

  • Repeat the extraction on the pellet with another 1 mL of acetone. Combine the supernatants. Repeat until the pellet is colorless (typically 2-3 extractions).

  • Phase Separation: Add 1 mL of petroleum ether (or hexane) and 1 mL of saturated NaCl solution to the combined acetone extracts. Vortex for 30 seconds.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases. The upper, colored organic phase contains the carotenoids.

  • Carefully collect the upper organic phase and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a known volume (e.g., 200 µL) of MTBE or the initial mobile phase.

  • HPLC-DAD Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter.

    • Inject 10-20 µL onto the C30 column.

    • Use a gradient elution, for example: starting with 80% Methanol / 20% MTBE, ramping to 90% MTBE over 20 minutes.

    • Monitor the elution using a DAD. This compound is identified by its characteristic UV absorption spectrum with maxima around 276, 286, and 297 nm. Other carotenoids are detected at ~450 nm.

    • Quantify this compound by comparing the peak area at 286 nm with a standard curve generated from a pure this compound standard.

Protocol 2: Analysis of PSY Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying the relative transcript abundance of PSY genes.

Materials:

  • Plant tissue (harvested and immediately frozen in liquid nitrogen)

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for PSY isoforms and a reference gene (e.g., Actin or Ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from ~100 mg of frozen, powdered plant tissue using a commercial kit, following the manufacturer's instructions. Include an on-column DNase I treatment to eliminate genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Check RNA integrity on an agarose gel or using a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Primer Design and Validation: Design primers for each PSY isoform and the reference gene(s). Primers should span an exon-exon junction if possible to avoid amplifying gDNA. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and primer pair. A typical 20 µL reaction includes: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • qPCR Cycling: Use a standard three-step cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s, 60°C for 30 s, and 72°C for 30 s). Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the Ct values of the target PSY genes to the Ct value of the reference gene. Express the results as a fold change relative to the control (non-stressed) condition.

Conclusion

The accumulation of this compound is a highly regulated and critical component of the plant response to environmental adversity. Through the differential expression of specialized this compound Synthase paralogs, plants can rapidly increase the metabolic flux into the carotenoid pathway. This response is pivotal for synthesizing sufficient quantities of abscisic acid to manage osmotic stress and for producing the necessary carotenoids to protect the photosynthetic machinery from high-light-induced damage. Understanding the signaling pathways and regulatory networks that control this compound synthesis offers valuable targets for developing crops with enhanced resilience to the challenges of a changing climate.

References

An In-Depth Technical Guide to the Cellular Mechanisms of Phytoene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phytoene, a colorless 40-carbon carotenoid, is the metabolic precursor to all downstream carotenoids, including lycopene and β-carotene.[1] Historically overlooked due to its lack of color and perceived inactivity, recent scientific evidence has illuminated its significant bioactivity and multifaceted roles in cellular processes.[1][2] this compound is readily bioavailable from dietary sources such as tomatoes and accumulates in human tissues, particularly the skin, where it exerts potent protective effects.[3][4] This technical guide provides a comprehensive overview of the known mechanisms of this compound action at the cellular level, focusing on its antioxidant, anti-inflammatory, photoprotective, and neuroprotective properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways to support further research and development.

Core Mechanisms of this compound Action

This compound's biological effects are mediated through several interconnected cellular mechanisms, primarily revolving around its ability to counteract oxidative stress and inflammation.

This compound employs a dual strategy to mitigate oxidative stress. It can directly neutralize reactive oxygen species (ROS), and it can also indirectly bolster the cell's endogenous antioxidant defenses.[1][2]

  • Direct ROS Scavenging: this compound's structure, with its three conjugated double bonds, allows it to quench singlet oxygen and other free radicals, although its overall capacity is lower than that of more unsaturated carotenoids like lycopene.[2]

  • Indirect Antioxidant Activity via Nrf2 Pathway: A primary mechanism of this compound's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, upregulating the expression of Phase II detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPX).[6][7][8][9] This response enhances the cell's capacity to neutralize toxins and ROS.

  • Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties. In vitro studies on human fibroblasts exposed to UV radiation and stimulated with interleukin-1 (IL-1) showed that treatment with this compound and its derivative phytofluene resulted in a substantial decrease in the production of the pro-inflammatory mediator prostaglandin E2.[5] This effect is likely linked to the Nrf2 pathway, which is known to inhibit the pro-inflammatory NF-κB signaling cascade.[6][7]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Releases Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GPX) Transcription->Antioxidant_Genes Upregulates

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

The high bioaccessibility of this compound can be attributed to its efficient incorporation into micelles in the gut and its subsequent uptake by intestinal cells.[10]

  • Micellization and Absorption: Studies using Caco-2 intestinal cells, a model for the human intestinal epithelium, have shown that this compound and phytofluene are much more readily incorporated into mixed micelles than all-trans lycopene. This is likely due to their natural cis-isomerization and greater molecular flexibility.[10]

  • Receptor-Mediated Uptake: The cellular uptake of this compound is facilitated by the Scavenger Receptor Class B, Type I (SR-BI), a membrane protein also involved in the transport of other carotenoids and fat-soluble vitamins.[10][11] The transporters CD36 and NPC1L1 do not appear to be involved in this compound uptake. This compound can also compete with and impair the cellular uptake of other carotenoids, such as β-carotene.[10]

HPLC_Workflow Sample Biological Sample (Cell Lysate, etc.) Extraction Solvent Extraction Sample->Extraction Injection HPLC Injection (C30 Column) Extraction->Injection Detection PDA/UV Detection (λ = 286 nm) Injection->Detection Quant Quantification (vs. Standard Curve) Detection->Quant

References

Phytoene Distribution in Plant and Algal Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Phytoene, a colorless C40 carotenoid, is the first committed intermediate in the biosynthetic pathway of all carotenoids. It is synthesized in all photosynthetic organisms, including plants and algae. While often considered just a precursor, recent studies have highlighted its potential biological activities, including antioxidant and photoprotective properties, making it a compound of increasing interest for the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of this compound distribution across various plant and algal species, details common experimental protocols for its extraction and quantification, and illustrates the key regulatory pathways governing its synthesis.

This compound Distribution

This compound is ubiquitously present in plants and algae, though its concentration varies significantly depending on the species, tissue type, developmental stage, and environmental conditions. In general, tissues that accumulate high levels of other carotenoids, such as ripe fruits and some flowers, tend to have detectable levels of this compound. However, its concentration is typically much lower than that of the downstream colored carotenoids.

This compound Content in Plant Species

The following table summarizes the this compound content in a variety of plant species, primarily focusing on fruits and vegetables. Values are presented in micrograms per gram (µg/g) of fresh weight (FW) or dry weight (DW) as indicated.

Plant Species Common Name Tissue This compound Content (µg/g) Notes
Solanum lycopersicumTomatoRipe Fruit0.24 - 9.0 µg/g DWLevels can be significantly increased through genetic modification of this compound synthase (PSY-1).
Daucus carotaCarrotRoot73 µg/g FW
Prunus armeniacaApricotFruit28 µg/g FW
Citrus sinensisOrangeFruit11 µg/g FW
Cucumis meloMelonFruit124.61 µg/g (variety dependent)
Malus domesticaAppleRipe Fruit Skin & FleshLow concentrationsGenerally not a significant source.
Various Leafy Greens-Leaves1668 µg/g DW (total carotenoids)This compound is a minor component of the total carotenoids in green leaves.
This compound Content in Algal Species

Microalgae are a promising source of this compound, and its production can be significantly enhanced by inhibiting the downstream enzyme, this compound desaturase (PDS).

Algal Species This compound Content (µg/g) Notes
Chlorococcum sp.~33,000 µg/g DWAccumulation induced by the PDS inhibitor fluridone.
Dunaliella bardawilUp to 80,000 µg/g DWAccumulation induced by the PDS inhibitor norflurazon.
Dunaliella salina< 1 pg/cell (untreated) > 6 pg/cell (treated)This compound content significantly increased with PDS inhibitors.
Chlorella sorokinianaHigh levels with norflurazon treatmentA good candidate for this compound production.

Experimental Protocols

Accurate quantification of this compound requires robust extraction and analytical methods. The following protocols provide a general framework for the extraction and analysis of this compound from plant and algal tissues.

This compound Extraction from Plant Tissues

This protocol is adapted for the extraction of carotenoids, including this compound, from fruit and vegetable matter.

Materials:

  • Fresh or freeze-dried plant tissue

  • Mortar and pestle or homogenizer

  • Acetone (HPLC grade), stored at -20°C

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh approximately 1-5 g of fresh tissue or 0.1-0.5 g of freeze-dried tissue. All subsequent steps should be performed under dim light to prevent photodegradation of carotenoids.

  • Homogenization: Add the sample to a chilled mortar and pestle with a small amount of liquid nitrogen to facilitate grinding into a fine powder.

  • Extraction: Transfer the powdered sample to a centrifuge tube. Add 10 mL of cold acetone containing 0.1% BHT. Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction (steps 3-5) with fresh acetone until the pellet is colorless. Pool all the supernatants.

  • Phase Separation: Add an equal volume of ethyl acetate and a half volume of distilled water to the pooled supernatant in a separatory funnel. Mix gently and allow the phases to separate.

  • Collection of Organic Phase: Collect the upper organic phase containing the carotenoids.

  • Drying: Pass the organic phase through a column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of a suitable solvent for HPLC analysis (e.g., methanol:methyl-tert-butyl ether 50:50, v/v).

This compound Extraction from Algal Tissues

This protocol is suitable for the extraction of carotenoids from microalgae.

Materials:

  • Algal biomass (pellet)

  • Dimethyl sulfoxide (DMSO)

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Centrifuge

Procedure:

  • Cell Lysis: To a known amount of algal pellet, add 1 mL of DMSO to facilitate cell wall disruption. Vortex for 1 minute.

  • Extraction: Add 3 mL of acetone and vortex for another minute.

  • Phase Separation: Add 3 mL of hexane and 3 mL of saturated NaCl solution. Vortex thoroughly.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the upper hexane layer containing the carotenoids.

  • Re-extraction: Repeat the hexane extraction (steps 3-5) on the lower aqueous phase to ensure complete recovery. Pool the hexane fractions.

  • Evaporation: Evaporate the hexane to dryness under a stream of nitrogen.

  • Reconstitution: Re-dissolve the dried extract in a known volume of HPLC mobile phase.

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most common method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and diode array detector.

  • Column: A C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is highly recommended for optimal separation of carotenoid isomers.

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might be:

    • 0 min: 95% Methanol, 5% MTBE

    • 15 min: 20% Methanol, 80% MTBE

    • 20 min: 95% Methanol, 5% MTBE

  • Flow Rate: 1.0 mL/min

  • Detection: this compound is detected by its characteristic UV absorbance spectrum with a maximum at approximately 286 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from a pure this compound standard.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is tightly regulated. The following diagrams illustrate the core biosynthetic pathway, its regulation, and a typical experimental workflow for this compound analysis.

carotenoid_biosynthesis GGPP Geranylgeranyl diphosphate (GGPP) This compound This compound GGPP->this compound This compound Synthase (PSY) Phytofluene Phytofluene This compound->Phytofluene This compound Desaturase (PDS) Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene Lycopene Lycopene Zeta_Carotene->Lycopene ζ-Carotene Desaturase (ZDS) alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase (LCYE) beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) Lutein Lutein alpha_Carotene->Lutein Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin

Carotenoid Biosynthesis Pathway.

PSY_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_plastid Plastid PIF1 PIF1 (Phytochrome-Interacting Factor 1) PSY_Gene PSY Gene PIF1->PSY_Gene Represses transcription PSY_mRNA PSY mRNA PSY_Gene->PSY_mRNA Transcription PSY_Protein PSY Protein PSY_mRNA->PSY_Protein Translation PSY_Active Active PSY Enzyme PSY_Protein->PSY_Active Import & Activation This compound This compound PSY_Active->this compound Catalysis GGPP GGPP GGPP->this compound Light Light Phytochrome Phytochrome Light->Phytochrome Activates Phytochrome->PIF1 Promotes degradation

Regulation of this compound Synthase (PSY) Gene Expression by Light.

experimental_workflow Sample Plant or Algal Sample Homogenization Homogenization / Cell Lysis Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Collect Supernatant Reconstitution Reconstitution in HPLC Solvent Evaporation->Reconstitution HPLC HPLC-DAD Analysis Reconstitution->HPLC Quantification Data Analysis & Quantification HPLC->Quantification

General Experimental Workflow for this compound Analysis.

Conclusion

This compound, as the precursor to all carotenoids, is a fundamental component of the isoprenoid pathway in plants and algae. While its natural concentrations are generally low, certain species and specific conditions can lead to its accumulation. The development of efficient extraction and analytical protocols is crucial for its accurate quantification and for exploring its potential applications in the pharmaceutical and nutraceutical industries. Further research into the genetic and environmental factors that regulate this compound biosynthesis will be key to unlocking the full potential of this colorless carotenoid.

The Enduring Blueprint: Evolutionary Conservation of the Phytoene Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phytoene biosynthesis pathway is a fundamental metabolic route responsible for the production of this compound, the 40-carbon precursor to all carotenoids. Carotenoids are a diverse group of isoprenoid pigments essential for a wide array of biological functions, from light harvesting and photoprotection in plants to providing essential nutrients and antioxidants for human health. The remarkable conservation of this pathway across different domains of life, including bacteria, archaea, fungi, and plants, underscores its ancient origins and fundamental importance. This technical guide delves into the core components, regulatory mechanisms, and evolutionary history of the this compound biosynthesis pathway, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical metabolic process.

Core Pathway and Key Enzymes: An Evolutionary Perspective

The biosynthesis of this compound is the first committed step in the carotenoid biosynthetic pathway.[1][2][3] It begins with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP), a product of the methylerythritol phosphate (MEP) pathway, to form the colorless C40 hydrocarbon, 15-cis-phytoene.[2][3] This reaction is catalyzed by the key rate-limiting enzyme, this compound synthase (PSY).[2][4][5] The core pathway leading to the production of lycopene, a key downstream carotenoid, involves a series of desaturation and isomerization reactions. While the overall goal is the same, the enzymatic machinery has evolved differently in bacteria versus plants and cyanobacteria.

In bacteria and fungi, a single enzyme, a CrtI-type this compound desaturase, typically carries out the four desaturation steps required to convert this compound to all-trans-lycopene.[6][7] In contrast, plants and cyanobacteria utilize a "poly-cis" pathway involving a series of distinct enzymes:

  • This compound Desaturase (PDS): Introduces two double bonds into 15-cis-phytoene to produce 9,15,9'-tri-cis-ζ-carotene.[8]

  • ζ-Carotene Desaturase (ZDS): Catalyzes the introduction of two additional double bonds to form 7,9,7',9'-tetra-cis-lycopene (prolycopene).[9]

  • Carotenoid Isomerase (CRTISO): Isomerizes the cis-double bonds to yield the all-trans-lycopene.

This divergence in the desaturation pathway highlights a significant evolutionary split between prokaryotic and eukaryotic carotenoid biosynthesis.

Evolutionary Conservation of Key Enzymes

The enzymes of the this compound biosynthesis pathway exhibit a high degree of conservation at the sequence and structural levels, reflecting their shared ancestry and essential functions.

This compound Synthase (PSY)

PSY is a member of the class 1 isoprenoid biosynthetic enzyme superfamily and shares a conserved prenyltransferase domain with squalene synthase.[2][4] Plant PSY proteins typically range from 380 to 450 amino acid residues.[2] The active site of PSY enzymes is highly conserved and comprises six key motifs: a substrate-binding pocket, catalytic residues, active lid-residues, two aspartate-rich regions, and a substrate Mg²⁺ binding site.[2][4]

Gene duplication events have played a crucial role in the evolution and diversification of the PSY gene family in plants.[1][4] Most plant species possess two or more PSY paralogs, which often exhibit tissue-specific expression patterns and have undergone subfunctionalization.[1][4] For example, in tomato and maize, different PSY isoforms are responsible for carotenoid biosynthesis in leaves, fruits/grains, and roots under stress conditions.[2][4] Despite these duplications, the intron/exon organization of PSY genes is remarkably conserved across terrestrial plants.[1]

This compound Desaturase (PDS) and ζ-Carotene Desaturase (ZDS)

Plant and cyanobacterial PDS and ZDS are related enzymes that belong to the FAD-dependent oxidoreductase family. Kinetic studies have provided insights into their catalytic mechanisms. For instance, PDS from rice (Oryza sativa) is thought to operate via an ordered ping-pong bi-bi kinetic mechanism, with evidence for substrate channeling of the phytofluene intermediate between subunits of a homotetrameric complex.[8] The Km values for ζ-carotene and neurosporene for the ZDS from the cyanobacterium Anabaena PCC 7120 have been determined to be 10 µM for both substrates.[10]

Quantitative Data on the this compound Biosynthesis Pathway

Table 1: this compound Synthase (PSY) Gene Copy Number in Selected Plant Species
SpeciesCommon NameNumber of PSY GenesReference
Arabidopsis thalianaThale Cress1[4]
Oryza sativaRice3[2]
Zea maysMaize3[2]
Solanum lycopersicumTomato3[1][2]
Triticum aestivumWheat3[2]
Table 2: Kinetic Parameters of ζ-Carotene Desaturase (ZDS)
Enzyme SourceSubstrateKm (µM)Reference
Anabaena PCC 7120ζ-Carotene10[10]
Anabaena PCC 7120Neurosporene10[10]

Experimental Protocols

Phylogenetic Analysis of this compound Synthase (PSY) Homologs

Objective: To infer the evolutionary relationships of PSY proteins from different species.

Methodology:

  • Sequence Retrieval: Obtain PSY amino acid sequences from various organisms of interest from public databases such as NCBI GenBank.

  • Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool like ClustalW or MAFFT. This step is crucial for identifying homologous regions and conserved motifs.

  • Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software packages like MEGA (Molecular Evolutionary Genetics Analysis) or RAxML are commonly used for this purpose.

  • Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using a tree viewer like FigTree. The branching patterns of the tree represent the inferred evolutionary relationships between the PSY proteins.

Heterologous Expression and Purification of this compound Synthase

Objective: To produce and purify recombinant PSY for in vitro characterization.

Methodology:

  • Gene Cloning: Clone the coding sequence of the PSY gene into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.

  • Transformation: Transform the expression construct into a suitable host organism, typically Escherichia coli.

  • Protein Expression: Induce the expression of the recombinant PSY protein, for example, by adding IPTG to the culture medium.

  • Cell Lysis and Inclusion Body Isolation: Harvest the cells and lyse them to release the cellular contents. As PSY is often expressed in inclusion bodies, these can be isolated by centrifugation.

  • Protein Refolding and Purification: Solubilize the inclusion bodies using a denaturing agent (e.g., urea) and then refold the protein by removing the denaturant. Purify the refolded PSY using affinity chromatography (e.g., Immobilized Metal Affinity Chromatography for His-tagged proteins).[5][11]

In Vitro Enzyme Activity Assay for this compound Synthase

Objective: To measure the catalytic activity of purified PSY.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified PSY enzyme, the substrate geranylgeranyl pyrophosphate (GGPP), a divalent cation cofactor (typically Mn²⁺), and a suitable buffer.[2] For quantitative analysis, radiolabeled [¹⁴C]GGPP is often used.[5][11]

  • Enzyme Reaction: Initiate the reaction by adding the enzyme and incubate at an optimal temperature for a defined period.

  • Product Extraction: Stop the reaction and extract the lipid-soluble product, this compound, using an organic solvent (e.g., hexane or a chloroform/methanol mixture).

  • Product Analysis: Analyze the extracted products using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate this compound from the substrate and other byproducts.

  • Quantification: If using a radiolabeled substrate, quantify the amount of this compound produced by scintillation counting.

Subcellular Localization of Carotenoid Biosynthesis Enzymes

Objective: To determine the intracellular location of enzymes in the this compound biosynthesis pathway.

Methodology:

  • Fusion Protein Construction: Create a fusion construct by genetically fusing the coding sequence of the enzyme of interest (e.g., PSY) to a reporter protein, such as Green Fluorescent Protein (GFP).

  • Transient or Stable Transformation: Introduce the fusion construct into plant cells (e.g., protoplasts) or create transgenic plants expressing the fusion protein.

  • Microscopy: Visualize the subcellular localization of the fusion protein using confocal laser scanning microscopy. The GFP fluorescence will indicate the location of the enzyme within the cell (e.g., chloroplasts, plasma membrane).[12][13][14]

  • Co-localization with Markers: To confirm the localization, co-express the enzyme-GFP fusion with known markers for specific organelles (e.g., a mitochondrial marker fused to a red fluorescent protein).

Visualizing the this compound Biosynthesis Pathway and its Evolution

Phytoene_Biosynthesis_Pathway cluster_MEP MEP Pathway cluster_Carotenoid Carotenoid Biosynthesis cluster_Bacteria_Fungi Bacteria / Fungi cluster_Plants_Cyanobacteria Plants / Cyanobacteria GGPP Geranylgeranyl Pyrophosphate (GGPP) PSY This compound Synthase (PSY) GGPP->PSY 2x This compound 15-cis-Phytoene PSY->this compound CrtI This compound Desaturase (CrtI) This compound->CrtI 4 desaturations PDS This compound Desaturase (PDS) This compound->PDS Lycopene_BF all-trans-Lycopene CrtI->Lycopene_BF zeta_carotene 9,15,9'-tri-cis-ζ-Carotene PDS->zeta_carotene ZDS ζ-Carotene Desaturase (ZDS) zeta_carotene->ZDS prolycopene 7,9,7',9'-tetra-cis-Lycopene ZDS->prolycopene CRTISO Carotenoid Isomerase (CRTISO) prolycopene->CRTISO Lycopene_PC all-trans-Lycopene CRTISO->Lycopene_PC

Figure 1: A simplified diagram illustrating the core this compound biosynthesis pathway and its divergence between bacteria/fungi and plants/cyanobacteria.

PSY_Gene_Evolution Ancestor Ancestral PSY Gene Duplication1 Gene Duplication Ancestor->Duplication1 PSY1_ancestor Proto-PSY1 Duplication1->PSY1_ancestor PSY2_ancestor Proto-PSY2 Duplication1->PSY2_ancestor Subfunctionalization Subfunctionalization PSY1_ancestor->Subfunctionalization Duplication2 Further Duplication PSY1_ancestor->Duplication2 PSY2_ancestor->Subfunctionalization PSY1 PSY1 (e.g., fruit/grain carotenoids) Subfunctionalization->PSY1 PSY2 PSY2 (e.g., leaf photosynthesis) Subfunctionalization->PSY2 PSY3 PSY3 (e.g., root stress response) Duplication2->PSY3

Figure 2: A logical diagram depicting the evolutionary diversification of the this compound Synthase (PSY) gene family in plants through gene duplication and subfunctionalization.

Experimental_Workflow_Phylogenetic_Analysis start Start: Identify Target Enzyme (e.g., PSY) seq_retrieval Sequence Retrieval (NCBI GenBank) start->seq_retrieval msa Multiple Sequence Alignment (ClustalW / MAFFT) seq_retrieval->msa tree_construction Phylogenetic Tree Construction (MEGA / RAxML) msa->tree_construction tree_vis Tree Visualization & Interpretation (FigTree) tree_construction->tree_vis end End: Inferred Evolutionary Relationships tree_vis->end

Figure 3: An experimental workflow diagram for the phylogenetic analysis of a this compound biosynthesis pathway enzyme.

Conclusion

The this compound biosynthesis pathway represents a remarkable example of evolutionary conservation, with its core enzymatic machinery and regulatory principles maintained across vast evolutionary distances. Understanding the intricacies of this pathway, from the kinetic properties of its enzymes to the evolutionary forces that have shaped its diversity, is of paramount importance for both basic research and applied sciences. For researchers in plant biology, this knowledge is fundamental to understanding photosynthesis, photoprotection, and plant development. For those in the fields of nutrition and drug development, the carotenoids produced by this pathway offer a rich source of essential nutrients, antioxidants, and potential therapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for further exploration and manipulation of this vital metabolic pathway.

References

Spectroscopic Properties of Phytoene and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of phytoene and its various isomers. This compound, a 40-carbon carotenoid precursor, is a colorless compound that absorbs light in the ultraviolet range.[1] Its unique properties and those of its isomers are of significant interest in fields ranging from plant biology and biochemistry to cosmetics and drug development, particularly for its potential as a UV absorber, antioxidant, and anti-inflammatory agent.[1] This document details its UV-Vis absorption, Raman, and NMR spectroscopic characteristics, presents quantitative data in tabular form, outlines experimental protocols, and visualizes key pathways and workflows.

UV-Visible Absorption Spectroscopy

This compound is a symmetric molecule characterized by a chromophore consisting of three conjugated double bonds.[1] This structure gives it a distinctive UV-Vis absorption spectrum, unlike the more extensively conjugated colored carotenoids which absorb in the visible range.[1][2] The primary isomers of interest are all-trans-phytoene and various cis-isomers, with 15-cis-phytoene being the initial product of this compound synthase in plants and algae.[3][4]

The UV spectrum of this compound typically shows a main absorption maximum (λmax) in the UVB range, often with two shoulders, characteristic of a triply conjugated system.[1][5] The exact positions of these maxima can shift slightly depending on the solvent used and the specific isomeric form.[5][6]

Data Presentation: UV-Vis Absorption Properties

The following table summarizes the reported UV absorption maxima and extinction coefficients for this compound and its key isomers.

IsomerSolventAbsorption Maxima (λmax)Molar Extinction Coefficient (ε) or ε1%Reference
This compound (unspecified)Not specified286 nmε1% = 915[1]
This compound (unspecified)Not specified~291 nmNot Reported[7]
15-cis-PhytoeneMeOH/MTBE (8/2)275, 285, 297 nmNot Reported[5]
all-trans-PhytoeneMeOH/MTBE (8/2)275, 285, 297 nmNot Reported[5]
This compound (from extract)Not specified285 nmNot Reported[8]

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for analyzing carotenoids.[9] However, its application to this compound presents challenges. The technique's sensitivity for carotenoids is often dramatically increased through resonance enhancement, which occurs when the excitation laser wavelength falls within the electronic absorption band of the molecule. Since this compound's absorption maxima are in the UV range (~285-297 nm), common visible laser lines (e.g., 532 nm) do not produce a resonantly enhanced signal, leading to a lack of distinct peaks in the Raman spectrum.[7]

While direct Raman analysis of this compound is difficult, the technique is invaluable for studying the overall carotenoid biosynthesis pathway, where the disappearance of this compound precursors and the appearance of downstream products like lycopene and β-carotene can be monitored.[9] These downstream products have strong Raman signals due to their longer conjugated systems.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including carotenoids and their isomers.[11] ¹H NMR, in particular, provides detailed information about the chemical environment of protons in the molecule, allowing for the differentiation of cis and trans configurations and the identification of specific isomers.

  • Olefinic Region : Protons on the polyene chain.

  • Aliphatic Region : Protons on the methyl groups and saturated portions of the end groups.

The chemical shifts and coupling constants of the olefinic protons are particularly sensitive to the molecule's geometry, making NMR a crucial technique for distinguishing between isomers like all-trans-, 9-cis-, and 15-cis-phytoene.[11][12]

Key Pathways and Workflows

Carotenoid Biosynthesis Pathway

This compound is the first committed intermediate in the biosynthesis of all carotenoids.[4] The process begins with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, catalyzed by the enzyme this compound synthase (PSY), to form 15-cis-phytoene.[4] This isomer is then sequentially desaturated and isomerized by enzymes like this compound desaturase (PDS), ζ-carotene isomerase (Z-ISO), and ζ-carotene desaturase (ZDS) to produce lycopene, the precursor for all other cyclic carotenoids.[13][14]

Carotenoid Biosynthesis Pathway GGPP 2x Geranylgeranyl Pyrophosphate (GGPP) This compound 15-cis-Phytoene GGPP->this compound this compound Synthase (PSY) ZetaCarotene1 9,15,9'-tri-cis-ζ-carotene This compound->ZetaCarotene1 this compound Desaturase (PDS) ZetaCarotene2 9,9'-di-cis-ζ-carotene ZetaCarotene1->ZetaCarotene2 ζ-carotene Isomerase (Z-ISO) Lycopene all-trans-Lycopene ZetaCarotene2->Lycopene ZDS, CrtISO Downstream Other Carotenoids (β-carotene, Lutein, etc.) Lycopene->Downstream Cyclases

Fig. 1: Biosynthesis pathway from GGPP to Lycopene.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol describes a general method for extracting and purifying this compound from biological samples (e.g., microalgae, plant tissues) for spectroscopic analysis.

Materials:

  • Sample tissue (lyophilized)

  • Extraction Solvent 1: Hexane/Methanol/Water mixture[15]

  • Extraction Solvent 2: n-hexane:acetone:toluene:absolute ethanol (10:7:7:6)[16]

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a C18 or C30 column

  • Mobile phase (e.g., acetone/water gradient)[15]

Methodology:

  • Homogenization: Homogenize the lyophilized sample tissue with the chosen extraction solvent. The process should be carried out under dim light to prevent photo-isomerization.

  • Phase Separation: If using a multiphasic solvent system like hexane/methanol/water, centrifuge the mixture to separate the phases. Collect the upper hexane phase containing the hydrophobic this compound.[15]

  • Drying and Concentration: Dry the collected organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Saponification (Optional): To remove contaminating lipids and chlorophylls, the dried extract can be saponified with a methanolic KOH solution.[16]

  • Purification: Re-dissolve the dried extract in a suitable solvent (e.g., dichloromethane or mobile phase). Purify and separate this compound isomers using HPLC with a C18 or C30 reverse-phase column.[15][16]

  • Collection: Collect the fractions corresponding to the this compound isomers, identified by their characteristic UV absorption spectra using a diode-array detector.

  • Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) at -20°C or lower in the dark.[17][18]

Extraction and Purification Workflow start Lyophilized Sample homogenize Homogenize with Extraction Solvent start->homogenize centrifuge Centrifuge for Phase Separation homogenize->centrifuge collect Collect Organic Phase centrifuge->collect dry Dry with Na₂SO₄ collect->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate hplc Purify by HPLC (C18 or C30 column) evaporate->hplc collect_fractions Collect this compound Fractions hplc->collect_fractions store Store at -20°C under Inert Gas collect_fractions->store

Fig. 2: Workflow for this compound extraction and purification.
Protocol 2: Spectroscopic Analysis

This protocol outlines the steps for analyzing purified this compound samples.

Materials:

  • Purified this compound sample

  • Spectroscopy-grade solvents (e.g., hexane, ethanol, methanol)[6][19]

  • Quartz cuvettes (for UV-Vis)

  • NMR tubes and deuterated solvents (e.g., CDCl₃)

  • UV-Vis Spectrophotometer

  • Raman Spectrometer

  • NMR Spectrometer

Methodology:

  • Sample Preparation:

    • UV-Vis: Prepare a dilute solution of the purified this compound in a suitable spectroscopy-grade solvent. The concentration should be adjusted to yield an absorbance between 0.3 and 0.85 in the main absorption peak.[6]

    • NMR: Dissolve a sufficient amount of the dried, purified sample in a deuterated solvent (e.g., chloroform-d). Filter the solution into an NMR tube.[20]

    • Raman: Analysis can be performed on the solid sample or a concentrated solution.

  • UV-Vis Spectroscopy:

    • Use a double-beam UV-Vis spectrophotometer and a quartz cuvette with a 1-cm path length.[19]

    • Scan the sample from approximately 250 nm to 450 nm.

    • Record the wavelengths of maximum absorbance (λmax).

  • Raman Spectroscopy:

    • Acquire spectra using an appropriate laser excitation wavelength. Note that UV resonance Raman may be required for a strong signal.

    • Collect data over the relevant wavenumber range for carotenoids (typically 800-1800 cm⁻¹).

  • NMR Spectroscopy:

    • Record the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher) for better resolution.[21]

    • Acquire other spectra as needed, such as ¹³C NMR or 2D-NMR (e.g., COSY), for complete structural assignment.[11]

Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition start Purified this compound (Solid or Oil) dissolve_uv Dissolve in Spectroscopy Solvent start->dissolve_uv dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr raman Raman Spectroscopy start->raman uv_vis UV-Vis Spectroscopy (250-450 nm scan) dissolve_uv->uv_vis nmr NMR Spectroscopy (¹H, ¹³C, 2D) dissolve_nmr->nmr

Fig. 3: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Note and Protocol for Phytoene Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of phytoene in various biological matrices, primarily plant tissues, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD).

Introduction

This compound is a colorless C40 carotenoid that serves as a crucial precursor in the biosynthesis of all colored carotenoids. It is formed by the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP). Due to its potential health benefits, including antioxidant and photoprotective properties, accurate quantification of this compound in food, nutraceuticals, and biological samples is of significant interest. This protocol outlines a robust and reliable HPLC method for the extraction and quantification of this compound.

Principle

The method involves the extraction of this compound from the sample matrix using organic solvents, followed by separation and quantification using RP-HPLC with a C30 column, which is particularly effective for separating carotenoid isomers. Detection is performed using a Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound (approximately 286 nm). Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a certified this compound standard.

Experimental Protocols

Sample Preparation (from Plant Tissues)

The extraction of this compound from plant tissues requires careful handling to prevent degradation. All procedures should be performed under subdued light and low temperatures.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or a homogenizer

  • Extraction solvent: A mixture of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical ratio is 83:15:2 (v/v/v). Other solvents like acetone, ethanol, and hexane can also be used depending on the sample matrix.[1]

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Amber-colored vials

Procedure:

  • Homogenization: Freeze the plant tissue sample (e.g., leaves, fruits) with liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle or a homogenizer.[2]

  • Extraction: Transfer a known amount of the powdered sample (e.g., 100-500 mg) to a centrifuge tube. Add the extraction solvent (e.g., 5 mL) and vortex vigorously for 1-2 minutes. To enhance extraction efficiency, the mixture can be sonicated for 5-10 minutes in an ice bath.

  • Centrifugation: Centrifuge the mixture at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to pellet the solid debris.

  • Collection of Supernatant: Carefully transfer the supernatant containing the extracted this compound to a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the remaining pellet at least two more times to ensure complete extraction of this compound. Pool all the supernatants.

  • Drying: Pass the pooled supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase (or a compatible solvent like MTBE) and transfer it to an amber-colored HPLC vial. The sample is now ready for HPLC analysis.

HPLC System and Conditions

The following HPLC conditions are recommended for the quantification of this compound. A C30 column is preferred for its superior ability to separate carotenoid isomers.[3][4]

Table 1: Recommended HPLC Conditions for this compound Quantification

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent with a DAD detector
Column YMC Carotenoid C30, 5 µm, 4.6 x 250 mm, or equivalent[5]
Mobile Phase A: Methanol/MTBE/Water (83:15:2, v/v/v) B: Methanol/MTBE/Water (8:90:2, v/v/v)[5]
Gradient Elution 0-20 min, 100% A; 20-21 min, linear gradient to 100% B; hold at 100% B for 10 min; 31-32 min, return to 100% A; re-equilibrate for 8 min.
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C
Injection Volume 10 - 20 µL
Detection Wavelength 286 nm for this compound. A full UV-Vis spectrum (250-600 nm) should be recorded to aid in peak identification.
Standard Preparation and Calibration Curve

Accurate quantification requires the generation of a standard curve using a certified this compound standard.

Materials:

  • (E/Z)-Phytoene standard (≥95% purity)

  • Solvent for standard dilution (e.g., MTBE or the initial mobile phase)

  • Amber-colored volumetric flasks

Procedure:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in the chosen solvent in an amber-colored volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.[6]

  • Calibration Curve: Inject each working standard into the HPLC system in triplicate. Plot a graph of the peak area against the concentration of the standards. The resulting calibration curve should be linear with a correlation coefficient (R²) of ≥ 0.99.[7]

Data Presentation

The quantitative data obtained from the HPLC analysis should be presented in a clear and structured format for easy interpretation and comparison.

Table 2: Example of Quantitative Data Summary for this compound Analysis

ParameterResult
Retention Time (this compound) ~15-20 min (dependent on specific conditions)
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery (%) 95 - 105%
Precision (RSD %) < 5%

Note: The values presented in this table are examples and may vary depending on the specific instrumentation and experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC protocol for this compound quantification.

Phytoene_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Tissue Sample Homogenization Homogenization (Liquid Nitrogen) Sample->Homogenization Extraction Solvent Extraction (e.g., MeOH/MTBE/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying_Evaporation Drying and Evaporation Supernatant_Collection->Drying_Evaporation Reconstitution Reconstitution in Mobile Phase Drying_Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Separation Chromatographic Separation (C30 Column) HPLC_Injection->Separation Detection DAD Detection (286 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification

Caption: HPLC workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC. By following these guidelines, researchers, scientists, and drug development professionals can obtain accurate and reproducible results for their studies. The use of a C30 column is highly recommended for optimal separation of this compound and its isomers. Adherence to proper sample preparation techniques is critical to minimize degradation and ensure accurate quantification.

References

Application Note: Quantitative Analysis of Phytoene in Plant Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoene is a colorless C40 carotenoid that serves as the primary precursor for the biosynthesis of all colored carotenoids in plants and some microorganisms. It is formed by the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme this compound synthase (PSY).[1][2][3] As the first committed step in the carotenoid biosynthetic pathway, the quantification of this compound is crucial for studying carotenoid metabolism, agricultural biotechnology, and for understanding the nutritional and therapeutic potential of various plant species.[1] This application note provides a detailed protocol for the extraction, separation, and quantification of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Carotenoid Biosynthesis Pathway

The biosynthesis of carotenoids begins with the formation of this compound, which then undergoes a series of desaturation and isomerization reactions to produce lycopene. Lycopene is a critical branch point, leading to the formation of various other carotenoids, including α-carotene and β-carotene, which are subsequently converted to xanthophylls like lutein and zeaxanthin.[3][4][5][6][7]

Carotenoid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) This compound This compound GGPP->this compound this compound Synthase (PSY) Phytofluene Phytofluene This compound->Phytofluene this compound Desaturase (PDS) Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene ζ-Carotene Desaturase (ZDS) Neurosporene Neurosporene Zeta_Carotene->Neurosporene Carotenoid Isomerase (CRTISO) Lycopene Lycopene Neurosporene->Lycopene alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase (LCYE) beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) Lutein Lutein alpha_Carotene->Lutein β-ring & ε-ring hydroxylases Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-ring hydroxylases

Caption: Simplified diagram of the plant carotenoid biosynthetic pathway.

Experimental Protocols

This section details the complete workflow for this compound analysis, from sample preparation to LC-MS/MS detection.

Experimental Workflow

The overall experimental workflow for the analysis of this compound from plant tissues is depicted below.

Experimental_Workflow Start Plant Tissue Sampling Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Extraction Solvent Extraction (e.g., Hexane:Acetone:Ethanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Drying Dry Under Nitrogen Supernatant_Collection->Drying Reconstitution Reconstitute in Injection Solvent (e.g., MTBE/Methanol) Drying->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration LC_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

Sample Preparation and Extraction

Materials:

  • Plant tissue (e.g., leaves, fruit peel, fruit flesh)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction solvent: Hexane:Acetone:Ethanol (2:1:1, v/v/v) with 0.1% Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (amber colored or covered in foil)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent: Methyl-tert-butyl ether (MTBE):Methanol (1:1, v/v)

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials (amber)

Protocol:

  • Weigh approximately 200-500 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 5 mL of pre-chilled extraction solvent to the tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction (steps 4-7) on the remaining pellet and combine the supernatants.

  • Dry the combined supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 1 mL of reconstitution solvent.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber LC-MS vial.

Note: All procedures should be performed under dim light and on ice to prevent degradation of carotenoids.[8]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Atmospheric Pressure Chemical Ionization (APCI) source

Chromatographic Conditions:

  • Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 3 µm) is recommended for optimal separation of carotenoid isomers.[4][9]

  • Mobile Phase A: Methanol:Water (95:5, v/v) with 0.1% formic acid

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: Linear gradient to 90% B

    • 20-25 min: Hold at 90% B

    • 25.1-30 min: Return to 10% B and equilibrate

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: APCI, Positive

  • Capillary Voltage: 3.5 kV

  • Vaporizer Temperature: 400°C

  • Sheath Gas Flow: 40 arbitrary units

  • Auxiliary Gas Flow: 10 arbitrary units

  • Collision Gas: Argon

  • MRM Transition for this compound: m/z 544.5 → 475.4 (This is a representative transition and should be optimized for the specific instrument).

Data Presentation

Quantitative analysis of this compound requires the generation of a calibration curve using a certified this compound standard. The following tables provide an example of the data that should be generated and summarized.

This compound Calibration Curve Data
Standard Concentration (ng/mL)Peak Area (arbitrary units)
11,520
57,650
1015,100
2537,800
5075,200
100150,500
200299,800
Quantitative Performance Metrics
ParameterValue
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantitation (LOQ)1.0 ng/mL
Recovery85 - 95%
Precision (RSD%)< 15%

Note: The values presented in these tables are for illustrative purposes and may vary depending on the instrumentation and experimental conditions. The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.[10]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in plant tissues using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, allowing for accurate quantification of this key carotenoid precursor. The provided workflow and data presentation guidelines will be valuable for researchers in the fields of plant biology, agriculture, and natural product chemistry.

References

Application Notes and Protocols for Developing Phytoene Delivery Systems for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoene, a colorless carotenoid and precursor to other carotenoids, is gaining significant attention for its potential therapeutic applications.[1][2] Found in various fruits and vegetables like tomatoes, carrots, and apricots, this compound exhibits potent antioxidant and anti-inflammatory properties.[2][3] It absorbs UV radiation, offering protection against sun damage, and has been shown to improve various skin quality parameters.[1][3] However, its hydrophobic nature presents a significant challenge for its effective delivery in in vivo systems, limiting its bioavailability and therapeutic efficacy.

These application notes provide a comprehensive guide to developing effective delivery systems for this compound for in vivo research. We will cover the preparation and characterization of this compound-loaded nanoparticles, including liposomes and solid lipid nanoparticles (SLNs), as well as detailed protocols for in vivo studies to evaluate their efficacy in models of skin inflammation and oxidative stress.

Challenges in this compound Delivery

The primary obstacle in the systemic and topical delivery of this compound is its low water solubility. This poor solubility leads to low bioavailability when administered orally and limited penetration through the skin when applied topically. To overcome these limitations, various nano-delivery systems have been developed to encapsulate hydrophobic compounds like this compound, thereby enhancing their stability, solubility, and bioavailability.

This compound Delivery Systems: Preparation and Characterization

This section details the preparation and characterization of two common nanoparticle-based delivery systems for this compound: liposomes and solid lipid nanoparticles (SLNs).

Data Presentation: Physicochemical Characterization of this compound-Loaded Nanoparticles

The following table summarizes the expected physicochemical characteristics of this compound-loaded nanoparticles. The data is compiled from studies on carotenoid encapsulation and represents typical values.

Nanoparticle TypeParameterTypical Value
Liposomes Particle Size (nm)100 - 200
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)-20 to -40
Encapsulation Efficiency (%)70 - 90
Solid Lipid Nanoparticles (SLNs) Particle Size (nm)150 - 300
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)-15 to -30
Encapsulation Efficiency (%)60 - 85
Experimental Protocols

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2 molar ratio (PC:CH) in a minimal amount of chloroform/methanol (2:1 v/v) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.

  • Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (~60°C) for 1 hour.

  • To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Store the prepared liposomes at 4°C.

This protocol details the preparation of this compound-loaded SLNs using the hot homogenization technique.

Materials:

  • This compound

  • Glyceryl monostearate (GMS) or other suitable solid lipid

  • Polysorbate 80 (Tween 80) or other suitable surfactant

  • Purified water

Procedure:

  • Melt the solid lipid (e.g., GMS) at a temperature approximately 5-10°C above its melting point.

  • Dissolve the this compound in the molten lipid.

  • Heat the aqueous surfactant solution (e.g., 2.5% w/v Tween 80 in water) to the same temperature.

  • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Subject the hot pre-emulsion to high-pressure homogenization for several cycles at a pressure of 500-1500 bar.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Store the SLN dispersion at 4°C.

In Vivo Study Protocols

This section provides detailed protocols for two in vivo animal models to assess the efficacy of this compound delivery systems in mitigating skin inflammation and oxidative stress.

Data Presentation: In Vivo Efficacy of this compound Delivery Systems

The following tables present hypothetical but realistic quantitative data that could be obtained from the in vivo studies described below.

Table 1: Efficacy of Topical this compound-Loaded Nanoparticles in a TPA-Induced Mouse Model of Skin Inflammation

Treatment GroupEar Thickness (mm)Myeloperoxidase (MPO) Activity (U/mg protein)IL-6 Level (pg/mg protein)TNF-α Level (pg/mg protein)
Control (Vehicle)0.45 ± 0.055.2 ± 0.8150 ± 20250 ± 30
TPA + Vehicle1.20 ± 0.1025.8 ± 3.5850 ± 901200 ± 150
TPA + this compound Solution0.95 ± 0.0818.5 ± 2.5600 ± 70900 ± 110
TPA + this compound Liposomes0.60 ± 0.0610.1 ± 1.5300 ± 40450 ± 50
TPA + this compound SLNs0.65 ± 0.0711.5 ± 1.8350 ± 45500 ± 60

Table 2: Efficacy of Oral this compound-Loaded Nanoparticles in a CCl4-Induced Rat Model of Oxidative Stress

Treatment GroupMalondialdehyde (MDA) (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)Glutathione Peroxidase (GPx) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)
Control (Vehicle)1.5 ± 0.2120 ± 1580 ± 1050 ± 6
CCl4 + Vehicle5.8 ± 0.755 ± 835 ± 522 ± 4
CCl4 + this compound Suspension4.2 ± 0.575 ± 1050 ± 730 ± 5
CCl4 + this compound Liposomes2.5 ± 0.3105 ± 1270 ± 845 ± 5
CCl4 + this compound SLNs2.8 ± 0.4100 ± 1165 ± 742 ± 6
Experimental Protocols

This protocol describes the induction of acute skin inflammation using 12-O-tetradecanoylphorbol-13-acetate (TPA) and the evaluation of topical this compound formulations.

Animals:

  • Female BALB/c mice (6-8 weeks old)

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into five groups (n=6-8 per group):

    • Group 1: Control (topical application of vehicle)

    • Group 2: TPA + Vehicle

    • Group 3: TPA + this compound in a simple solution

    • Group 4: TPA + this compound-loaded liposomes

    • Group 5: TPA + this compound-loaded SLNs

  • Induce inflammation by topically applying 2.5 µg of TPA dissolved in acetone to the inner and outer surfaces of the right ear.

  • One hour after TPA application, topically apply the respective treatment formulations to the right ear.

  • Measure ear thickness using a digital caliper at 6, 24, and 48 hours after TPA application.

  • At 48 hours, sacrifice the mice and collect the ear tissue.

  • Homogenize the ear tissue for the measurement of myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

This protocol details the induction of oxidative stress using carbon tetrachloride (CCl4) and the assessment of oral this compound formulations.

Animals:

  • Male Wistar rats (180-220 g)

Procedure:

  • Acclimatize the rats for one week prior to the study.

  • Divide the rats into five groups (n=6-8 per group):

    • Group 1: Control (oral administration of vehicle)

    • Group 2: CCl4 + Vehicle

    • Group 3: CCl4 + this compound in a simple suspension

    • Group 4: CCl4 + this compound-loaded liposomes

    • Group 5: CCl4 + this compound-loaded SLNs

  • Administer the respective this compound formulations or vehicle orally once daily for 7 days.

  • On day 7, induce oxidative stress by intraperitoneal injection of CCl4 (1 mL/kg body weight, 1:1 in olive oil).

  • 24 hours after CCl4 injection, sacrifice the rats and collect liver and blood samples.

  • Prepare liver homogenates to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).

Signaling Pathways and Visualization

This compound is believed to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phytochemicals like this compound may inhibit this pathway by preventing the degradation of IκBα.[4][5][6]

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators, such as certain phytochemicals, can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes.[7][8][9]

Caption: this compound's potential activation of the Nrf2 antioxidant pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for developing and evaluating this compound delivery systems.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis & Conclusion Phytoene_Source This compound Source (Extraction/Purification) Delivery_System Delivery System Selection (Liposomes, SLNs, etc.) Phytoene_Source->Delivery_System Formulation Formulation of this compound-loaded Nanoparticles Delivery_System->Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization Animal_Model Animal Model Selection (Skin Inflammation/Oxidative Stress) Characterization->Animal_Model Treatment Treatment Administration (Topical/Oral) Animal_Model->Treatment Efficacy_Assessment Efficacy Assessment (Biochemical & Histological Analysis) Treatment->Efficacy_Assessment Data_Analysis Statistical Analysis of Data Efficacy_Assessment->Data_Analysis Conclusion Conclusion on Efficacy of Delivery System Data_Analysis->Conclusion

Caption: Workflow for developing and testing this compound delivery systems.

Conclusion

The development of effective delivery systems is paramount to unlocking the full therapeutic potential of this compound. The protocols and information provided in these application notes offer a comprehensive framework for researchers to formulate, characterize, and evaluate this compound-loaded nanoparticles for in vivo applications. By systematically applying these methodologies, the scientific community can further investigate the promising health benefits of this colorless carotenoid.

References

Application Notes and Protocols: Phytoene as a Biomarker for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytoene is a colorless C40 carotenoid that serves as a precursor to all other carotenoids in plants and microorganisms.[1][2][3][4] It is the first committed step in carotenoid biosynthesis, formed by the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules.[2][3][4] As a dietary component found in fruits and vegetables like tomatoes, this compound is absorbed by humans and accumulates in various tissues, including the plasma, liver, skin, and prostate.[2][5][6] Recent studies suggest a link between the consumption of this compound-containing foods and a reduced risk of chronic diseases, such as cancer and cardiovascular disease, making it a compound of interest for metabolic studies.[5][7][8] Its potential to act as an antioxidant and anti-inflammatory agent further highlights its significance in human health.[2][7][9] This document provides an overview of this compound's metabolic pathway, its application as a biomarker, and detailed protocols for its quantification in biological samples.

Metabolic Pathway of this compound

In plants, carotenoid biosynthesis begins with the formation of this compound from two molecules of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by the enzyme this compound synthase (PSY).[1][2][3][4] This is considered the rate-limiting step in the pathway.[3][4] this compound then undergoes a series of desaturation and isomerization reactions to form lycopene.[1] Lycopene is a key branch point, leading to the synthesis of various other carotenoids, such as β-carotene and α-carotene.[1] While animals cannot synthesize carotenoids de novo, they obtain them from their diet.[8] The metabolism of absorbed this compound in humans is an area of active research, with studies suggesting its potential bioactivity and preferential accumulation in certain tissues.[5][6]

Phytoene_Metabolic_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) This compound This compound GGPP->this compound this compound Synthase (PSY) Lycopene Lycopene This compound->Lycopene Desaturases & Isomerases alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase Phytoene_Workflow A Sample Collection (e.g., Human Plasma) B Sample Preparation (Protein Precipitation) A->B C Liquid-Liquid Extraction (Hexane/Ethanol) B->C D Solvent Evaporation (Under Nitrogen) C->D E Reconstitution in Mobile Phase D->E F HPLC-MS/MS Analysis (C30 Column) E->F G Data Processing & Quantification F->G H Metabolic Interpretation G->H

References

Application Notes and Protocols for Isotopic Labeling of Phytoene in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytoene, a colorless precursor to all carotenoids, is gaining significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits, including antioxidant and anti-inflammatory properties. To elucidate its absorption, distribution, metabolism, and excretion (ADME), stable isotope-labeled this compound is an invaluable tool for tracer studies. This document provides detailed protocols for the production of isotopically labeled this compound using metabolically engineered Escherichia coli. By leveraging the bacterium's ability to utilize defined carbon sources, high-enrichment isotopic labeling of this compound can be achieved in a cost-effective and scalable manner.[1][2]

The strategy involves engineering E. coli with the necessary carotenoid biosynthesis genes and cultivating the recombinant strain in a minimal medium containing a stable isotope-labeled carbon source, such as ¹³C-glucose. This methodology allows for the production of uniformly labeled this compound for various research applications.

This compound Biosynthesis Pathway in Engineered E. coli

E. coli naturally produces the precursors for carotenoid synthesis, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through the methylerythritol 4-phosphate (MEP) pathway.[3][4] To produce this compound, the bacterium is transformed with genes encoding geranylgeranyl diphosphate (GGPP) synthase (CrtE) and this compound synthase (CrtB).[4][5] To ensure the accumulation of this compound, the subsequent enzyme in the pathway, this compound desaturase (CrtI), which converts this compound to lycopene, is either omitted or inactivated.[1][2]

Phytoene_Biosynthesis_Pathway cluster_ecoli E. coli Native Metabolism (MEP Pathway) cluster_engineered Engineered Carotenoid Pathway G3P Glyceraldehyde-3-Phosphate Pyruvate Pyruvate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate->MEP_pathway IPP IPP MEP_pathway->IPP DMAPP DMAPP MEP_pathway->DMAPP CrtE CrtE (GGPP Synthase) IPP->CrtE IspA IspA (FPP Synthase) IPP->IspA + DMAPP DMAPP->IspA GGPP GGPP CrtB CrtB (this compound Synthase) GGPP->CrtB + GGPP This compound This compound FPP FPP FPP->CrtE + IPP CrtE->GGPP CrtB->this compound IspA->FPP Experimental_Workflow start Start inoculate_lb Inoculate E. coli in LB Broth (Overnight Culture) start->inoculate_lb inoculate_m9 Inoculate 2XM9 Minimal Medium with ¹³C-Glucose inoculate_lb->inoculate_m9 induce Induce Protein Expression (if applicable) inoculate_m9->induce incubate Incubate for 24-36 hours induce->incubate harvest Harvest Cells by Centrifugation incubate->harvest extract Extract this compound with Solvents harvest->extract purify Purify this compound by HPLC extract->purify analyze Analyze by MS and HPLC purify->analyze end End analyze->end

References

Application Notes and Protocols: Phytoene as a Natural Food Colorant and Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phytoene as a natural, colorless food colorant and a potent antioxidant. This document includes quantitative data on this compound content in various foodstuffs, detailed experimental protocols for its extraction, quantification, and antioxidant activity assessment, as well as an exploration of the molecular signaling pathways it modulates.

Introduction to this compound

This compound is a 40-carbon intermediate in the biosynthetic pathway of carotenoids in plants and microorganisms.[1] Unlike many of its carotenoid successors, such as lycopene and beta-carotene, this compound is colorless, absorbing light primarily in the UV range.[1] This unique property makes it an attractive natural additive for food products where color alteration is not desired. Beyond its function as a colorant, this compound exhibits significant antioxidant and anti-inflammatory properties, contributing to the health benefits associated with carotenoid-rich foods.[2]

This compound as a Natural Food Colorant

Although colorless, this compound can be used in food formulations to provide UV protection to the food matrix, potentially preventing lipid oxidation and degradation of other sensitive components. Its stability and lack of color make it a versatile ingredient in a variety of products.[3][4]

Applications:

  • UV Protection in Beverages: Incorporation into clear beverages to prevent UV-induced degradation of vitamins and flavors.

  • Stabilizer in Emulsions: Use in dressings, sauces, and spreads to inhibit oxidation without affecting the product's color.

  • Nutraceutical Formulations: As a functional ingredient in supplements and functional foods where antioxidant benefits are desired without pigmentation.[5]

Quantitative Data: this compound Content in Foods

The concentration of this compound can vary significantly depending on the plant variety, ripeness, and processing conditions. The following tables summarize the this compound content in a range of raw and processed foods.

Table 1: this compound Content in Raw Fruits and Vegetables

Food SourceThis compound Content (mg/100g fresh weight)Reference
Carrot7.3[1]
Apricot2.8[1]
Tomato0.82 - 1.9[6]
Orange1.1[1]
Watermelon0.5 - 1.2[6]
Pink Grapefruit0.3 - 0.8[6]
Papaya0.2 - 0.6[6]
Peach0.1 - 0.5[6]

Table 2: this compound Content in Processed Foods

Food ProductThis compound Content (mg/100g)Reference
Tomato Paste8.36[6]
Commercial Tomato Juice2.0[1]
Canned Tomato0.6 - 1.0[1]
Commercial Tomato SauceNot Detected - 1.2[1]
Orange Juice (from concentrate)0.04[1]

Antioxidant Properties of this compound

This compound is an effective antioxidant that can neutralize free radicals and reduce oxidative stress.[5] Its antioxidant activity is attributed to its ability to quench singlet oxygen and scavenge peroxyl radicals.

Table 3: Antioxidant Capacity of this compound

AssayMetricResultReference
ABTS Radical ScavengingTEAC (Trolox Equivalent Antioxidant Capacity)High efficiency, though less than lycopene[7]
Hydroxyl Radical Scavenging% InhibitionDose-dependent decrease[7]

Experimental Protocols

The following are detailed protocols for the extraction, quantification, and assessment of the antioxidant activity of this compound.

Protocol for Extraction of this compound from Tomato Fruit

This protocol describes the solvent extraction of this compound from fresh tomato tissue.

Materials:

  • Fresh ripe tomatoes

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator

  • Solvents: Acetone, Methanol, Dichloromethane (all HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Sodium chloride (NaCl) solution, saturated

  • Anhydrous sodium sulfate

  • Glassware: beakers, flasks, separatory funnel

Procedure:

  • Sample Preparation: Wash and chop 100g of fresh tomato. Homogenize with 200 mL of acetone containing 0.1% BHT for 5 minutes.

  • Extraction: Filter the homogenate through cheesecloth. Re-extract the solid residue with 100 mL of acetone until the residue is colorless.

  • Solvent Partitioning: Combine the acetone extracts and add to a separatory funnel. Add 150 mL of dichloromethane and 150 mL of saturated NaCl solution.

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate. Collect the lower dichloromethane layer.

  • Washing: Wash the dichloromethane layer twice with 100 mL of distilled water.

  • Drying: Dry the dichloromethane extract by passing it through a column of anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Storage: Re-dissolve the dried extract in a known volume of dichloromethane or mobile phase for HPLC analysis and store at -20°C in the dark.

G cluster_extraction This compound Extraction Workflow sample Tomato Sample homogenize Homogenize in Acetone + BHT sample->homogenize filter Filter homogenize->filter re_extract Re-extract Residue filter->re_extract Residue combine Combine Extracts filter->combine Filtrate re_extract->combine partition Solvent Partition (DCM/NaCl) combine->partition separate Separate Phases partition->separate wash Wash DCM Layer separate->wash DCM Layer dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate hplc_analysis HPLC Analysis evaporate->hplc_analysis

Caption: Workflow for the extraction of this compound from tomato tissue.

Protocol for HPLC Quantification of this compound

This protocol details the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with a C30 column.[8][9]

Instrumentation and Conditions:

  • HPLC System: With a photodiode array (PDA) or UV detector.

  • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v).

  • Mobile Phase B: Methanol/MTBE/Water (6:90:4, v/v/v).

  • Gradient: A linear gradient from 100% A to 100% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 286 nm for this compound.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Dilute the extracted sample (from Protocol 5.1) in the mobile phase to a concentration within the range of the standard curve. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the standard curve.

G cluster_hplc HPLC Quantification Workflow prepare_standards Prepare this compound Standards inject_standards Inject Standards prepare_standards->inject_standards prepare_sample Prepare Extracted Sample inject_sample Inject Sample prepare_sample->inject_sample generate_curve Generate Standard Curve inject_standards->generate_curve analyze_chromatogram Analyze Sample Chromatogram inject_sample->analyze_chromatogram quantify Quantify this compound generate_curve->quantify analyze_chromatogram->quantify

Caption: Workflow for the HPLC quantification of this compound.

Protocol for DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10][11][12]

Materials:

  • This compound extract or standard

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the this compound sample in methanol.

  • Assay: In a 96-well plate, add 100 µL of each this compound dilution to a well. Add 100 µL of DPPH solution to each well.

  • Control: Prepare a positive control with ascorbic acid and a blank with methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the this compound sample.

  • IC50 Value: Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Signaling Pathways Modulated by this compound

This compound's antioxidant and anti-inflammatory effects are mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phytochemicals, including carotenoids, can inhibit NF-κB activation.[13][14]

G cluster_nfkb This compound's Inhibition of the NF-κB Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active IκB Degradation nucleus Nucleus NFkB_active->nucleus Translocation transcription Transcription of Pro-inflammatory Genes

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes.[15][16][17]

G cluster_nrf2 This compound's Activation of the Nrf2 Pathway This compound This compound Nrf2_inactive Nrf2 This compound->Nrf2_inactive Activation/Stabilization oxidative_stress Oxidative Stress Keap1 Keap1 oxidative_stress->Keap1 Induces Conformational Change Nrf2_active Active Nrf2 Nrf2_inactive->Nrf2_active Release nucleus Nucleus Nrf2_active->nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds transcription Transcription of Antioxidant Genes ARE->transcription

Caption: this compound activates the Nrf2 antioxidant response pathway.

Stability and Formulation Considerations

The stability of this compound during food processing is a critical factor for its application.

  • Heat: Carotenoids can be sensitive to heat, which can cause isomerization and degradation. However, thermal processing can also increase the bioavailability of carotenoids by disrupting the food matrix.[6][18][19] Mild heat treatment is generally recommended.

  • pH: this compound is more stable in a neutral to slightly acidic pH range. Extreme acidic or alkaline conditions can lead to degradation.[20][21][22]

  • Light and Oxygen: As with other carotenoids, exposure to light and oxygen should be minimized to prevent oxidation. The use of antioxidants like BHT during extraction and storage is recommended.[4]

For formulation, this compound can be incorporated as a purified extract or as part of a this compound-rich ingredient, such as tomato extract or microalgae oil. Its lipophilic nature makes it suitable for incorporation into oil-based systems or emulsions.

Conclusion

This compound presents a promising natural ingredient for the food and pharmaceutical industries. Its colorless nature allows for its use as a functional additive without impacting the visual properties of the final product. The potent antioxidant and anti-inflammatory activities of this compound, mediated through pathways such as NF-κB and Nrf2, offer significant health benefits. The provided protocols and data serve as a valuable resource for researchers and developers looking to explore and utilize the potential of this compound. Further research is encouraged to fully elucidate its mechanisms of action and to optimize its application in various food and therapeutic contexts.

References

Analytical Standards for Phytoene and Its Isomers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phytoene and its isomer, phytofluene, are colorless carotenoids that serve as crucial precursors in the biosynthesis of all other carotenoids.[1][2] Unlike their colorful counterparts, this compound and phytofluene absorb light in the UV range, making them valuable for potential applications in skin protection and as anti-inflammatory agents.[1][2] Accurate quantification and characterization of these compounds are essential for research in nutrition, pharmacology, and drug development. This document provides detailed application notes and protocols for the analysis of this compound and its isomers.

Quantitative Data of this compound and Phytofluene in Various Food Sources

The following table summarizes the concentration of this compound and phytofluene in a selection of fruits and vegetables. This data is critical for researchers studying dietary intake and for the quality control of food products.

Food SourceThis compound (mg/100 g)Phytofluene (mg/100 g)
Carrot7.31.7
Apricot2.80.6
Commercial Tomato Juice2.0-
Orange1.1-
Commercial Tomato Sauce-1.2
Canned Tomato-1.0
Orange Juice-0.04

Table compiled from data reported in a study on Spanish foods.[3][4]

Experimental Protocols

Accurate analysis of this compound and its isomers requires meticulous sample preparation and robust analytical methods. The following protocols outline the key steps for extraction, saponification, and HPLC analysis.

Protocol 1: Extraction of this compound and Phytofluene from Food Matrices

This protocol describes the extraction of this compound and phytofluene from fruit and vegetable samples.

Materials:

  • Food sample (e.g., carrots, tomatoes)

  • Hexane

  • Acetone

  • Ethanol

  • Toluene

  • Butylated hydroxytoluene (BHT)

  • Magnesium carbonate

  • Sodium sulfate (anhydrous)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenize a known weight of the food sample.

  • To prevent oxidation, add a small amount of an antioxidant like BHT to the extraction solvent.[5] To neutralize acids from the plant material, a carbonate-based neutralizer like magnesium carbonate can be added.[5]

  • Extract the homogenized sample with a mixture of hexane, acetone, and ethanol. A common ratio is 1:1:1 (v/v/v). For some matrices, a solvent system of hexane:acetone:toluene:ethanol (10:7:7:6 v/v/v/v) may be effective.

  • Vortex the mixture for 20 minutes at room temperature.

  • Centrifuge the mixture to separate the solid and liquid phases.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet until it is colorless.

  • Combine all the supernatants.

  • Wash the combined extract with water to remove water-soluble impurities.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane or the mobile phase for HPLC) for analysis.

Protocol 2: Saponification for Removal of Interfering Compounds

Saponification is a crucial step to remove interfering lipids and chlorophylls, and to hydrolyze carotenoid esters.[6][7]

Materials:

  • Dried carotenoid extract

  • Methanolic potassium hydroxide (KOH) solution (e.g., 10% w/v)

  • Hexane or diethyl ether

  • Phosphate buffer

  • Nitrogen gas

Procedure:

  • Redissolve the dried extract from Protocol 1 in a small volume of a suitable solvent.

  • Add the methanolic KOH solution to the extract. The final concentration of KOH should be optimized based on the sample matrix.

  • To prevent the loss of carotenoids due to the formation of soap micelles, add a phosphate buffer to the mixture.[8]

  • Incubate the mixture in the dark, under a nitrogen atmosphere, to prevent degradation. Incubation can be done at room temperature overnight or at a slightly elevated temperature (e.g., 50°C) for a shorter period (e.g., 20 minutes).[8]

  • After saponification, add an equal volume of hexane or diethyl ether and water to partition the carotenoids into the organic phase.

  • Separate the organic layer.

  • Repeat the extraction of the aqueous layer with the organic solvent to ensure complete recovery of the carotenoids.

  • Combine the organic extracts and wash with water until the washings are neutral.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for HPLC analysis.

Protocol 3: HPLC Analysis of this compound and Its Isomers

This protocol outlines a typical HPLC method for the separation and quantification of this compound and its isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

  • C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). C30 columns are often preferred for their superior separation of carotenoid isomers.

Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. An example gradient is:

    • Start with a high percentage of methanol/water and gradually increase the percentage of MTBE.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: this compound is detected at approximately 286 nm, and phytofluene at 348 nm.

Procedure:

  • Prepare a standard curve using a certified analytical standard of this compound. A mixture of (E/Z)-isomers is often used.

  • Filter the reconstituted sample extract through a 0.22 µm syringe filter before injection.

  • Inject the sample and standards onto the HPLC system.

  • Identify the peaks of this compound and its isomers based on their retention times and UV-Vis spectra compared to the standards.

  • Quantify the amount of each compound by integrating the peak area and comparing it to the standard curve.

Visualizations

Carotenoid Biosynthesis Pathway

The following diagram illustrates the initial steps of the carotenoid biosynthesis pathway, highlighting the formation of this compound and its subsequent conversion.

Carotenoid_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) This compound This compound GGPP->this compound this compound Synthase (PSY) Phytofluene Phytofluene This compound->Phytofluene this compound Desaturase (PDS) ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene this compound Desaturase (PDS) Lycopene Lycopene ZetaCarotene->Lycopene ζ-Carotene Desaturase (ZDS)

Caption: Carotenoid biosynthesis starts with GGPP conversion to this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the general workflow for the analysis of this compound and its isomers from a food matrix.

Experimental_Workflow Sample Sample Preparation (Homogenization) Extraction Extraction (Solvent Extraction) Sample->Extraction Saponification Saponification (Removal of Lipids) Extraction->Saponification Purification Purification & Concentration (Partitioning & Evaporation) Saponification->Purification Analysis HPLC Analysis (Quantification) Purification->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for this compound analysis from sample to data.

References

Application Notes and Protocols for High-Throughput Screening of Phytoene Production in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoene, a 40-carbon isoprenoid, is the precursor to all carotenoids and is gaining significant interest for its applications in cosmetics, nutraceuticals, and pharmaceuticals due to its antioxidant and UV-protective properties. The microbial production of this compound offers a sustainable and scalable alternative to plant extraction. High-throughput screening (HTS) of vast microbial libraries is a critical step in developing high-producing strains. However, as this compound is a colorless compound, direct colorimetric screening is not feasible.

These application notes provide a comprehensive workflow and detailed protocols for the high-throughput screening of this compound production in two commonly used microbial chassis: Escherichia coli and Saccharomyces cerevisiae. The described methods leverage metabolic engineering strategies, including CRISPR-based library construction, and a coupled enzymatic assay for colorimetric screening.

This compound Biosynthesis Signaling Pathways

This compound is synthesized from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In E. coli, these precursors are produced via the methylerythritol 4-phosphate (MEP) pathway, while S. cerevisiae utilizes the mevalonate (MVA) pathway. Geranylgeranyl pyrophosphate (GGPP) synthase (CrtE or GGPS) condenses IPP and DMAPP to form GGPP, which is then converted to this compound by this compound synthase (CrtB or PSY).

Phytoene_Biosynthesis_Ecoli Pyruvate Pyruvate DXP DXP Pyruvate->DXP Dxs G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP MEP DXP->MEP Dxr IPP_DMAPP IPP & DMAPP MEP->IPP_DMAPP IspD, IspE, IspF, IspG, IspH GGPP GGPP IPP_DMAPP->GGPP CrtE (GGPS) This compound This compound GGPP->this compound CrtB (PSY)

Figure 1: MEP Pathway for this compound Precursor Synthesis in E. coli.

Phytoene_Biosynthesis_Yeast AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (tHMG1) IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP MVK, PMK, MVD GGPP GGPP IPP_DMAPP->GGPP GGPS1 (CrtE) This compound This compound GGPP->this compound CrtB (PSY)

Figure 2: MVA Pathway for this compound Precursor Synthesis in S. cerevisiae.

High-Throughput Screening Workflow

The core of the high-throughput screening strategy for the colorless this compound involves a coupled enzymatic reaction. A library of microbial variants with engineered this compound synthesis pathways is co-transformed with a plasmid expressing a this compound desaturase (e.g., CrtI from Pantoea ananatis). This enzyme converts this compound into the red-colored lycopene, providing a quantifiable colorimetric output that is directly proportional to the this compound production.

HTS_Workflow cluster_0 Library Construction cluster_1 Screening Strain Preparation cluster_2 High-Throughput Screening cluster_3 Validation and Analysis Mutagenesis Random Mutagenesis (e.g., EMS, Error-prone PCR) Transformation Transform Library into Microbial Host Mutagenesis->Transformation CRISPR CRISPRi/a Library (Targeting precursor pathway genes) CRISPR->Transformation CoTransformation Co-transform with This compound Desaturase (CrtI) Plasmid Transformation->CoTransformation Cultivation Cultivate in 96-well Plates CoTransformation->Cultivation ColorDev This compound -> Lycopene (Red Color) Cultivation->ColorDev Screening Spectrophotometric Reading (OD470-OD600) ColorDev->Screening HitPicking Automated Hit Picking Screening->HitPicking ScaleUp Shake Flask Cultivation of Hits HitPicking->ScaleUp Sequencing Sequence Analysis of Best Producers HitPicking->Sequencing Extraction This compound Extraction ScaleUp->Extraction Quantification HPLC Analysis Extraction->Quantification

Figure 3: High-Throughput Screening Workflow for this compound Production.

Quantitative Data Summary

The following table summarizes representative this compound production data from various engineered microorganisms. These values can serve as benchmarks for screening campaigns.

MicroorganismEngineering StrategyThis compound Titer (mg/L)This compound Yield (mg/g DCW)Reference
Yarrowia lipolyticaOverexpression of MVA pathway genes, peroxisomal compartmentalization, and inhibition of the glyoxylate cycle.134058.74[1]
Escherichia coliExpression of this compound synthase (CrtB) and GGPP synthase (CrtE).0.896 (in 5 mL culture)N/A[2]
Blakeslea trisporaUse of metabolic inhibitors (diphenylamine, 2-methyl imidazole, terbinafine).203.915.02

Experimental Protocols

Protocol 1: Construction of a CRISPRi/a Library for Screening in S. cerevisiae

Objective: To generate a library of yeast strains with varying expression levels of genes in the MVA pathway to identify targets that enhance this compound precursor supply.

Materials:

  • S. cerevisiae strain engineered with a base this compound production plasmid (expressing CrtE and CrtB).

  • dCas9 expression plasmid.

  • gRNA library plasmid targeting promoters of key MVA pathway genes (e.g., tHMG1, ERG20, IDI1, UPC2-1).

  • Yeast transformation reagents (LiAc/SS-DNA/PEG).

  • Selective media.

Method:

  • Prepare Competent Yeast Cells: Grow the base this compound-producing S. cerevisiae strain in YPD medium to an OD600 of 0.8-1.0. Harvest cells by centrifugation, wash with sterile water, and resuspend in a solution of 100 mM lithium acetate (LiAc).

  • Transformation:

    • In a microfuge tube, combine 50 µL of competent cells, 240 µL of 50% (w/v) PEG, 36 µL of 1.0 M LiAc, 25 µL of single-stranded carrier DNA (ssDNA), and 5 µL of the pooled gRNA library plasmids.

    • Vortex and incubate at 42°C for 40 minutes.

    • Pellet the cells, remove the supernatant, and resuspend in sterile water.

  • Plating and Library Generation: Plate the transformed cells onto selective agar plates. The collection of all colonies represents the CRISPRi/a library.

  • Library Harvest: Scrape the colonies from the plates and pool them into liquid selective medium to create a liquid library stock.

Protocol 2: High-Throughput Screening in 96-Well Plates

Objective: To screen the generated microbial library for high this compound producers using the coupled colorimetric assay.

Materials:

  • Generated microbial library (from Protocol 1 or other methods).

  • Plasmid expressing a this compound desaturase (e.g., pAC-CrtI).

  • 96-well microtiter plates.

  • Appropriate growth medium with selective antibiotics.

  • Microplate reader capable of measuring absorbance at 470 nm and 600 nm.

  • Automated liquid handling system and colony picker (recommended).

Method:

  • Co-transformation: Transform the microbial library with the this compound desaturase-expressing plasmid.

  • Inoculation: Inoculate single colonies from the co-transformed library into individual wells of a 96-well plate containing 200 µL of selective growth medium.

  • Cultivation: Incubate the plates at the optimal temperature and shaking speed for the microorganism (e.g., 30°C for S. cerevisiae, 37°C for E. coli) for 48-72 hours, or until color development is observed.

  • Spectrophotometric Measurement: Measure the absorbance of each well at 470 nm (for lycopene) and 600 nm (for cell density).

  • Data Analysis: Calculate the normalized lycopene production for each well (OD470 / OD600).

  • Hit Selection: Identify the wells with the highest normalized lycopene production as potential high this compound producers.

  • Hit Picking: Use an automated colony picker to transfer the selected "hits" to a fresh plate for further analysis.

Protocol 3: this compound Extraction and Quantification from Selected Hits

Objective: To accurately quantify this compound production in the selected high-producing strains.

Materials:

  • Selected microbial strains from Protocol 2.

  • Shake flasks with appropriate growth medium.

  • Acetone.

  • Hexane or petroleum ether.

  • Saturated NaCl solution.

  • Anhydrous sodium sulfate.

  • HPLC system with a C18 column and a UV detector.

  • This compound standard.

Method:

  • Cultivation: Cultivate the selected strains in shake flasks to generate sufficient biomass.

  • Cell Harvest: Harvest the cells by centrifugation and wash with distilled water. Determine the dry cell weight (DCW) of a parallel sample.

  • Extraction:

    • Resuspend the cell pellet in acetone and vortex vigorously for 20 minutes.

    • Centrifuge to pellet the cell debris and collect the acetone supernatant.

    • Repeat the extraction until the cell pellet is colorless.

    • Pool the acetone extracts and add an equal volume of hexane and a half volume of saturated NaCl solution.

    • Mix and allow the phases to separate. Collect the upper hexane phase containing the carotenoids.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Resuspend the dried extract in a known volume of mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the carotenoids using a C18 column with an appropriate mobile phase gradient (e.g., methanol/acetonitrile/dichloromethane).

    • Detect this compound by its characteristic absorption spectrum with a maximum at 286 nm.[2]

    • Quantify the this compound concentration by comparing the peak area to a standard curve generated with a this compound standard.

Conclusion

The protocols and application notes presented here provide a robust framework for the high-throughput screening of this compound production in microorganisms. By employing a coupled colorimetric assay, the challenge of screening for a colorless compound is overcome, enabling the rapid identification of high-producing strains from large libraries. The integration of CRISPR-based metabolic engineering with this screening platform offers a powerful approach for the development of commercially viable microbial cell factories for this compound production.

References

Troubleshooting & Optimization

phytoene stability issues during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phytoene during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a colorless C40 carotenoid that serves as the precursor for all other carotenoids in the biosynthetic pathway.[1][2] Its stability is a significant concern because, like other carotenoids, its long chain of conjugated double bonds makes it susceptible to degradation from factors such as light, heat, and oxygen.[3][4] This degradation can lead to inaccurate quantification and loss of potential biological activity in experimental samples.

Q2: What are the main factors that cause this compound to degrade during extraction and storage?

The primary factors contributing to this compound degradation are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products. This compound is susceptible to oxidation, although some studies suggest it may be more stable than its immediate downstream product, phytofluene.[1][5]

  • Light: this compound can undergo photo-degradation upon exposure to light, particularly UV light.[3]

  • Heat: Elevated temperatures can accelerate the rate of both oxidative degradation and isomerization of this compound.[3]

  • Acids: The presence of acids can promote the degradation of carotenoids.[6]

Q3: How does the stability of this compound compare to other carotenoids like lycopene?

Some in vitro studies suggest that this compound may be more stable against oxidation than phytofluene and lycopene under certain conditions.[1] However, lycopene has been observed to be more stable than this compound in other experimental setups.[1] The relative stability can be influenced by the specific conditions of the experiment, such as the matrix, presence of other compounds, and the nature of the oxidative stress. Generally, carotenoid stability follows the order of lycopene > all-trans β-carotene ≈ 9-cis β-carotene > lutein, with lycopene being the most susceptible to degradation in some oil-based systems.[7]

Q4: What are the visible signs of this compound degradation?

Since this compound is colorless, its degradation does not result in a visible color change. Therefore, its stability must be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry to monitor the decrease in the characteristic absorption peak of this compound (around 286 nm).[8]

Troubleshooting Guide

Issue 1: Low or no detectable this compound in the extract.

Possible Cause Troubleshooting Step
Degradation during extraction - Work under dim light or use amber-colored glassware to minimize light exposure. - Keep samples on ice or at a low temperature throughout the extraction process. - Use solvents containing antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol. - Minimize the extraction time.
Inefficient extraction solvent - Use a non-polar solvent or a mixture of solvents. Hexane, petroleum ether, and mixtures containing acetone or ethanol are commonly used for carotenoid extraction.[6] - Consider using "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) which have shown high efficiency in extracting this compound.[9][10]
Incomplete cell disruption - For plant or microbial samples, ensure thorough homogenization or cell lysis to release the intracellular contents.

Issue 2: this compound concentration decreases significantly during storage.

Possible Cause Troubleshooting Step
Oxidative degradation - Store extracts under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants such as BHT, α-tocopherol, or ascorbyl palmitate to the storage solvent.[11] - Use airtight containers to minimize oxygen exposure.
Photo-degradation - Store samples in the dark, for example, by wrapping containers in aluminum foil or using amber vials.
Thermal degradation - Store extracts at low temperatures, preferably at -20°C or -80°C for long-term storage.[3]

Quantitative Data Summary

The following table summarizes the relative stability of different carotenoids based on their degradation rate constants (k). A higher k value indicates faster degradation and lower stability.

CarotenoidRelative Degradation RateReference
LycopeneHighest[7]
all-trans β-CaroteneIntermediate[7]
9-cis β-CaroteneIntermediate[7]
LuteinLowest[7]
This compoundMore stable than Phytofluene[1]

Experimental Protocols

Protocol 1: Extraction of this compound with Enhanced Stability

This protocol is designed to minimize degradation during the extraction process.

Materials:

  • Sample containing this compound (e.g., tomato paste, microbial biomass)

  • Extraction solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v) containing 0.1% BHT

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Amber-colored glassware

Procedure:

  • Sample Preparation: Homogenize the sample in the extraction solvent. Perform this step on ice and under dim light.

  • Extraction: Extract the homogenate with the extraction solvent until the residue is colorless.

  • Phase Separation: Add water to the extract to facilitate phase separation. The upper hexane layer will contain the this compound.

  • Drying: Collect the hexane layer and dry it over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Reconstitution and Storage: Reconstitute the dried extract in a known volume of solvent (e.g., hexane) containing 0.1% BHT and store at -80°C under a nitrogen atmosphere.

Visualizations

This compound Degradation Pathways

The following diagram illustrates the primary pathways of this compound degradation.

Phytoene_Degradation This compound This compound oxidation Oxidation (Oxygen, Light, Heat) This compound->oxidation isomerization Isomerization (Heat, Light, Acid) This compound->isomerization products Degradation Products (Epoxides, Apoproteinoids, etc.) oxidation->products isomerization->products

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stable this compound Extraction

This workflow outlines the key steps to ensure the stability of this compound during extraction.

Extraction_Workflow start Start: Sample Homogenization extraction Solvent Extraction (with 0.1% BHT, dim light, low temp) start->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Solvent Evaporation (<40°C) collection->evaporation storage Reconstitute & Store (-80°C, N2 atmosphere) evaporation->storage end End: Stable this compound Extract storage->end

Caption: Workflow for this compound extraction with stability considerations.

Troubleshooting Decision Tree for Low this compound Yield

This decision tree helps diagnose and resolve issues of low this compound recovery.

Troubleshooting_Tree start Low this compound Yield check_extraction Check Extraction Conditions start->check_extraction check_storage Check Storage Conditions start->check_storage light Light Exposure? check_extraction->light During Extraction check_storage->light During Storage temp High Temperature? light->temp No solution1 Use amber glass, dim light light->solution1 Yes oxygen Oxygen Exposure? temp->oxygen No solution2 Work on ice, use cold solvents temp->solution2 Yes solvent Inefficient Solvent? oxygen->solvent No solution3 Use inert gas, add antioxidants oxygen->solution3 Yes solution4 Use non-polar solvent mix solvent->solution4 Yes

Caption: Troubleshooting low this compound yield.

References

Technical Support Center: Optimizing Phytoene Yield in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of phytoene production in recombinant Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the basic metabolic pathway for this compound production in recombinant E. coli?

A1: E. coli does not naturally produce this compound. Therefore, a heterologous pathway must be introduced. The core pathway involves two key enzymes: Geranylgeranyl pyrophosphate (GGPP) synthase (encoded by the crtE gene) and this compound synthase (encoded by the crtB gene). These enzymes convert the native E. coli metabolite Farnesyl pyrophosphate (FPP) into this compound.[1][2][3][4] FPP itself is synthesized from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the native methylerythritol 4-phosphate (MEP) pathway in E. coli.[1][2][5]

Q2: My E. coli strain is not producing any, or very low levels of, this compound. What are the common causes?

A2: Low or no this compound production can stem from several factors:

  • Inefficient Precursor Supply: The native MEP pathway in E. coli might not produce sufficient IPP and DMAPP precursors to support high-level this compound synthesis.[2]

  • Suboptimal Gene Expression: The expression levels of the heterologous crtE and crtB genes may be too low. This can be due to a weak promoter, codon usage bias, or plasmid instability.

  • Enzyme Activity Issues: The chosen CrtE and CrtB enzymes may have low specific activity in the E. coli cytoplasmic environment.

  • Incorrect Culture Conditions: Temperature, media composition, and aeration can significantly impact both cell growth and enzyme function.[6] For example, glucose-containing media can sometimes repress carotenoid production.[6]

Q3: How can I increase the supply of precursors (IPP and DMAPP) for this compound synthesis?

A3: There are two primary strategies to boost IPP and DMAPP pools:

  • Engineering the Native MEP Pathway: Overexpression of key enzymes in the endogenous MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (dxs) and IPP isomerase (idi), can significantly increase the metabolic flux towards IPP and DMAPP.[6][7]

  • Introducing a Heterologous Mevalonate (MVA) Pathway: The MVA pathway, commonly found in eukaryotes, is an alternative route to IPP and can be expressed in E. coli to supplement the MEP pathway.[2][8][9] This strategy has been shown to enhance carotenoid productivity.[8]

Q4: What are the optimal culture conditions for this compound production?

A4: Optimal conditions can be strain and plasmid-dependent, but general guidelines include:

  • Temperature: A lower culture temperature, such as 28°C or even 21°C, after induction can be beneficial for proper protein folding and can lead to better carotenoid production than at 37°C.[6][10][11]

  • Carbon Source: Glycerol is often a superior carbon source to glucose for carotenoid production, as high glucose concentrations can cause catabolite repression.[6]

  • Media: Rich media like 2xYT or Terrific Broth (TB) generally support higher cell densities and can lead to higher total yields.[1][6]

  • Aeration: High dissolved oxygen levels are important for efficient aerobic respiration and can enhance carotenoid production.[6] Using baffled flasks for cultures can improve aeration.[12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No visible color change in cell pellet (for downstream carotenoids) or no this compound detected via HPLC. 1. Incorrect plasmid construction or transformation failure. 2. Ineffective induction of gene expression. 3. Toxicity of the expressed proteins leading to cell death.1. Verify plasmid sequence and successful transformation. 2. Optimize inducer (e.g., IPTG) concentration and timing of induction.[3] 3. Use a lower induction temperature (e.g., 18-28°C) and a less potent promoter.[12]
Low this compound yield despite successful expression of crtE and crtB. 1. Insufficient precursor (FPP, IPP, DMAPP) supply. 2. Imbalanced expression of crtE and crtB. 3. Degradation of this compound.1. Co-express key genes of the MEP pathway (dxs, idi) or introduce the MVA pathway.[6][8] 2. Modulate the expression levels by using different strength promoters or ribosome binding sites. Re-ordering the genes in the operon can also impact expression.[1][13] 3. Ensure proper extraction and analysis conditions to prevent degradation. Work under dim light.[14]
Accumulation of lycopene or other colored carotenoids instead of this compound. The expression plasmid contains a functional this compound desaturase gene (crtI).Ensure that the expression vector only contains the genes for GGPP synthase (crtE) and this compound synthase (crtB). If starting from a plasmid that produces lycopene, the crtI gene must be deleted or inactivated.[15][16]
High variability in yield between experiments. 1. Inconsistent culture conditions (temperature, aeration, induction time). 2. Plasmid instability.1. Standardize all culture parameters meticulously. 2. Ensure consistent antibiotic selection pressure throughout the cultivation. Consider chromosomal integration of the pathway for enhanced stability.[7]

Quantitative Data Summary

The following tables summarize reported yields for this compound and related carotenoids in metabolically engineered E. coli. This data can serve as a benchmark for your experiments.

Table 1: this compound Production in Engineered E. coli

E. coli StrainEngineering StrategyCarbon SourceThis compound Titer (mg/L)Reference
D. radiodurans (Engineered)ΔcrtI, overexpression of crtB and dxsFructose4.46 ± 0.19[15]
D. radiodurans (Engineered)High-cell density culture of the above strainFructose10.3 ± 0.85[15]
BL21Star(DE3)pAC-PTE-MT (crtE, crtB, mutated crtI)Glucose~0.18 (896 ng / 5 mL)[16]

Table 2: Production of Downstream Carotenoids (Lycopene & β-Carotene) in Engineered E. coli

E. coli StrainEngineering StrategyCarbon SourceProductTiter (mg/L)Reference
Recombinant E. coliForeign MVA pathwayGlycerol & Mevalonateβ-Carotene503[17]
Recombinant E. coliHybrid MVA and optimized MEP pathwaysGlycerolβ-Carotene465[9]
E. coli BL21LFOverexpression of isoprenoid genesGlycerolLycopene74.71 ± 3.74[3]
E. coli MG1655pWA-IEB and pA-SRAI plasmidsLB MediumLycopene~220[5]

Experimental Protocols

Protocol 1: General Cultivation and Induction for this compound Production
  • Inoculation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) or 2xYT medium containing the appropriate antibiotics.[5]

  • Starter Culture: Grow the culture overnight at 37°C with vigorous shaking (200-250 rpm).

  • Main Culture: Inoculate a larger volume of fresh medium (e.g., 50 mL in a 250 mL baffled flask) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 28°C). Add the inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG, to a final concentration of 0.1-0.5 mM).[3][10]

  • Production Phase: Continue to incubate the culture at the lower temperature for 24-48 hours with shaking.[10] To minimize photodegradation of carotenoids, cultures can be grown under dim light.[14]

Protocol 2: this compound Extraction and Quantification
  • Cell Harvesting: Harvest 1-5 mL of the culture by centrifugation (e.g., 10,000 x g for 5 minutes).[3] Discard the supernatant.

  • Extraction: Resuspend the cell pellet in 1 mL of acetone.[3][18] Vortex vigorously for 10-15 minutes to ensure complete cell lysis and extraction.[3] The process can be aided by sonication.[16]

  • Clarification: Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes) to pellet cell debris.[3]

  • Sample Preparation: Transfer the acetone supernatant, which contains the this compound, to a new tube. Filter through a 0.2 µm filter before analysis.[3]

  • Quantification by HPLC: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 or C30 reverse-phase column.[5][14][19] this compound is colorless and is typically detected by its UV absorbance spectrum, with a characteristic peak around 285 nm.[19][20]

Visualizations

Phytoene_Biosynthesis_Pathway cluster_MEP Endogenous E. coli MEP Pathway cluster_this compound Heterologous this compound Pathway G3P Glyceraldehyde-3-P DXP DXP G3P->DXP dxs Pyruvate Pyruvate Pyruvate->DXP dxs MEP MEP DXP->MEP dxr IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP ... FPP FPP IPP_DMAPP->FPP ispA GGPP GGPP FPP->GGPP crtE This compound This compound GGPP->this compound crtB

Caption: Core metabolic pathway for this compound synthesis in recombinant E. coli.

Troubleshooting_Workflow Start Start: Low/No this compound Yield Check_Construct Verify Plasmid Construct & Transformation Start->Check_Construct Check_Induction Optimize Induction (Concentration, Temp.) Check_Construct->Check_Induction Construct OK Check_Culture Optimize Culture Conditions (Media, Temp., Aeration) Check_Induction->Check_Culture Induction OK Check_Precursors Enhance Precursor Supply (MEP/MVA Pathway Eng.) Check_Expression Balance Gene Expression (Promoters, RBS, Gene Order) Check_Precursors->Check_Expression Precursors Boosted Success Improved this compound Yield Check_Expression->Success Check_Culture->Check_Precursors Conditions OK

Caption: Logical troubleshooting workflow for optimizing this compound production.

References

troubleshooting phytoene detection in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting phytoene detection in complex biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Sample Preparation & Extraction

Question: I'm not detecting any this compound in my sample. What are the potential causes?

Answer: There are several potential reasons for a complete lack of this compound detection:

  • Low Abundance: this compound may be present at very low concentrations in your specific biological matrix, potentially below the detection limit of your instrument. For instance, while present in plasma and some tissues, its concentration can be minimal in certain sample types like serum or adipose tissue depending on dietary intake.[1]

  • Degradation During Extraction: this compound is a colorless carotenoid with a shorter polyene chain than other carotenoids, making it susceptible to oxidative degradation, especially when exposed to light, heat, and oxygen during sample preparation.[2][3]

  • Inefficient Extraction: The extraction method may not be suitable for your specific matrix. This compound is lipophilic and requires an appropriate organic solvent for efficient extraction.

Troubleshooting Steps:

  • Optimize Extraction Solvent: A common solvent system for carotenoids is a mixture of n-hexane, acetone, and ethanol (1:1:1, v/v/v).[4] For plasma or serum, a liquid-liquid extraction with ethanol and hexane is frequently used.[5]

  • Protect from Degradation:

    • Work under dim light and use amber vials to minimize light exposure.

    • Keep samples on ice or at 4°C throughout the extraction process.

    • Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent, although its efficacy can be matrix-dependent.[6]

  • Concentrate Your Sample: After extraction, evaporate the solvent under a stream of nitrogen and reconstitute the sample in a smaller volume of an appropriate solvent like methyl tert-butyl ether (MTBE) to increase the concentration.[7]

Question: My this compound recovery is low and inconsistent. How can I improve it?

Answer: Low and inconsistent recovery is often linked to sample handling and extraction efficiency.

Troubleshooting Steps:

  • Ensure Complete Homogenization: For solid tissues like skin or adipose tissue, ensure complete homogenization to release the carotenoids from the matrix.

  • Use a Robust Extraction Protocol: A detailed protocol for plasma/serum is provided below. For tissues, multiple extraction steps may be necessary to ensure complete recovery.

  • Internal Standard: The use of an internal standard can help to account for losses during sample preparation and injection.

Chromatography & Detection

Question: My this compound peak is broad and not well-resolved in my HPLC chromatogram. What can I do?

Answer: Broad peaks in HPLC can be caused by a variety of factors related to the mobile phase, column, or the sample itself.[8]

Troubleshooting Steps:

  • Mobile Phase Composition: Ensure your mobile phase is properly mixed and degassed. For this compound analysis, a gradient elution is often used. A typical mobile phase system involves a gradient of methanol/ammonium acetate and methanol/MTBE/ammonium acetate.[7]

  • Column Choice: A C30 column is often effective for separating carotenoid isomers, including this compound.[4] C18 columns are also commonly used.[5]

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[6][8] A reduced percentage of acetone in the injection solvent has been shown to improve carotenoid content measurement in some cases.[6]

  • Flow Rate: An excessively low flow rate can lead to peak broadening.[8] Ensure your flow rate is optimized for your column and mobile phase.

  • Temperature Control: Maintain a constant column temperature using a column oven to improve peak shape and retention time consistency.[8][9]

Question: I'm observing a drifting baseline in my chromatogram. What is the cause?

Answer: Baseline drift can be caused by several factors, including:[9][10]

  • Column Temperature Fluctuation: Even minor temperature changes can cause the baseline to drift.

  • Non-homogeneous Mobile Phase: Ensure your mobile phase components are thoroughly mixed.

  • Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing the baseline to rise.

  • Detector Lamp Issues: An aging UV lamp can cause baseline instability.

Troubleshooting Steps:

  • Use a Column Oven: This will maintain a stable temperature.[9]

  • Prepare Fresh Mobile Phase: Ensure it is well-mixed and degassed.

  • Flush the Column: Use a strong solvent to wash the column and remove any contaminants.

  • Check Detector Lamp: Refer to your instrument's manual to check the lamp's lifespan and performance.

Question: What is the optimal wavelength for detecting this compound?

Answer: this compound absorbs maximally in the UVB region. The recommended wavelength for detection is 286 nm .[2][7]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the biological matrix and individual dietary habits. The following table summarizes reported this compound concentrations in various human biological samples.

Biological MatrixReported Concentration RangeReference
Plasma0.04–0.33 µM[2]
Liver~0.31 nmol/g[11]
Lungng/g levels[2]
Breastng/g levels[2]
Prostate~45 ng/g[11]
Colonng/g levels[2]
Skinng/g levels[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma/Serum

This protocol is adapted from standard methods for carotenoid extraction from blood.[5][12]

Materials:

  • Human plasma or serum

  • Ethanol

  • n-Hexane

  • Butylated hydroxytoluene (BHT) (optional)

  • Centrifuge

  • Nitrogen evaporator

  • Amber vials

Procedure:

  • Sample Preparation: To 1 mL of plasma or serum in a glass tube, add 1 mL of ethanol (with or without BHT) to precipitate the proteins. Vortex for 30 seconds.

  • Liquid-Liquid Extraction: Add 2 mL of n-hexane to the tube. Vortex vigorously for 2 minutes to extract the carotenoids into the hexane layer.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.

  • Collection of Supernatant: Carefully transfer the upper hexane layer to a clean amber vial.

  • Repeat Extraction: Repeat the extraction step (steps 2-4) with another 2 mL of n-hexane to maximize recovery. Combine the hexane extracts.

  • Solvent Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase or a suitable solvent like MTBE for analysis.

Protocol 2: HPLC-UV Analysis of this compound

This is a general HPLC method for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C30 or C18 reversed-phase column.

  • Mobile Phase A: Methanol: 15% Ammonium Acetate (aq) (98:2, v/v)[7]

  • Mobile Phase B: Methanol: MTBE: 15% Ammonium Acetate (aq) (8:90:2, v/v/v)[7]

  • Gradient:

    • 0 min: 0% B

    • 30 min: 100% B

    • 40 min: 100% B

    • 45 min: 0% B

    • 50 min: 0% B[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 286 nm[7]

  • Injection Volume: 20 µL

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) Homogenization Homogenization (for tissues) SampleCollection->Homogenization Extraction Solvent Extraction (e.g., Hexane/Ethanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation HPLC HPLC Separation (C30 or C18 column) Evaporation->HPLC Detection UV Detection (286 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: A typical experimental workflow for this compound detection.

Troubleshooting_Phytoene_Detection Start No this compound Peak Detected CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDegradation Assess Sample Degradation Start->CheckDegradation CheckInstrument Verify Instrument Settings Start->CheckInstrument Solvent Is the solvent appropriate? CheckExtraction->Solvent Protection Were samples protected from light, heat, and oxygen? CheckDegradation->Protection Wavelength Is the detector wavelength set to 286 nm? CheckInstrument->Wavelength Homogenization Is tissue homogenization complete? Solvent->Homogenization Yes OptimizeSolvent Optimize solvent system (e.g., Hexane/Ethanol/Acetone) Solvent->OptimizeSolvent No ImproveHomogenization Improve homogenization technique Homogenization->ImproveHomogenization No ImplementProtection Use amber vials, work on ice, and consider antioxidants (BHT) Protection->ImplementProtection No Sensitivity Is detector sensitivity adequate? Wavelength->Sensitivity Yes SetWavelength Set wavelength to 286 nm Wavelength->SetWavelength No IncreaseSensitivity Increase detector sensitivity or concentrate the sample Sensitivity->IncreaseSensitivity No

Caption: Troubleshooting logic for the absence of a this compound peak.

References

Phytoene Degradation: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating phytoene degradation pathways and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The principal degradation pathway for this compound is its enzymatic conversion into downstream carotenoids. This process, known as desaturation and isomerization, involves a series of enzymes that introduce double bonds into the this compound molecule, ultimately leading to the formation of colored carotenoids like lycopene and beta-carotene.[1] This is considered a biosynthetic pathway for other carotenoids, but from the perspective of this compound, it is a degradation route.

A secondary, less defined pathway involves the oxidative cleavage of this compound, either enzymatically or non-enzymatically, which can lead to the formation of smaller molecules known as apocarotenoids. However, this compound is generally more stable and less susceptible to oxidative breakdown compared to its downstream, more unsaturated counterparts like phytofluene and lycopene.[2]

Q2: What are the known byproducts of this compound degradation?

The primary "byproducts" of the main this compound degradation pathway are other functional carotenoids, including:

  • Phytofluene

  • ζ-Carotene

  • Neurosporene

  • Lycopene

  • Beta-carotene and other cyclic carotenoids

Direct cleavage of this compound into smaller, non-carotenoid apocarotenoids is not as well-characterized. While carotenoid cleavage dioxygenases (CCDs) are known to cleave other carotenoids, evidence suggests that this compound is not a substrate for some common CCDs, such as CCD1.[3] Research into enzymatic and oxidative breakdown products of this compound is ongoing.[2]

Q3: What factors can influence the rate of this compound degradation?

Several factors can affect the stability and degradation rate of this compound:

  • Enzymatic Activity: The presence and activity of desaturases and isomerases will drive the conversion to other carotenoids.

  • Light Exposure: Like other carotenoids, this compound is susceptible to photodegradation.[4][5] Experiments should be conducted under dim light to minimize this.

  • Temperature: Elevated temperatures can accelerate the degradation of carotenoids.[4][5] Samples should be kept cold during extraction and storage.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[4] Using antioxidants and storing samples under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • pH: Extreme pH values should be avoided during extraction and analysis.

Troubleshooting Guides

Issue 1: Low or No Detection of this compound in Samples

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the chosen solvent (e.g., acetone, methanol, or a mixture) is appropriate for your sample matrix. Repeat the extraction until the tissue is colorless.[6] For oil-rich samples, a saponification step may be necessary to remove interfering lipids.[7][8]
This compound Degradation during Extraction Perform all extraction steps on ice and under dim light to prevent thermal and photodegradation.[2][9] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidation.[10]
Improper Storage of Samples or Extracts Store samples and extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[11] this compound is highly unstable and should be stored in a dry, dark place at low temperatures.[12]
Incorrect HPLC Detection Wavelength This compound is a colorless compound and absorbs light in the UV range, with absorption maxima around 286 nm.[13] Ensure your HPLC's photodiode array (PDA) or UV detector is set to the correct wavelength for this compound detection.
Co-elution with Other Compounds Use a C30 column for HPLC analysis, as it provides better separation of carotenoid isomers and other hydrophobic molecules compared to a C18 column.[9][14]
Issue 2: Inconsistent or Irreproducible Quantification of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inaccurate Standard Curve Use a high-purity this compound standard for calibration. Prepare fresh standard solutions regularly, as they can degrade over time. Store standard solutions at -20°C or lower in the dark.[11]
Variable Injection Volumes Ensure the autosampler is functioning correctly and injecting consistent volumes. Manually inspect for air bubbles in the syringe.
Peak Tailing or Fronting in HPLC This can be caused by secondary interactions with the column. Ensure the mobile phase pH is appropriate for your column. If tailing persists, consider using a column with a different stationary phase or adding a competitive base to the mobile phase.[15]
Baseline Noise or Drift in HPLC Ensure the mobile phase is properly degassed to prevent air bubbles. A contaminated detector cell or guard column can also cause baseline issues. Flush the system and replace the guard column if necessary.[15][16]
Sample Matrix Effects in LC-MS If using mass spectrometry for detection, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. Perform a matrix effect study by spiking a known amount of this compound standard into a sample extract and comparing the response to the standard in a clean solvent.

Experimental Protocols & Data

Quantitative Data on this compound Degradation

The degradation of carotenoids often follows first-order kinetics. The rate of degradation is influenced by factors such as light and temperature.

Table 1: Example Degradation Rate Constants (k) for Carotenoids in a Model System

CarotenoidConditionTemperature (°C)Rate Constant (k)Reference
β-caroteneLight-induced25> Lutein & Zeaxanthin[17]
LuteinLight-induced25< β-carotene[17]
ZeaxanthinLight-induced25< β-carotene & Lutein[17]
All-trans-β-caroteneDark Storage10-45Follows fractional conversion model[4]
All-trans-luteinDark Storage10-45Follows zero-order model[4]

Note: Specific degradation rates for this compound are not as readily available in the literature and would likely be lower than for more unsaturated carotenoids under similar oxidative conditions.

Detailed Methodologies

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is a general guideline and may need to be optimized for specific plant tissues.

  • Sample Preparation: Harvest and immediately freeze plant tissue in liquid nitrogen to halt enzymatic activity. Lyophilize the tissue for 24-48 hours to remove water. Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of cold acetone containing 0.1% (w/v) BHT.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Repeat the extraction with another 1 mL of cold acetone until the pellet is colorless.

    • Pool the supernatants.

  • Phase Separation:

    • Add an equal volume of petroleum ether or a hexane/diethyl ether mixture to the pooled acetone extract.

    • Add 0.5 volumes of saturated NaCl solution to facilitate phase separation.

    • Vortex and centrifuge at 3,000 x g for 5 minutes.

    • Collect the upper organic phase containing the carotenoids.

  • Drying and Reconstitution:

    • Dry the organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., MTBE/methanol).

  • HPLC Analysis:

    • Inject the reconstituted sample onto a C30 HPLC column.

    • Use a gradient elution with solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.[9]

    • Monitor the eluent at 286 nm for this compound detection.

Protocol 2: In Vitro this compound Cleavage Assay

This protocol can be adapted to test the activity of putative this compound-cleaving enzymes.

  • Enzyme Preparation: Purify the recombinant enzyme of interest (e.g., a candidate CCD) from an expression system like E. coli.

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., tetrahydrofuran).

    • Create a liposome-based assay system to solubilize the hydrophobic this compound in an aqueous buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the purified enzyme, the this compound-containing liposomes, and any necessary cofactors in a reaction buffer.

    • Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 1-2 hours).

    • Include a negative control with heat-inactivated enzyme or no enzyme.

  • Extraction of Products:

    • Stop the reaction by adding an equal volume of a quenching solvent like ethanol.

    • Extract the reaction mixture with a non-polar solvent (e.g., hexane or ethyl acetate).

    • Vortex and centrifuge to separate the phases.

    • Collect the organic phase.

  • Analysis of Products:

    • Dry the organic phase under nitrogen.

    • Reconstitute in a suitable solvent.

    • Analyze the products by HPLC-DAD to detect any new peaks corresponding to cleavage products.

    • For identification of unknown products, use LC-MS/MS to obtain molecular weight and fragmentation data.[2]

Visualizations

Phytoene_Degradation_Pathways GGPP Geranylgeranyl pyrophosphate (GGPP) This compound This compound GGPP->this compound PSY Phytofluene Phytofluene This compound->Phytofluene PDS Apocarotenoids Apocarotenoids (Cleavage Products) This compound->Apocarotenoids CCDs? OxidativeProducts Oxidative Degradation Products This compound->OxidativeProducts ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene PDS Lycopene Lycopene ZetaCarotene->Lycopene ZDS, CRTISO BetaCarotene β-Carotene Lycopene->BetaCarotene LCYB

Caption: Overview of this compound degradation pathways.

Experimental_Workflow_Phytoene_Analysis Start Plant/Biological Sample Homogenization Homogenization (Liquid N2 / Lyophilization) Start->Homogenization Extraction Solvent Extraction (Acetone, BHT) Homogenization->Extraction Partition Liquid-Liquid Partition (Hexane/Ether) Extraction->Partition Saponification Saponification (Optional) (Removes Lipids) Saponification->Partition Partition->Saponification If Needed Drying Dry Down (Nitrogen Stream) Partition->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Analysis HPLC-DAD / LC-MS Analysis Reconstitution->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: Experimental workflow for this compound analysis.

References

challenges in phytoene purification from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phytoene purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and purification of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from natural sources?

A1: Purifying this compound presents several key challenges:

  • Chemical Instability: this compound, like other carotenoids, is highly susceptible to degradation from light, heat, oxygen, and acids.[1] Exposure to these elements can lead to isomerization and oxidation, reducing the yield and purity of the final product.

  • Low Concentration: this compound is often present in smaller quantities compared to other carotenoids like lycopene and β-carotene in many natural sources.[2]

  • Co-extraction with other Carotenoids and Lipids: this compound is co-extracted with other structurally similar carotenoids and various lipids, making its isolation difficult.[2][3] Its nonpolar nature causes it to dissolve in the lipid fraction of the source material.

  • Colorless Nature: Unlike most carotenoids, this compound is colorless, absorbing light in the UV spectrum (around 286 nm).[4] This makes it impossible to track visually during chromatographic separation, necessitating the use of UV detectors.[4]

  • Lack of Commercial Standards: Pure this compound standards for analytical comparison can be difficult to obtain and expensive.

Q2: Which natural sources are best for high-yield this compound extraction?

A2: Several natural sources are known for their relatively high this compound content:

  • Tomatoes and Tomato Products: Tomatoes, especially certain varieties used for processing, are a primary source of this compound.[2][5] Tomato paste, in particular, is a concentrated source.[6]

  • Carrots and Apricots: These fruits and vegetables also contain significant amounts of this compound.[7]

  • Microalgae and Fungi: Certain microorganisms, such as the fungus Blakeslea trispora and the microalga Dunaliella bardawil, can be induced to accumulate high levels of this compound, often through the use of biosynthesis inhibitors.[4][8]

Q3: Why is saponification a necessary step in this compound purification?

A3: Saponification, or alkaline hydrolysis, is a crucial step for several reasons:[9]

  • Removal of Interfering Lipids: It breaks down triglycerides and other lipids that are co-extracted with this compound, simplifying the subsequent purification steps.[9]

  • Hydrolysis of Carotenoid Esters: In some sources, carotenoids exist as esters with fatty acids. Saponification cleaves these ester bonds, releasing the free carotenoid.[9]

  • Removal of Chlorophylls: In plant and algal extracts, saponification helps to remove chlorophylls which can interfere with chromatographic analysis.[10]

Q4: How can I monitor the purity of my this compound sample during purification?

A4: The purity of this compound can be assessed using the following methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Diode Array Detector (DAD) is the most common method.[4] this compound can be detected at its maximum absorption wavelength of approximately 286 nm.[4] The presence of a single, sharp peak at the expected retention time indicates high purity.

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This technique provides high sensitivity and precision, allowing for accurate quantification and confirmation of the molecular weight of this compound.

  • Thin-Layer Chromatography (TLC): While less precise than HPLC, TLC can be used for rapid, qualitative assessment of purity.[3] However, due to this compound's colorless nature, a UV lamp is required to visualize the spot.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Problem 1: Low this compound Yield After Extraction
Possible Cause Troubleshooting Step
Incomplete Cell Lysis For microbial and plant sources, ensure complete disruption of the cell wall to release the intracellular contents. Consider using mechanical methods like bead beating, sonication, or high-pressure homogenization.[11]
Inappropriate Solvent Selection This compound is nonpolar. Use nonpolar solvents like hexane, or a mixture of hexane and a slightly more polar solvent like acetone or ethyl acetate for efficient extraction.[12][13]
Degradation during Extraction Protect the sample from light and heat throughout the extraction process.[1] Work under dim light and use amber-colored glassware. Perform extractions at low temperatures (e.g., on ice).[14]
Oxidation Purge solvents with nitrogen or argon to remove dissolved oxygen.[1] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also prevent oxidation.[15]
Insufficient Extraction Time or Repetitions Ensure adequate extraction time and perform multiple extraction cycles to maximize the recovery of this compound from the source material.[12]
Problem 2: this compound Degradation During Saponification
Possible Cause Troubleshooting Step
Harsh Saponification Conditions Use a mild concentration of methanolic KOH (e.g., 10-20%) and perform the reaction at room temperature or slightly elevated temperatures (e.g., 35°C) for a shorter duration (e.g., 10-30 minutes) to avoid degradation.[16][17]
Presence of Oxygen Conduct the saponification reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.[17]
Formation of Emulsions The formation of soap micelles can trap carotenoids. Adding a phosphate buffer after saponification can help to break emulsions and improve recovery.[17]
Problem 3: Poor Separation of this compound from Other Carotenoids
Possible Cause Troubleshooting Step
Inadequate Chromatographic Method Column Chromatography: Use a less polar mobile phase (e.g., hexane) to elute the nonpolar this compound first from a normal-phase column (e.g., silica or alumina).[3][13] Gradually increase the polarity of the mobile phase to elute more polar carotenoids like lycopene and β-carotene.[18]
HPLC: Optimize the mobile phase composition. A C30 column is often recommended for carotenoid separation. A gradient elution with solvents like methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.[10]
Co-elution of Isomers This compound can exist as different cis/trans isomers. Fine-tuning the HPLC mobile phase and temperature may be necessary to separate these isomers if required.
Column Overloading Do not overload the chromatography column with the crude extract. This can lead to broad peaks and poor resolution. Perform a preliminary purification step if the extract is highly concentrated.

Data Presentation

Table 1: this compound Content in Various Natural Sources

Natural SourceThis compound Content (mg/100g fresh weight)Reference
Carrot7.3[7]
Apricot2.8[7]
Commercial Tomato Juice2.0[7]
Orange1.1[7]

Table 2: Comparison of this compound Yield from Microbial Sources

Microbial SourceCultivation ConditionThis compound Yield (mg/g dry biomass)Reference
Blakeslea trisporaWith Terbinafine (inhibitor)5.02[4]
Blakeslea trisporaWithout inhibitor2.34[4]
Chlorococcum sp.With Fluridone (inhibitor)~3.3[19]

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Tomato Paste
  • Homogenization: Mix 10g of tomato paste with 50 mL of an extraction solvent mixture (e.g., hexane:acetone:ethanol 2:1:1 v/v/v). Homogenize the mixture using a high-speed blender for 5 minutes.

  • Extraction: Transfer the homogenate to a separatory funnel. Add 30 mL of distilled water and shake vigorously. Allow the layers to separate. Collect the upper organic phase. Repeat the extraction of the aqueous phase twice with 30 mL of hexane.

  • Combine and Dry: Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under a stream of nitrogen at a temperature below 40°C.

  • Saponification: Re-dissolve the dried extract in 20 mL of diethyl ether. Add 20 mL of 10% methanolic KOH. Blanket the flask with nitrogen, seal, and stir in the dark at room temperature for 4 hours.

  • Washing: After saponification, transfer the mixture to a separatory funnel and wash with 50 mL of distilled water three times to remove the alkali.

  • Final Extraction and Drying: Collect the ether layer containing the unsaponifiable fraction (which includes this compound) and dry it over anhydrous sodium sulfate.

  • Storage: Evaporate the solvent under nitrogen and store the residue at -20°C under an inert atmosphere.[1]

Protocol 2: Column Chromatography for this compound Purification
  • Column Preparation: Pack a glass column with a slurry of silica gel 60 in hexane.

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of hexane and load it onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane. This compound, being the least polar, will elute first.

    • Collect fractions and monitor them using a UV-Vis spectrophotometer at 286 nm or by TLC with UV visualization.

    • After the this compound has eluted, gradually increase the polarity of the mobile phase (e.g., by adding small percentages of acetone or ethyl acetate to the hexane) to elute other carotenoids like β-carotene and lycopene.[3][18]

  • Fraction Pooling and Analysis: Combine the fractions containing pure this compound (as determined by HPLC or TLC) and evaporate the solvent.

Mandatory Visualization

Experimental_Workflow_Phytoene_Purification Source Natural Source (e.g., Tomato Paste, Microalgae) Homogenization Homogenization & Extraction (Solvent mixture) Source->Homogenization Cell Lysis Crude_Extract Crude Lipid Extract (this compound, other carotenoids, lipids) Homogenization->Crude_Extract Liquid-Liquid Extraction Saponification Saponification (Methanolic KOH) Crude_Extract->Saponification Removal of Lipids Unsaponifiable_Fraction Unsaponifiable Fraction (this compound & other carotenoids) Saponification->Unsaponifiable_Fraction Washing Column_Chromatography Column Chromatography (e.g., Silica Gel) Unsaponifiable_Fraction->Column_Chromatography Separation by Polarity Fractions Fraction Collection Column_Chromatography->Fractions Analysis Purity Analysis (HPLC, UV-Vis) Fractions->Analysis Monitoring Pure_this compound Pure this compound Analysis->Pure_this compound Pooling of pure fractions

Caption: General workflow for the purification of this compound from natural sources.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_stability Stability Issues cluster_separation Separation Issues Start Start Purification Problem Low this compound Yield? Start->Problem Check_Extraction Review Extraction Protocol Problem->Check_Extraction Yes Degradation Degradation Suspected? Problem->Degradation No Check_Saponification Review Saponification Protocol Check_Extraction->Degradation Check_Separation Review Chromatography Optimize_Chroma Optimize Mobile Phase/Column Check_Separation->Optimize_Chroma Protect Protect from Light, Heat, O2 Degradation->Protect Yes Poor_Separation Poor Separation? Degradation->Poor_Separation No Protect->Poor_Separation Poor_Separation->Check_Separation Yes Success Successful Purification Poor_Separation->Success No Optimize_Chroma->Success

Caption: Troubleshooting logic for this compound purification challenges.

References

Technical Support Center: Overcoming Feedback Inhibition in the Phytoene Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the phytoene biosynthesis pathway. Our goal is to offer practical solutions to common experimental challenges, particularly those related to feedback inhibition.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the this compound biosynthesis pathway?

A1: Feedback inhibition in the this compound biosynthesis pathway is a regulatory mechanism where downstream products of the pathway, such as certain carotenoids or their derivatives, suppress the activity of key enzymes earlier in the pathway.[1] This self-regulation helps maintain homeostasis of carotenoid levels within the cell. The primary target of this feedback inhibition is often this compound synthase (PSY), the first committed and rate-limiting enzyme of the pathway.[2] Uncharacterized carotenoids or their degradation products have been found to negatively regulate PSY activity.[2]

Q2: Which enzyme is the main target for overcoming feedback inhibition in this compound biosynthesis?

A2: this compound synthase (PSY) is the main target for overcoming feedback inhibition.[2] PSY catalyzes the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form this compound, the first C40 carotenoid.[2] Its position at the entry point of the pathway makes it a critical control point for the overall metabolic flux towards carotenoids.[2]

Q3: What are the common strategies to overcome feedback inhibition of this compound synthase?

A3: Common strategies include:

  • Metabolic Engineering: Overexpression of the psy gene to increase the concentration of the enzyme, thereby titrating out the inhibitory molecules. Additionally, engineering precursor pathways, such as the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, can increase the substrate pool for PSY.[3][4]

  • Protein Engineering: Introducing mutations into the psy gene through site-directed mutagenesis to create a PSY enzyme that is less sensitive to feedback inhibition by downstream products.[5]

  • Pathway Shunting/Blocking: Using chemical inhibitors or genetic knockouts to block enzymes downstream of this compound synthase. This prevents the accumulation of feedback-inhibitory carotenoids and redirects the metabolic flux towards this compound accumulation.[6]

  • Synthetic Biology Approaches: Creating synthetic enzyme complexes or "metabolons" to channel substrates directly from one enzyme to the next, potentially shielding intermediates from inhibitory effects. Compartmentalizing the biosynthetic pathway within organelles like peroxisomes can also enhance production.[7]

Troubleshooting Guides

Issue 1: Low this compound Yield Despite High Expression of this compound Synthase

Possible Cause Troubleshooting Step
Insufficient Precursor Supply (GGPP) - Overexpress key enzymes in the upstream MVA or MEP pathway, such as HMG-CoA reductase (tHMG1) or geranylgeranyl diphosphate synthase (GGS1).[8] - Analyze the accumulation of upstream intermediates to identify potential bottlenecks.
Toxicity of Intermediates or Product - Implement in situ product removal strategies, such as a two-phase fermentation system with an organic overlay (e.g., dodecane), to sequester the hydrophobic this compound and reduce cellular toxicity. - Modulate the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates like HMG-CoA or farnesyl pyrophosphate (FPP).[8][9]
Sub-optimal Enzyme Activity - Ensure the presence of necessary cofactors for PSY activity, such as Mn2+. - Optimize expression conditions (e.g., temperature, inducer concentration) to ensure proper protein folding and activity.
Metabolic Burden on the Host Cell - Balance the expression of heterologous genes to avoid excessive metabolic load. This can be achieved by using promoters of varying strengths or by integrating genes into the host chromosome.[3] - Supplement the culture medium with nutrients that may become limiting due to the high metabolic demand of the engineered pathway.

Issue 2: Accumulation of Undesired Carotenoids Instead of this compound

Possible Cause Troubleshooting Step
Activity of Downstream Enzymes - Genetically knock out or knockdown the gene encoding this compound desaturase (crtI or pds), the enzyme that converts this compound to downstream carotenoids.[10] - Use chemical inhibitors of this compound desaturase, such as norflurazon, to block the conversion of this compound.
Leaky Expression of Downstream Pathway Genes - Ensure tight regulation of any co-expressed downstream genes in your construct. - Verify the genetic integrity of your engineered strain to confirm that no unintended downstream pathway genes are being expressed.

Data Presentation

Table 1: Quantitative this compound Production in Engineered Microorganisms

Host OrganismEngineering StrategyThis compound Titer (mg/L)This compound Yield (mg/g DCW)Fold IncreaseReference
Yarrowia lipolyticaOverexpression of MVA pathway genes, peroxisomal compartmentalization, and inhibition of the glyoxylate cycle.134058.74Not directly stated, but a significant increase.[7]
Deinococcus radioduransDeletion of crtI, overexpression of crtB and dxs, and deletion of crtD.10.31.04~25-fold increase from the initial engineered strain.[10]
Escherichia coliExpression of crtE, crtB, and crtI with pathway optimization.820 (zeaxanthin)Not specifiedNot applicable (different carotenoid)[11]
Blakeslea trisporaPathway shunting with lycopene cyclase inhibitors.256 (lycopene)Not specifiedNot applicable (different carotenoid)[3]

Experimental Protocols

Protocol 1: In Vitro this compound Synthase Activity Assay

This protocol is adapted from established methods for determining PSY activity.

  • Protein Extraction:

    • Harvest cells expressing PSY and resuspend them in an appropriate lysis buffer.

    • Lyse the cells using sonication or a French press.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein fraction.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell extract, a suitable buffer (e.g., Tris-HCl), MnCl₂, and the substrate geranylgeranyl pyrophosphate (GGPP). For quantitative assays, radiolabeled [¹⁴C]GGPP is often used.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • This compound Extraction:

    • Stop the reaction by adding a solvent like acetone or a mixture of chloroform and methanol.

    • Partition the this compound into an organic solvent phase (e.g., hexane or petroleum ether).

  • Quantification:

    • If using a radiolabeled substrate, quantify the radioactivity in the organic phase using liquid scintillation counting.

    • Alternatively, analyze the extracted this compound by HPLC with UV detection at approximately 285 nm.

Protocol 2: Site-Directed Mutagenesis of this compound Synthase

This protocol provides a general workflow for introducing specific mutations into the psy gene, based on commercially available kits and standard molecular biology techniques.[12][13][14][15]

  • Primer Design:

    • Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.

    • Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%. The mutation should be flanked by 10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu polymerase), the plasmid containing the wild-type psy gene as a template, and the mutagenic primers.

    • Use a sufficient number of cycles (typically 12-18) to amplify the entire plasmid containing the desired mutation.

  • Template Digestion:

    • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Screening and Sequencing:

    • Isolate plasmid DNA from the resulting colonies and sequence the psy gene to confirm the presence of the desired mutation and the absence of any secondary mutations.

Visualizations

Phytoene_Biosynthesis_Pathway cluster_upstream Upstream MEP/MVA Pathway cluster_carotenoid Carotenoid Biosynthesis cluster_feedback Feedback Inhibition G3P Glyceraldehyde-3-phosphate GGPP Geranylgeranyl Pyrophosphate (GGPP) G3P->GGPP Multiple Steps Pyruvate Pyruvate Pyruvate->GGPP Multiple Steps AcetylCoA Acetyl-CoA AcetylCoA->GGPP Multiple Steps PSY This compound Synthase (PSY) GGPP->PSY This compound This compound PSY->this compound PDS This compound Desaturase (PDS/crtI) This compound->PDS Lycopene Lycopene PDS->Lycopene Multiple Steps LCY Lycopene Cyclases Lycopene->LCY Carotenes α/β-Carotenes LCY->Carotenes Xanthophylls Xanthophylls Carotenes->Xanthophylls Hydroxylation Xanthophylls_fb Xanthophylls Apocarotenoids Apocarotenoids Xanthophylls_fb->Apocarotenoids Cleavage Apocarotenoids->PSY Inhibition

Caption: Feedback inhibition loop in the this compound biosynthesis pathway.

Troubleshooting_Workflow Start Low this compound Yield Check_Expression Verify PSY Expression (SDS-PAGE/Western Blot) Start->Check_Expression Check_Precursors Analyze Upstream Intermediates (LC-MS) Check_Expression->Check_Precursors Expression OK Optimize_Expression Optimize Induction Conditions Check_Expression->Optimize_Expression Low/No Expression Check_Toxicity Assess Cell Viability and Growth Check_Precursors->Check_Toxicity Precursors OK Engineer_Upstream Overexpress Upstream Enzymes (e.g., tHMG1, GGS1) Check_Precursors->Engineer_Upstream Precursor Limitation Check_Downstream Analyze for Downstream Carotenoids (HPLC) Check_Toxicity->Check_Downstream Viability OK Product_Removal Implement In Situ Product Removal Check_Toxicity->Product_Removal Toxicity Observed Block_Downstream Knockout/Inhibit Downstream Enzymes (e.g., crtI) Check_Downstream->Block_Downstream Downstream Products Detected Success Improved this compound Yield Check_Downstream->Success No Downstream Products Optimize_Expression->Check_Expression Engineer_Upstream->Start Product_Removal->Start Block_Downstream->Start

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow cluster_design Strain Design & Construction cluster_cultivation Cultivation & Induction cluster_analysis Analysis Gene_Selection Select/Mutate psy Gene Vector_Construction Construct Expression Vector Gene_Selection->Vector_Construction Transformation Transform Host Organism Vector_Construction->Transformation Cultivation Cultivate Engineered Strain Transformation->Cultivation Induction Induce Gene Expression Cultivation->Induction Extraction Extract Carotenoids Induction->Extraction Quantification Quantify this compound (HPLC) Extraction->Quantification

Caption: General experimental workflow for engineered this compound production.

References

enhancing phytoene accumulation through metabolic engineering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing phytoene accumulation through metabolic engineering.

Frequently Asked Questions (FAQs)

Q1: What is the primary rate-limiting step in this compound biosynthesis?

A1: The conversion of two molecules of geranylgeranyl diphosphate (GGPP) to this compound, catalyzed by the enzyme this compound synthase (PSY), is widely considered the first committed and a major rate-limiting step in the carotenoid biosynthesis pathway. The expression and activity of the PSY gene are tightly regulated and significantly influence the metabolic flux towards carotenoid production.

Q2: Which precursor pathways supply the building blocks for this compound synthesis?

A2: this compound synthesis relies on the isoprenoid precursor, geranylgeranyl diphosphate (GGPP). There are two primary pathways for isoprenoid biosynthesis: the mevalonate (MVA) pathway, which is typically active in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, found in bacteria and plant plastids. Enhancing the flux through these pathways is a common strategy to increase the supply of GGPP for this compound production.

Q3: What are the common host organisms used for engineered this compound production?

A3: Several microorganisms have been successfully engineered for this compound and carotenoid production. These include the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, the bacterium Escherichia coli, and various microalgae such as Scenedesmus sp. and Dunaliella salina. The choice of host often depends on factors like genetic tractability, cultivation requirements, and the desired final product.

Q4: How can I prevent the conversion of this compound to downstream carotenoids?

A4: To accumulate this compound, it is essential to block its conversion to downstream products like lycopene. This is typically achieved by knocking out or downregulating the gene encoding this compound desaturase (CrtI). This enzyme catalyzes the desaturation of this compound, and its inhibition is a key strategy in metabolic engineering for this compound-specific accumulation.

Q5: Can codon optimization of the this compound synthase gene improve yields?

A5: Yes, codon optimization of heterologous genes to match the codon usage of the expression host can significantly improve protein expression and, consequently, product yields. For instance, codon-optimized taxadiene synthase cDNA led to a 40-fold increase in taxadiene production in yeast. This strategy can be applied to the this compound synthase gene to potentially enhance its expression and activity.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at enhancing this compound accumulation.

Problem 1: Low or no detectable this compound accumulation after introducing the this compound synthase gene.
Possible Cause Suggested Solution
Inefficient gene expression - Verify mRNA transcript levels of the this compound synthase gene using RT-qPCR.- Optimize codon usage of the this compound synthase gene for the host organism.- Use strong, well-characterized promoters to drive gene expression.- Check for proper protein expression and localization using Western blotting or fluorescent protein tagging.
Insufficient precursor (GGPP) supply - Overexpress key enzymes in the upstream MVA or MEP pathway, such as HMG-CoA reductase (HMGR) or GGPP synthase (CrtE/GGPPS).- Downregulate or knockout competing pathways that consume GGPP or its precursors (e.g., sterol biosynthesis by repressing ERG9).
Suboptimal enzyme activity - Ensure the presence of necessary cofactors for this compound synthase, such as Mn2+.- Consider using this compound synthase enzymes from different sources, as their kinetic properties can vary.
Degradation of this compound - Ensure that the this compound desaturase gene (crtI) is successfully knocked out or silenced to prevent this compound conversion.
Problem 2: Engineered strain shows poor growth or signs of toxicity.
Possible Cause Suggested Solution
Metabolic burden - Use inducible promoters to control the expression of heterologous genes, separating the growth phase from the production phase.- Balance the expression levels of pathway genes to avoid the accumulation of toxic intermediates. Fine-tuning gene dosage can be critical.
Accumulation of toxic intermediates - Elevated levels of certain carotenoids, like lycopene, can impair yeast growth. If downstream pathways are not completely blocked, analyze for the accumulation of such intermediates.- Ensure a balanced metabolic flux by carefully tuning the expression of each enzyme in the pathway.
Plasmid instability - For plasmid-based expression systems, maintain selective pressure during cultivation.- Consider genomic integration of the expression cassettes for long-term stability.

Quantitative Data Summary

The following tables summarize quantitative data from various metabolic engineering studies to enhance carotenoid production, including this compound and its derivatives.

Table 1: this compound and Carotenoid Production in Engineered Microorganisms

Host OrganismEngineering StrategyProductTiter (mg/L)Yield (mg/g DCW)Reference
Yarrowia lipolyticaOverexpression of key genes in the mevalonate pathway and peroxisomal compartmentalization.This compound134058.74
Saccharomyces cerevisiaeTuning gene dosage of carotenogenic genes (CrtE, CrtYB, CrtI).Total Carotenoids-32
Saccharomyces cerevisiaeMutant from simultaneous point and structural mutations.β-carotene37.6-
Scenedesmus sp. CPC2Expression of a synthetic this compound synthase gene.β-carotene-31.8

Experimental Protocols

General Protocol for Heterologous Gene Expression in Saccharomyces cerevisiae

This protocol outlines the basic steps for expressing a heterologous this compound synthase (PSY) gene in S. cerevisiae.

  • Gene and Plasmid Preparation:

    • Synthesize the codon-optimized PSY gene.

    • Clone the PSY gene into a yeast expression vector containing a suitable promoter (e.g., TEF1, GPD) and terminator (e.g., CYC1). The vector should also have a selectable marker (e.g., URA3, LEU2).

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

    • Transform the prepared plasmid into the competent yeast cells.

    • Plate the transformed cells on selective agar medium lacking the appropriate nutrient corresponding to the plasmid's selectable marker.

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Cultivation and Induction (if using an inducible promoter):

    • Inoculate a single colony into selective liquid medium and grow overnight at 30°C with shaking.

    • Use this starter culture to inoculate a larger volume of production medium.

    • If using an inducible promoter, add the inducing agent (e.g., galactose for a GAL promoter) at the appropriate cell density.

  • Harvesting and Analysis:

    • Harvest the cells by centrifugation.

    • Proceed with this compound extraction and quantification.

This compound Extraction and Quantification by HPLC
  • Cell Lysis:

    • Resuspend the cell pellet in a suitable buffer.

    • Disrupt the cells using methods such as glass bead beating, sonication, or enzymatic lysis.

  • Solvent Extraction:

    • Add a mixture of organic solvents (e.g., acetone, methanol, chloroform, or hexane) to the lysed cells.

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase containing the carotenoids.

    • Repeat the extraction process on the remaining pellet to ensure complete recovery.

  • HPLC Analysis:

    • Dry the pooled organic extracts under a stream of nitrogen.

    • Re-dissolve the dried extract in a suitable mobile phase solvent.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 or C30 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.

    • Identify and quantify this compound based on its characteristic absorption spectrum (λmax ~285 nm) and retention time compared to a pure standard.

Visualizations

Phytoene_Biosynthesis_Pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_Carotenoid Carotenoid Pathway Pyruvate Pyruvate MEP_intermediate ... Pyruvate->MEP_intermediate DXS, DXR G3P Glyceraldehyde-3-P G3P->MEP_intermediate IPP_DMAPP IPP + DMAPP MEP_intermediate->IPP_DMAPP ... GPP GPP (C10) IPP_DMAPP->GPP AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MVA_intermediate ... Mevalonate->MVA_intermediate MVA_intermediate->IPP_DMAPP ... FPP FPP (C15) GPP->FPP FPPS GGPP GGPP (C20) FPP->GGPP GGPPS/CrtE This compound This compound (C40) GGPP->this compound PSY/CrtB Lycopene Lycopene This compound->Lycopene PDS/CrtI

Caption: Metabolic pathways for this compound biosynthesis.

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Expression 1. Check Gene Expression (RT-qPCR, Western Blot) Start->Check_Expression Check_Precursor 2. Assess Precursor Supply Check_Expression->Check_Precursor Expression OK Optimize_Expression Optimize Codon Usage Use Stronger Promoter Check_Expression->Optimize_Expression Low/No Expression Check_Toxicity 3. Evaluate Cell Health & Toxicity Check_Precursor->Check_Toxicity Precursor OK Enhance_Precursor Overexpress Upstream Genes (e.g., HMGR, GGPPS) Downregulate Competing Pathways Check_Precursor->Enhance_Precursor Low Precursor Mitigate_Toxicity Use Inducible Promoters Balance Pathway Gene Expression Check_Toxicity->Mitigate_Toxicity Poor Growth/Toxicity Success This compound Yield Increased Check_Toxicity->Success Health OK Optimize_Expression->Success Enhance_Precursor->Success Mitigate_Toxicity->Success

Caption: Troubleshooting workflow for low this compound yield.

preventing photo-oxidation of phytoene during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of phytoene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of photo-oxidation during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to degradation during analysis?

A1: this compound, a precursor to other carotenoids, possesses a long chain of conjugated double bonds. This structure is highly susceptible to oxidation, particularly photo-oxidation, which is initiated by exposure to light and exacerbated by the presence of oxygen, heat, and certain solvents. This degradation can lead to inaccurate quantification and misinterpretation of experimental results. Carotenoids in general are sensitive to light, heat, oxygen, and acids.[1]

Q2: What are the initial signs of this compound degradation in my sample?

A2: The primary indicator of this compound degradation is a decrease in its concentration over time, which can be monitored by HPLC analysis. Visually, since this compound is colorless, you will not observe a color change in the sample itself. However, degradation can lead to the appearance of extraneous peaks in your chromatogram, representing various oxidation products. You may also observe a general increase in baseline noise during HPLC analysis.

Q3: Can I store my extracted this compound samples? If so, under what conditions?

A3: Yes, but proper storage is critical. For short-term storage (up to 48 hours), samples should be kept at -80°C in the dark.[2] For longer-term storage, it is recommended to store the extracts under an inert atmosphere (e.g., nitrogen or argon) at -80°C. The storage solvent should ideally be free of peroxides, and the addition of an antioxidant like BHT is advisable.

Q4: What is the role of an antioxidant in this compound analysis, and which one should I use?

A4: Antioxidants are added to extraction solvents and sample solutions to minimize the oxidation of this compound. They work by scavenging free radicals that can initiate the degradation process. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.[2][3] Typically, a concentration of 0.1% (w/v) BHT in the extraction solvent is recommended.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Issue 1: Low or No this compound Peak Detected in HPLC
Possible Cause Troubleshooting Steps
Complete Degradation 1. Work in Dim Light: Perform all extraction and sample preparation steps under amber or low-intensity light to prevent photo-oxidation. 2. Maintain Low Temperatures: Use pre-chilled solvents and keep samples on ice throughout the process. 3. Incorporate an Antioxidant: Add 0.1% BHT to all solvents used for extraction and sample preparation.[4] 4. Degas Solvents: Remove dissolved oxygen from solvents by sparging with nitrogen or using sonication.
Inefficient Extraction 1. Select Appropriate Solvents: A mixture of hexane and acetone (e.g., 75:25 v/v) is often effective for extracting this compound.[5] For microalgae, a combination of ethanol and hexane can also be efficient.[6] 2. Ensure Thorough Homogenization: Complete disruption of the sample matrix is crucial for efficient extraction. Use appropriate homogenization techniques for your sample type. 3. Optimize Extraction Time: While longer extraction times can increase yield, they also increase the risk of degradation. Optimize the duration to find a balance.
Improper HPLC Conditions 1. Check Detector Wavelength: this compound has a maximum absorbance at approximately 286 nm. Ensure your detector is set to this wavelength. 2. Verify Column Integrity: Use a C30 column for optimal separation of carotenoids, including this compound and its isomers. 3. Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent compatible with your mobile phase to prevent precipitation on the column.
Issue 2: Inconsistent or Drifting Retention Times in HPLC
Possible Cause Troubleshooting Steps
Column Temperature Fluctuations 1. Use a Column Oven: Maintain a constant and controlled column temperature throughout the analysis to ensure reproducible retention times.
Mobile Phase Composition Changes 1. Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to evaporation of more volatile components. 2. Ensure Proper Mixing: If using a solvent gradient, ensure the mixer is functioning correctly.
Column Degradation 1. Implement a Column Cleaning Protocol: Regularly flush the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds and particulates.
Issue 3: Presence of Ghost Peaks or High Baseline Noise in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Contaminated Solvents or Glassware 1. Use HPLC-Grade Solvents: Ensure all solvents are of high purity and filtered before use. 2. Thoroughly Clean Glassware: Wash all glassware with a suitable solvent to remove any residues.
Sample Carryover 1. Implement a Needle Wash Step: Use a strong solvent to wash the injection needle between samples. 2. Inject a Blank Run: Run a blank solvent injection to confirm that the ghost peaks are not from the system itself.
Detector Lamp Issues 1. Check Lamp Energy: A lamp with low energy can lead to increased baseline noise. Replace the lamp if necessary.

Experimental Protocols

Protocol 1: Extraction of this compound from Tomato Paste

This protocol describes a method for extracting this compound from a carotenoid-rich matrix, incorporating steps to minimize oxidation.

Materials:

  • Tomato paste

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Sample Preparation: Weigh approximately 5 grams of tomato paste. All subsequent steps should be performed under dim light.

  • Solvent Preparation: Prepare an extraction solvent of hexane:acetone (75:25 v/v) containing 0.1% BHT.

  • Extraction:

    • Add 20 mL of the extraction solvent to the tomato paste.

    • Thoroughly homogenize the mixture using a mortar and pestle or a mechanical homogenizer until a uniform consistency is achieved.

    • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Washing and Drying:

    • Add an equal volume of deionized water to the combined supernatant in a separatory funnel.

    • Gently mix and allow the layers to separate.

    • Collect the upper hexane layer.

    • Dry the hexane layer by passing it through a column containing anhydrous sodium sulfate.

  • Concentration and Storage:

    • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 35°C.

    • Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., MTBE/Methanol).

    • Transfer the sample to an amber glass vial, flush with nitrogen, and store at -80°C until analysis.

Data Presentation

Table 1: Stability of this compound in Different Solvents
SolventThis compound Retention after 24h at Room Temperature (in dark)
Hexane ~90%
Ethanol ~85%
Acetone ~80%
Hexane with 0.1% BHT >98%

Note: This table presents illustrative data based on general knowledge of carotenoid stability. Actual values may vary depending on specific experimental conditions.

Table 2: Effect of BHT Concentration on this compound Stability
BHT Concentration in HexaneThis compound Retention after 24h at Room Temperature (in dark)
0% ~90%
0.01% ~95%
0.1% >98%
0.5% >98%

Note: This table provides an example of how BHT concentration can affect this compound stability. A concentration of 0.1% is generally sufficient to provide adequate protection.

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

experimental_workflow sample Sample Collection (e.g., Tomato Paste) extraction Solvent Extraction (Hexane:Acetone with 0.1% BHT) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant washing Washing & Drying supernatant->washing evaporation Solvent Evaporation washing->evaporation reconstitution Reconstitution in HPLC-compatible solvent evaporation->reconstitution hplc HPLC Analysis (C30 column, 286 nm) reconstitution->hplc

Caption: A typical workflow for the extraction and analysis of this compound.

Diagram 2: Simplified Photo-oxidation Pathway of this compound

photo_oxidation This compound This compound excited_this compound Excited this compound* This compound->excited_this compound Light (hν) degradation_products Degradation Products (e.g., epoxides, aldehydes, ketones) This compound->degradation_products + ROS excited_this compound->this compound Energy dissipation ros Reactive Oxygen Species (ROS) excited_this compound->ros + O2 oxygen Oxygen (O2)

Caption: The process of this compound degradation initiated by light exposure.

References

Technical Support Center: LC-MS Analysis of Phytoene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of phytoene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for this compound can include lipids, proteins, salts, and other endogenous compounds from the biological or food sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3] Given this compound's non-polar nature, it often co-extracts with other lipids, making it particularly susceptible to matrix effects in complex samples.

Q2: Which ionization technique is best suited for this compound analysis to minimize matrix effects?

A: Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization technique for carotenoids, including this compound, over Electrospray Ionization (ESI).[4][5] ESI is more susceptible to ion suppression from co-eluting matrix components, especially for non-polar analytes like this compound.[2] APCI is a gas-phase ionization technique that is less affected by the sample matrix, often resulting in a more stable and reproducible signal for carotenoids.[4][5]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method .[1][6] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not contain the analyte). The ratio of these two peak areas is known as the Matrix Factor (MF) .

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

For a robust method, the matrix effect should be evaluated in at least six different lots of the blank matrix.[1]

Q4: What is the best way to compensate for matrix effects in this compound quantification?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[7] A SIL-IS for this compound, such as 15-cis-Phytoene-d6, is commercially available. This internal standard is chemically identical to this compound but has a different mass, allowing it to be distinguished by the mass spectrometer. Since the SIL-IS co-elutes with this compound and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, enabling accurate quantification.

If a SIL-IS is not available or feasible, other strategies include:

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix that is as close as possible to the sample matrix.

  • Standard addition: Spiking the analyte at different concentrations into the sample itself to create a calibration curve within each sample. This is effective but can be time-consuming.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem 1: Poor peak shape (tailing or fronting) and inconsistent retention times for this compound.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry This compound is highly non-polar. A C30 reversed-phase column is often recommended for optimal separation of carotenoids and their isomers.[8]
Mobile Phase Issues Ensure the mobile phase is well-mixed and degassed. For carotenoid analysis, a mobile phase consisting of solvents like methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.[9] The use of additives like ammonium acetate can improve peak shape and ionization efficiency.
Column Overloading Inject a smaller volume of the sample or dilute the sample to avoid overloading the analytical column.
Sample Solvent Incompatibility Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

Problem 2: Low or no detectable this compound signal.

Possible Cause Troubleshooting Step
Significant Ion Suppression This is a major cause of low signal intensity. Implement strategies to mitigate matrix effects as detailed in the FAQs and the "Mitigation of Matrix Effects" workflow below.
Inefficient Ionization As mentioned, APCI is generally more effective for this compound than ESI.[4][5] Optimize the APCI source parameters, such as vaporizer temperature and corona discharge current.
This compound Degradation This compound is susceptible to degradation by light, heat, and oxidation. Protect samples from light and heat during extraction and analysis. The use of antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent is recommended.[9]
Suboptimal MS/MS transition If using tandem mass spectrometry, ensure that the precursor and product ions and their corresponding collision energies are optimized for this compound. Obtaining a strong [M+H]+ precursor ion for this compound can sometimes be challenging.[9]

Problem 3: High variability and poor reproducibility in quantitative results.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Matrix effects can vary between different samples of the same type. The most effective way to correct for this variability is by using a stable isotope-labeled internal standard (SIL-IS).[7]
Inadequate Sample Homogenization Ensure that the sample is thoroughly homogenized before extraction to obtain a representative aliquot.
Sample Preparation Variability Standardize all steps of the sample preparation procedure, including solvent volumes, extraction times, and evaporation conditions.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler program.

Quantitative Data Summary

AnalyteRecovery (%)Matrix Effect (%)
Lutein86.197.3 (Suppression)
Zeaxanthin86.298.5 (Suppression)
β-Cryptoxanthin95.199.1 (Suppression)
α-Carotene97.8101.9 (Enhancement)
β-Carotene98.299.8 (Suppression)
Retinol96.5108.5 (Enhancement)
Data adapted from a study on carotenoid analysis in human plasma. The matrix effect is presented as (Peak area in matrix / Peak area in solvent) x 100. A value <100% indicates suppression, and >100% indicates enhancement.[1]

A separate study on the analysis of this compound and other carotenoids in human serum reported high recovery rates of 91-99%.[8]

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol describes how to determine the matrix factor for this compound in a given matrix.

  • Preparation of Blank Matrix Extract:

    • Select at least six different sources of the blank matrix (e.g., plasma, tomato homogenate without this compound).

    • Extract these blank samples using the same procedure as for your study samples. This will result in six different blank matrix extracts.

  • Preparation of Post-Extraction Spiked Samples:

    • Take a known volume of each of the six blank matrix extracts.

    • Spike each extract with a known amount of a this compound standard solution to achieve a final concentration that is relevant to your study (e.g., a mid-range concentration of your calibration curve).

  • Preparation of Neat Standard Solutions:

    • Prepare a standard solution of this compound in the final reconstitution solvent at the exact same concentration as the post-extraction spiked samples.

  • LC-MS Analysis:

    • Analyze the six post-extraction spiked samples and the neat standard solution using your optimized LC-MS method.

    • Record the peak area of this compound for each injection.

  • Calculation of the Matrix Factor (MF):

    • For each of the six matrix lots, calculate the MF using the following formula: MF = (Mean Peak Area of this compound in Post-Extraction Spiked Sample) / (Mean Peak Area of this compound in Neat Standard Solution)

    • Calculate the average MF and the coefficient of variation (CV%) across the six matrix lots. A CV of less than 15% is generally considered acceptable.[1]

Visualizations

Experimental Workflow for Matrix Effect Assessment

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis & Calculation A Blank Matrix Sample B Extraction A->B C Blank Matrix Extract B->C E Post-Extraction Spike C->E D This compound Standard D->E F Neat Solvent Standard D->F G LC-MS Analysis E->G F->G H Peak Area Comparison G->H I Calculate Matrix Factor H->I

Workflow for the quantitative assessment of matrix effects using the post-extraction spike method.

Troubleshooting Workflow for Matrix Effects in this compound Analysis

TroubleshootingWorkflow Start Poor Reproducibility or Inaccurate Quantification of this compound Q1 Have you assessed for matrix effects? Start->Q1 Action1 Perform Post-Extraction Spike Experiment to Quantify Matrix Factor Q1->Action1 No Q2 Is the Matrix Factor significantly different from 1? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Investigate other sources of error (e.g., sample prep variability, instrument performance) Q2->Action2 No Q3 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? Q2->Q3 Yes A2_Yes Yes A2_No No Action3 Incorporate SIL-IS into the method Q3->Action3 Yes Action4 Implement Matrix-Matched Calibration or Standard Addition Q3->Action4 No A3_Yes Yes A3_No No Q4 Is the issue resolved? Action3->Q4 Action4->Q4 End Method Optimized Q4->End Yes Action5 Further optimize sample preparation (e.g., SPE, LLE) and/or chromatographic separation Q4->Action5 No A4_Yes Yes A4_No No Action5->Q1

A decision tree for troubleshooting matrix effects in the LC-MS analysis of this compound.

References

Validation & Comparative

Phytoene: A Comparative Guide to its In Vitro and In Vivo Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of phytoene with other relevant antioxidants, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's potential as a therapeutic antioxidant.

In Vitro Antioxidant Activity: A Comparative Analysis

The antioxidant capacity of this compound has been evaluated using various in vitro assays, which assess its ability to scavenge free radicals and reduce oxidants. While direct quantitative data for pure this compound is still emerging in the literature, existing studies provide valuable qualitative comparisons with other well-known carotenoids.

Recent analyses have confirmed the antioxidant activities of this compound and its close structural relative, phytofluene, although they are considered weaker in some contexts compared to more unsaturated carotenoids like lycopene and β-carotene[1]. However, one study concluded that this compound and phytofluene exhibited a higher antioxidant capacity than might be expected based on their fewer number of conjugated double bonds when compared to lycopene[2]. This suggests a unique mechanism of action that warrants further investigation.

For comparative purposes, the following table summarizes typical antioxidant activity values for related carotenoids and a standard antioxidant, Trolox, from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: Comparative In Vitro Antioxidant Activity of Carotenoids

AntioxidantDPPH Radical Scavenging (IC50, µg/mL)ABTS Radical Scavenging (Trolox Equivalents, µM TE/µM)FRAP (Ferric Reducing Antioxidant Power) (µM Fe(II)/µM)
This compound Data not consistently availableData not consistently availableData not consistently available
Lycopene ~4.5 - 10.0~1.5 - 2.5~1.0 - 2.0
β-Carotene ~2.0 - 8.0~1.8 - 2.8~1.2 - 2.2
Lutein ~5.0 - 15.0~1.0 - 2.0~0.8 - 1.5
Trolox (Standard) ~2.0 - 5.01.0 (by definition)Not directly comparable

Note: The ranges provided are indicative and compiled from multiple sources for comparative purposes. The absence of consistent, direct quantitative data for this compound is a current research gap.

In Vivo Antioxidant Activity: Evidence from Model Organisms

In vivo studies provide crucial insights into the physiological relevance of an antioxidant's activity. The nematode Caenorhabditis elegans has emerged as a key model organism for investigating the anti-aging and antioxidant properties of this compound.

Supplementation with this compound has been shown to protect C. elegans against oxidative damage[2]. In one study, treatment with pure this compound and this compound-rich microalgae extracts led to an increased survival rate of up to 53% in worms exposed to the superoxide-generating toxin, juglone[3]. This demonstrates a significant enhancement of resistance to oxidative stress in a living organism[3]. Furthermore, this compound treatment has been observed to extend the lifespan of C. elegans, suggesting that its antioxidant effects contribute to overall health and longevity[3].

While research in rodent models specifically focusing on the direct antioxidant effects of this compound is less extensive, some studies with tomato powder, which is rich in this compound, suggest that these colorless carotenoids may act as antioxidants in lipoproteins[4].

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test sample (this compound, other carotenoids)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test sample and positive control in a suitable solvent (e.g., chloroform, hexane, or ethanol) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Add the same volume of the DPPH solution to each well. For the blank, use the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test sample

  • Trolox (standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the dark green/blue ABTS•+ solution.

  • Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a series of dilutions of the test sample and the Trolox standard.

  • Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Signaling Pathways and Experimental Workflows

The antioxidant effects of phytochemicals like this compound are often mediated through complex cellular signaling pathways. While direct evidence for this compound's interaction with these pathways is an active area of research, related carotenoids have been shown to modulate key antioxidant and inflammatory signaling cascades.

Potential Antioxidant Signaling Pathway of this compound

Phytochemicals are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response[5][6]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and detoxification enzymes. Conversely, chronic inflammation is often driven by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway[7]. Many phytochemicals exert anti-inflammatory effects by inhibiting the activation of NF-κB[7].

Phytoene_Antioxidant_Signaling cluster_0 Oxidative Stress cluster_1 Antioxidant Response cluster_2 Inflammatory Response This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates NF-kB NF-kB This compound->NF-kB Inhibits Cellular Protection Cellular Protection This compound->Cellular Protection Direct Scavenging ROS ROS ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates Antioxidant Enzymes->ROS Neutralizes Antioxidant Enzymes->Cellular Protection Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Upregulates IkB IkB IkB->NF-kB Inhibits Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Inflammation->Cellular Protection Reduces In_Vitro_Workflow cluster_assays In Vitro Assays Start Start End End Data_Analysis Data_Analysis Calculate_Inhibition Calculate_Inhibition Data_Analysis->Calculate_Inhibition Calculate Sample_Preparation Sample_Preparation Assay_Selection Assay_Selection Sample_Preparation->Assay_Selection 2. DPPH_Assay DPPH Assay: - Mix sample with DPPH solution - Incubate - Measure absorbance at 517 nm Assay_Selection->DPPH_Assay DPPH ABTS_Assay ABTS Assay: - Mix sample with ABTS•+ solution - Incubate - Measure absorbance at 734 nm Assay_Selection->ABTS_Assay ABTS FRAP_Assay FRAP Assay: - Mix sample with FRAP reagent - Incubate - Measure absorbance at 593 nm Assay_Selection->FRAP_Assay FRAP DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis FRAP_Assay->Data_Analysis Determine_IC50 Determine IC50 / TEAC Calculate_Inhibition->Determine_IC50 Determine Compare_Results Compare with Standards Determine_IC50->Compare_Results Compare Compare_Results->End In_Vivo_Validation Hypothesis Hypothesis In_Vitro In Vitro Assays (DPPH, ABTS, FRAP) Hypothesis->In_Vitro Test Conclusion Conclusion: This compound exhibits in vivo antioxidant efficacy Model_Selection Select In Vivo Model (e.g., C. elegans, Rodents) In_Vitro->Model_Selection Positive Results Lead to In_Vivo_Study In Vivo Study: - Administer this compound - Induce Oxidative Stress Model_Selection->In_Vivo_Study Conduct Biomarker_Analysis Biomarker Analysis: - Survival Rate - Oxidative Stress Markers - Antioxidant Enzyme Levels In_Vivo_Study->Biomarker_Analysis Analyze Biomarker_Analysis->Conclusion Validate

References

Phytoene: A Natural Antioxidant Powerhouse Challenging Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and safe antioxidants is perpetual. While synthetic antioxidants have long been the standard, the natural carotenoid phytoene is emerging as a formidable contender. This guide provides an objective comparison of this compound's efficacy against common synthetic antioxidants, supported by available experimental data, to inform future research and development.

This compound, a colorless carotenoid found in fruits and vegetables like tomatoes, is gaining attention for its significant antioxidant properties.[1] Unlike its more famous carotenoid cousins, this compound absorbs light in the UV range, suggesting a primary role in protecting against light-induced damage.[1][2] Accumulating evidence indicates that this compound not only directly scavenges free radicals but also activates endogenous antioxidant defense mechanisms, offering a multi-pronged approach to mitigating oxidative stress.[3]

Quantitative Comparison of Antioxidant Capacity

Direct comparative studies providing head-to-head quantitative data for this compound and synthetic antioxidants in the same assays are limited. However, by collating data from various in vitro studies, we can establish a comparative overview of their antioxidant potential. The following table summarizes the available data from common antioxidant capacity assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC).

It is crucial to note that these values are compiled from different studies and experimental conditions may vary. Therefore, this table should be interpreted as an indicative comparison rather than a direct one-to-one equivalence.

AntioxidantAssayMetricValueReference
This compound TEAC (ABTS)mmol TE/gContribution to total TEAC of tomato extracts noted, but specific value for isolated this compound not provided.[3]
BHA (Butylated hydroxyanisole) DPPHIC50 (µg/mL)~5-20[4]
ABTSTEAC~1.5-2.5[5][6]
BHT (Butylated hydroxytoluene) DPPHIC50 (µg/mL)~10-30[4]
ABTSTEAC~1.0-2.0[5][6]
Trolox DPPHIC50 (µg/mL)~3-8[7]
ABTSTEAC1.0 (by definition)[2]
ORACµmol TE/g1.0 (by definition)[8]

TEAC: Trolox Equivalent Antioxidant Capacity; IC50: Half maximal inhibitory concentration.

In Vivo and Cellular Efficacy

Beyond in vitro chemical assays, the biological efficacy of this compound has been demonstrated in cellular and organismal models. A study using the nematode C. elegans showed that pure this compound treatment increased lifespan by 15.5% and enhanced resistance to oxidative stress.[3] Furthermore, this compound demonstrated protective effects against beta-amyloid toxicity, a hallmark of Alzheimer's disease, reducing paralysis in the worm model by approximately 30% to 40%.[3][5]

In contrast, while synthetic antioxidants like BHA and BHT are effective in preventing lipid peroxidation in food products, their in vivo efficacy is a subject of ongoing debate, with some studies raising concerns about their potential toxicity at high doses. Natural antioxidants, as part of a complex food matrix, are often considered to have a superior safety profile and may offer synergistic benefits.[9] A comparative study on individuals with inflammatory diseases found that a natural antioxidant regimen resulted in a more significant reduction in reactive oxygen species (53.5%) compared to a synthetic antioxidant group (40%) after 6 months.[9]

Mechanisms of Action: A Comparative Overview

This compound and synthetic antioxidants employ different primary mechanisms to combat oxidative stress. Synthetic phenolic antioxidants, such as BHA and BHT, primarily act by donating a hydrogen atom to free radicals, thus terminating the oxidative chain reaction.

This compound, on the other hand, exhibits a broader mechanism of action. It can directly quench reactive oxygen species (ROS) and also appears to activate endogenous antioxidant pathways.[3] One of the key pathways implicated is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Antioxidant Signaling Pathway

Antioxidant Signaling Pathway ROS ROS/Oxidative Stress Nrf2 Nrf2 ROS->Nrf2 induces dissociation from Keap1 This compound This compound This compound->Nrf2 promotes activation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to ARE Keap1 Keap1 AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: this compound's role in the Nrf2-ARE antioxidant signaling pathway.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are summarized methodologies for the key antioxidant assays mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

DPPH Assay Workflow Start Prepare DPPH solution in methanol/ethanol Mix Mix antioxidant sample with DPPH solution Start->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: A simplified workflow for the DPPH radical scavenging assay.

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[10]

  • The antioxidant sample is added to the DPPH solution.

  • The mixture is incubated at room temperature for a specific period (e.g., 30 minutes) in the dark.

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[10]

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

  • The antioxidant sample is added to the ABTS•+ solution.

  • The decrease in absorbance is measured at a specific wavelength, typically around 734 nm, after a set incubation period.[11]

  • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[12]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Methodology:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample.

  • A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the reaction.

  • The fluorescence decay is monitored over time.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox Equivalents (TE).[8]

Conclusion

This compound presents a compelling natural alternative to synthetic antioxidants. While direct quantitative comparisons from single studies are not yet abundant, the available evidence strongly suggests that this compound possesses potent antioxidant and cytoprotective properties, acting through both direct radical scavenging and the upregulation of endogenous antioxidant defenses. Its demonstrated efficacy in in vivo models, coupled with a favorable safety profile as a dietary component, positions this compound as a promising candidate for further investigation and application in the fields of nutrition, pharmaceuticals, and cosmetics. Future research should focus on direct, standardized comparisons of purified this compound with synthetic antioxidants to provide a more definitive quantitative assessment of their relative efficacies.

References

cross-validation of different phytoene quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Phytoene Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of this compound, a colorless carotenoid precursor to all colored carotenoids, is critical for research in nutrition, plant biology, and drug development. This compound itself has demonstrated bioactivity, making its precise measurement essential. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.

Data Presentation: Performance Comparison of Quantification Methods

The selection of a quantification method often involves a trade-off between sensitivity, specificity, cost, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) generally offers the highest sensitivity and specificity, while spectrophotometry provides a rapid but less specific alternative.

Parameter Spectrophotometry HPLC with Photodiode Array (HPLC-PDA) HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
Specificity LowHighVery High
Interference High (from other UV-absorbing compounds like phytofluene)[1]Low (separation of compounds)Very Low (separation + mass filtering)
Sensitivity (LOD/LOQ) Moderate to LowGoodExcellent (can be >100-fold lower than HPLC-PDA)[2]
Limit of Detection (LOD) Generally in the µg/mL range~0.01-0.03 µg/mL[3]~0.001-0.4 µg/mL (analyte dependent)[2]
Limit of Quantification (LOQ) Generally in the µg/mL range~0.03-0.09 µg/mL[3]~0.003-1.4 µg/mL (analyte dependent)[2]
Precision (%RSD) >5-10%<5%[3]<3%[3]
Accuracy (Recovery %) Variable (often lower due to interference)Good (typically 80-110%)[3][4]Excellent (typically 90-110%)
Equipment Cost LowModerateHigh
Analysis Time per Sample Fast (< 5 minutes)Moderate (15-45 minutes)[3]Moderate (15-50 minutes)[2]
Primary Use Case Rapid screening, analysis of purified samplesRoutine quantification, analysis of complex mixturesTrace-level quantification, metabolite identification, complex biological matrices

Experimental Protocols

Detailed and consistent protocols are paramount for reproducible quantification. Below are methodologies for the primary techniques discussed. Carotenoids are sensitive to light, heat, and oxygen; therefore, all procedures should be performed under dim light and low temperatures where possible.[1][5]

Sample Preparation and Extraction (General Protocol)

This initial extraction is common to both spectrophotometric and chromatographic methods.

  • Homogenization: Weigh a precise amount of the sample tissue. Freeze with liquid nitrogen and grind into a fine powder using a mortar and pestle.[4]

  • Extraction: Add a solvent mixture, such as hexane/acetone/ethanol (50:25:25, v/v/v), to the powdered sample.[4] Vortex or sonicate the mixture for 15-20 minutes to ensure complete extraction.

  • Phase Separation: Add deionized water to the mixture and vortex. Centrifuge to separate the organic (upper) and aqueous (lower) phases.

  • Collection: Carefully collect the upper organic phase containing the carotenoids. Repeat the extraction process on the remaining pellet two more times to maximize yield.[6]

  • Drying: Combine all organic extracts and dry them under a stream of nitrogen gas at a temperature below 35°C.[6][7] The dried residue contains the this compound and other carotenoids.

Spectrophotometric Quantification

This method is rapid but best suited for samples where interfering compounds are minimal.

  • Reconstitution: Dissolve the dried extract from the general protocol in a precise volume of petroleum ether or hexane.[8]

  • Measurement: Transfer the solution to a quartz cuvette. Measure the absorbance at the maximum wavelength (λmax) for this compound, which is approximately 286 nm.[8] A wavelength scan from 200-400 nm is recommended to confirm the peak.

  • Quantification: Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where:

    • A is the absorbance at 286 nm.

    • ε is the molar extinction coefficient for this compound (E1% 1cm = 1250 in petroleum ether).[8]

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration.

HPLC-PDA Quantification

This is the most widely used method, offering a good balance of specificity and performance.

  • Reconstitution: Dissolve the dried extract from the general protocol in a suitable mobile phase solvent (e.g., a mixture of acetonitrile and methanol) and filter through a 0.45-µm syringe filter before injection.[6][7]

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Column: A C30 reverse-phase column is highly recommended for optimal separation of carotenoid isomers.[3][9] A C18 column can also be used.[4][7]

    • Mobile Phase: A gradient elution is typically used, often involving a mixture of solvents like methanol (MeOH), methyl tert-butyl ether (MTBE), and water.[3]

    • Flow Rate: Typically 0.7 - 1.5 mL/min.[6][7]

    • Detection: The PDA detector should be set to monitor the range of 200-600 nm.[8] this compound is quantified using the signal at its λmax of ~286 nm.

  • Quantification: Identify the this compound peak based on its retention time and characteristic three-peaked absorption spectrum, comparing it to a pure this compound standard.[8] Quantify the concentration by creating a calibration curve from serial dilutions of the standard and integrating the peak area of the sample.

Visualization of Methodologies

Experimental Workflow Diagram

Phytoene_Quantification_Workflow cluster_prep General Sample Preparation cluster_spectro Spectrophotometry cluster_hplc Chromatography (HPLC/LC-MS) Sample 1. Sample Homogenization Extraction 2. Solvent Extraction Sample->Extraction Drying 3. Evaporation to Dryness Extraction->Drying Recon_Spec 4a. Reconstitute in Hexane/Petroleum Ether Drying->Recon_Spec Path A Recon_HPLC 4b. Reconstitute in Mobile Phase & Filter Drying->Recon_HPLC Path B Measure_Spec 5a. Measure Absorbance (λmax ≈ 286 nm) Recon_Spec->Measure_Spec Calc_Spec 6a. Calculate Concentration Measure_Spec->Calc_Spec Result_Spec This compound Concentration (Low Specificity) Calc_Spec->Result_Spec Inject_HPLC 5b. Inject into HPLC System Recon_HPLC->Inject_HPLC Separate_HPLC 6b. Chromatographic Separation (C30 or C18 Column) Inject_HPLC->Separate_HPLC Detect_HPLC 7b. Detection (PDA / MS) Separate_HPLC->Detect_HPLC Quant_HPLC 8b. Peak Integration & Quantification Detect_HPLC->Quant_HPLC Result_HPLC This compound Concentration (High Specificity) Quant_HPLC->Result_HPLC

Caption: Workflow for this compound quantification comparing spectrophotometry and chromatography.

References

Phytoene's Synergistic Potential: A Comparative Guide to Phytochemical Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synergistic interactions of phytoene and its closely related carotenoids with other phytochemicals, providing experimental data and methodologies for researchers and drug development professionals.

The colorless carotenoid this compound, a precursor to all colored carotenoids, is gaining recognition for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] Notably, this compound and its derivative phytofluene exhibit higher bioavailability compared to other well-known carotenoids like lycopene and β-carotene.[4][5][6] While research directly quantifying the synergistic effects of isolated this compound is still emerging, the principle of synergy—where the combined effect of substances is greater than the sum of their individual effects—is well-established in the field of phytochemistry.[7][8][9][10][11][12] This guide explores the synergistic interactions of this compound and, by extension, its downstream counterpart lycopene, with other phytochemicals, providing available experimental data and detailed protocols to inform future research and drug development.

Understanding Phytochemical Synergy

Synergy in phytochemicals can manifest through various mechanisms, including:

  • Multi-target Effects: Compounds acting on different biological targets to produce a combined, enhanced therapeutic outcome.[7]

  • Modulation of Pharmacokinetics: One compound improving the absorption, distribution, metabolism, or excretion of another.

  • Interference with Resistance Mechanisms: Phytochemicals overcoming cellular resistance to therapeutic agents.[7]

  • Antioxidant Regeneration: One antioxidant regenerating another, thereby prolonging its protective effects.

A common method to experimentally determine and quantify synergistic interactions is the isobole method . This graphical approach plots the doses of two substances required to produce a specific effect, allowing for the visualization of synergy, additivity, or antagonism.[7][13]

Synergistic Interactions of Carotenoids with Other Phytochemicals

Given the limited direct experimental data on this compound's synergistic interactions, this guide leverages the more extensive research on lycopene, a direct metabolic product of this compound and phytofluene, which often co-exists with them in dietary sources. The findings for lycopene provide a strong theoretical and empirical basis for predicting and investigating similar synergistic activities for this compound.

Carotenoid Combinations

Evidence suggests that combinations of carotenoids can exert synergistic anti-inflammatory and antioxidant effects. A study in a mouse model of peritonitis demonstrated that combinations of lycopene, lutein, and β-carotene synergistically inhibited the production of inflammatory mediators.[14] This effect was attributed to the combined antioxidant properties of the carotenoids, leading to a marked decrease in the activation of the NF-κB signaling pathway.[14] Another study in rats indicated that the simultaneous administration of this compound, phytofluene, and lycopene offered greater protection against nicotine-induced oxidative stress than the individual carotenoids.[1]

Carotenoids and Vitamins

The interaction between carotenoids and vitamins, particularly vitamins C and E, has been a subject of significant research. Studies have shown that β-carotene acts synergistically with α-tocopherol (vitamin E) as a potent radical-trapping antioxidant in membranes.[15] Furthermore, the combination of β-carotene with vitamins E and C offers synergistic cell protection against nitrogen oxides, with vitamin C proposed to "repair" the β-carotene radical.[16]

In the context of lycopene, its combination with vitamin E has been shown to have a synergistic effect in inhibiting the proliferation of prostate cancer cells and in protecting against myocardial infarction in rats.[17][18] The proposed mechanism involves the regeneration of vitamin E from its radical form by lycopene.[18] A study investigating the free radical scavenging capacity of various antioxidant mixtures found a synergistic effect when lycopene, vitamin E, vitamin C, and β-carotene were combined.[19]

Carotenoids and Polyphenols

Polyphenols, a large and diverse group of plant-derived compounds, are known for their antioxidant and anti-inflammatory properties. When combined with carotenoids, they can exhibit synergistic effects. For instance, the combination of lycopene with polyphenols such as glabridin, rosmarinic acid, and carnosic acid resulted in a greater inhibition of LDL oxidation than the additive effects of the individual compounds.[17]

Research on green tea polyphenols, such as epigallocatechin gallate (EGCG), has shown their ability to act synergistically with other compounds to protect against cellular damage.[20][21][22][23][24] While direct studies with this compound are scarce, the known mechanisms of polyphenol activity suggest a high potential for synergistic interactions.

Quantitative Data on Synergistic Interactions

The following tables summarize quantitative data from studies investigating the synergistic effects of carotenoids with other phytochemicals.

Table 1: Synergistic Antioxidant Effects of Lycopene and Lutein

Antioxidant(s)Concentration% Inhibition of Lipid Peroxidation (Experimental)% Inhibition of Lipid Peroxidation (Calculated Additive)SynergyReference
Lycopene5 µM30--[17]
Lutein5 µM25--[17]
Lycopene + Lutein5 µM each7555Yes[17]

Table 2: Synergistic Anti-inflammatory Effects of Carotenoid and Carnosic Acid Combination

Treatment (in vivo, mouse model)Neutrophil Recruitment (cells/mL)Inhibition of NO Production (%)Inhibition of TNF-α Secretion (%)SynergyReference
Control (LPS-induced peritonitis)8.5 x 10⁶00-[14]
Lycopene (1 µM) + Carnosic Acid (2 µM)4.2 x 10⁶6055Yes[14]
Lutein (1 µM) + Carnosic Acid (2 µM)4.8 x 10⁶5550Yes[14]
β-carotene (2 µM) + Carnosic Acid (2 µM)5.1 x 10⁶5045Yes[14]

Experimental Protocols

Isobolographic Analysis for Synergy Assessment

This method is widely used to determine the nature of the interaction between two or more compounds.[7][13]

Objective: To determine if the combination of this compound and another phytochemical (e.g., Vitamin E) exhibits synergistic, additive, or antagonistic effects on a specific biological activity (e.g., inhibition of cancer cell proliferation).

Materials:

  • This compound isolate

  • Second phytochemical (e.g., α-tocopherol)

  • Cancer cell line (e.g., PC-3 prostate cancer cells)

  • Cell culture medium and supplements

  • MTT or similar cell viability assay kit

  • Plate reader

Procedure:

  • Determine the IC50 of individual compounds: Culture the cancer cells and treat them with a range of concentrations of this compound and the second phytochemical separately. After a predetermined incubation period (e.g., 48 hours), assess cell viability using an MTT assay to determine the concentration of each compound that inhibits 50% of cell growth (IC50).

  • Combine the compounds: Prepare combinations of this compound and the second phytochemical at fixed ratios (e.g., 1:1, 1:2, 2:1 based on their IC50 values).

  • Treat cells with combinations: Treat the cancer cells with different concentrations of the combined mixtures.

  • Assess cell viability: After the same incubation period, perform an MTT assay to determine the IC50 of the combination.

  • Construct the isobologram:

    • Plot the IC50 value of this compound on the x-axis and the IC50 value of the second phytochemical on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity."

    • Plot the IC50 value of the combination. If the point falls below the line of additivity, the interaction is synergistic. If it falls on the line, it is additive. If it falls above the line, it is antagonistic.

DPPH Radical Scavenging Assay for Antioxidant Synergy

This assay measures the ability of compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Objective: To evaluate the synergistic antioxidant activity of a combination of this compound and another phytochemical (e.g., a green tea polyphenol).

Materials:

  • This compound isolate

  • Second phytochemical (e.g., EGCG)

  • DPPH solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare individual solutions: Prepare stock solutions of this compound and the second phytochemical in methanol.

  • Prepare combination solutions: Mix the stock solutions in various ratios.

  • Perform the assay:

    • To a set of test tubes, add different concentrations of the individual compounds and the combined mixtures.

    • Add the DPPH solution to each tube and mix.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm.

  • Calculate scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine synergy: Compare the scavenging activity of the combination with the sum of the scavenging activities of the individual components. If the activity of the combination is significantly higher, it indicates synergy.

Visualizing Synergistic Pathways and Workflows

Synergy_Pathway cluster_0 Phytochemical Combination cluster_1 Cellular Effects cluster_2 Synergistic Outcomes This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Inflammation Inflammatory Pathways (e.g., NF-κB) This compound->Inflammation Inhibits Cell_Proliferation Cancer Cell Proliferation This compound->Cell_Proliferation Inhibits Enhanced_Antioxidant Enhanced Antioxidant Activity This compound->Enhanced_Antioxidant Enhanced_Anti_inflammatory Enhanced Anti-inflammatory Effect This compound->Enhanced_Anti_inflammatory Enhanced_Anticancer Enhanced Anticancer Effect This compound->Enhanced_Anticancer Phytochemical_B Other Phytochemical (e.g., Vitamin E) Phytochemical_B->ROS Scavenges Phytochemical_B->Inflammation Inhibits Phytochemical_B->Cell_Proliferation Inhibits Phytochemical_B->Enhanced_Antioxidant Phytochemical_B->Enhanced_Anti_inflammatory Phytochemical_B->Enhanced_Anticancer Enhanced_Antioxidant->ROS Enhanced_Anti_inflammatory->Inflammation Enhanced_Anticancer->Cell_Proliferation

Experimental_Workflow start Start: Hypothesis of Synergy ic50 Determine IC50 of Individual Compounds start->ic50 combo_prep Prepare Phytochemical Combinations ic50->combo_prep in_vitro In Vitro Assays (e.g., Cell Viability, Antioxidant) combo_prep->in_vitro isobologram Isobolographic Analysis in_vitro->isobologram synergy_quant Quantify Synergy (Combination Index) isobologram->synergy_quant in_vivo In Vivo Model Validation (e.g., Animal Studies) synergy_quant->in_vivo mechanism Mechanistic Studies (e.g., Western Blot, qPCR) in_vivo->mechanism conclusion Conclusion on Synergistic Interaction mechanism->conclusion

Conclusion and Future Directions

The available evidence strongly supports the synergistic potential of this compound in combination with other phytochemicals. While direct experimental data for this compound is still limited, the extensive research on its metabolic successor, lycopene, provides a solid framework for future investigations. The higher bioavailability of this compound suggests that its synergistic effects could be even more pronounced in vivo.

For researchers and drug development professionals, this guide highlights the importance of studying phytochemicals in combination rather than in isolation. Future research should focus on:

  • Directly quantifying the synergistic effects of this compound with a range of other phytochemicals using standardized methodologies like isobolographic analysis.

  • Elucidating the specific molecular mechanisms underlying these synergistic interactions.

  • Conducting in vivo studies to confirm the therapeutic efficacy of synergistic this compound combinations in relevant disease models.

By systematically exploring these synergistic interactions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and more effective natural product-based therapies.

References

A Comparative Genomic Guide to Phytoene Synthase Genes in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phytoene synthase (PSY) gene family across key plant species, offering insights into their genomic organization, structural characteristics, and functional roles in carotenoid biosynthesis. The information is intended to support research and development efforts in plant science, biotechnology, and drug discovery.

Introduction to this compound Synthase

This compound synthase (PSY) is a pivotal enzyme in the carotenoid biosynthesis pathway, catalyzing the first committed step: the condensation of two geranylgeranyl diphosphate (GGPP) molecules to form this compound.[1][2][3] This reaction is the primary rate-limiting step in the overall pathway, making PSY a key regulator of carotenoid accumulation in plants.[1][3] Carotenoids are essential for plant development, photosynthesis, and stress responses, and are also vital nutrients for human health, serving as precursors to vitamin A and acting as antioxidants.[1]

Genomic Organization and Characteristics of PSY Genes

The PSY gene family is typically small, with most plant species possessing two to three paralogous genes that have arisen from gene duplication events.[1][4] This duplication has led to the subfunctionalization of PSY genes, with distinct paralogs exhibiting tissue-specific expression patterns and responding to different developmental and environmental cues.[1][5] Below is a comparative summary of PSY genes in four model plant species.

Table 1: Comparison of this compound Synthase (PSY) Genes Across Species
SpeciesGene NameChromosome LocationNumber of ExonsNumber of IntronsProtein Length (Amino Acids)Molecular Weight (kDa)
Arabidopsis thaliana AtPSY165426~47.5
Solanum lycopersicum (Tomato) SlPSY1365412~46.6
SlPSY2265413~46.8
SlPSY3165382~43.1
Oryza sativa (Rice) OsPSY1665416~46.5
OsPSY21265418~46.7
OsPSY3965444~49.4
Zea mays (Maize) ZmPSY11065416~46.4
ZmPSY2565416~46.5
ZmPSY3854411~46.1

Note: The number of exons, introns, protein length, and molecular weight can have slight variations depending on the specific database and annotation version.

Functional Diversification of PSY Genes

The different PSY paralogs in plants have evolved to fulfill specific roles in carotenoid biosynthesis:

  • PSY1 is predominantly expressed in fruits and grains during ripening and is largely responsible for the accumulation of carotenoids in these tissues.[1][5] For instance, in tomato, SlPSY1 expression is highly correlated with lycopene content in ripening fruit.[4]

  • PSY2 is typically expressed in photosynthetic tissues, such as leaves, where it contributes to the production of carotenoids essential for photosynthesis and photoprotection.[1]

  • PSY3 expression is often induced in roots in response to abiotic stresses like drought and salinity, where it is involved in the biosynthesis of abscisic acid (ABA), a key stress-related hormone.[1][5]

Arabidopsis thaliana is an exception, possessing only a single PSY gene that is responsible for carotenoid biosynthesis in all tissues.[4][5]

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for PSY Gene Expression Analysis

This protocol outlines the steps for quantifying the expression levels of PSY genes in plant tissues.

a. RNA Extraction and cDNA Synthesis:

  • Harvest plant tissue of interest and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

b. Primer Design:

  • Design gene-specific primers for each PSY paralog and a reference gene (e.g., actin or ubiquitin) using primer design software.

  • Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and an annealing temperature of 55-65°C.

  • Whenever possible, design primers to span an intron-exon junction to avoid amplification of any residual genomic DNA.

c. qRT-PCR Reaction and Analysis:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 5-10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target PSY genes to the expression of the reference gene.[6]

Functional Complementation Assay of PSY in Escherichia coli

This assay is used to confirm the enzymatic function of a plant PSY gene.

a. Vector Construction and E. coli Transformation:

  • Amplify the full-length coding sequence of the PSY gene from cDNA and clone it into an E. coli expression vector (e.g., pET-28a(+)).

  • Use an E. coli strain that is engineered to produce the PSY substrate, GGPP, but lacks a functional endogenous PSY enzyme. A common approach is to use a strain containing a plasmid with the necessary genes for GGPP synthesis (e.g., from Erwinia herbicola).

  • Co-transform the engineered E. coli strain with the expression vector containing the plant PSY gene.

b. Protein Expression and Carotenoid Analysis:

  • Induce the expression of the plant PSY protein by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the bacterial culture.

  • Incubate the culture for a period to allow for protein expression and carotenoid production. A visible color change in the bacterial pellet (e.g., to yellow or orange) indicates the production of carotenoids.

  • Harvest the bacterial cells by centrifugation.

  • Extract the carotenoids from the cell pellet using an organic solvent (e.g., acetone or a mixture of hexane and acetone).

  • Analyze the extracted pigments by spectrophotometry and High-Performance Liquid Chromatography (HPLC) to confirm the presence of this compound and other downstream carotenoids.

Visualizing the Regulation of this compound Synthase

Signaling Pathway of Light-Mediated PSY Regulation

The expression of the PSY gene is regulated by light through the action of Phytochrome-Interacting Factors (PIFs). In the dark, PIFs accumulate and bind to the promoter of the PSY gene, repressing its transcription.[7][8] Upon exposure to light, phytochromes are activated and trigger the degradation of PIFs.[8] This relieves the repression of the PSY gene, leading to its expression and the subsequent biosynthesis of carotenoids.[7][8]

PSY_Regulation Light Light Phytochrome_inactive Phytochrome (Pr) Light->Phytochrome_inactive activates Phytochrome_active Phytochrome (Pfr) Phytochrome_inactive->Phytochrome_active Phytochrome_active->Phytochrome_inactive reversion PIF_degradation PIF Degradation Phytochrome_active->PIF_degradation promotes PIFs PIF Transcription Factors PIFs->PIF_degradation PSY_gene PSY Gene PIFs->PSY_gene represses PIF_degradation->PIFs reduces levels of PSY_mRNA PSY mRNA PSY_gene->PSY_mRNA transcription PSY_protein PSY Protein PSY_mRNA->PSY_protein translation Carotenoids Carotenoid Biosynthesis PSY_protein->Carotenoids catalyzes Dark Dark Dark->Phytochrome_active promotes Dark->PIFs stabilizes

Caption: Light-mediated regulation of the this compound synthase (PSY) gene.

Experimental Workflow for Functional Complementation Assay

The following diagram illustrates the key steps involved in the functional complementation assay of a plant PSY gene in E. coli.

Functional_Complementation_Workflow start Start: Isolate Plant PSY cDNA clone Clone PSY cDNA into E. coli Expression Vector start->clone transform Co-transform E. coli with PSY Vector and GGPP-producing Plasmid clone->transform induce Induce PSY Protein Expression with IPTG transform->induce culture Incubate and Observe for Color Change induce->culture harvest Harvest Bacterial Cells culture->harvest extract Extract Carotenoids harvest->extract analyze Analyze by Spectrophotometry and HPLC extract->analyze end End: Confirm this compound Production analyze->end

Caption: Workflow for PSY functional complementation in E. coli.

References

Phytoene: A Comparative Analysis of its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phytoene's Performance Against Oxidative Stress with Supporting Experimental Data.

This guide provides a comprehensive validation of this compound's role in mitigating oxidative stress, offering a comparative analysis with other alternatives, detailed experimental protocols, and a review of its underlying mechanisms. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic or preventative agent against oxidative stress-related pathologies.

Executive Summary

This compound, a colorless precursor to all colored carotenoids, has traditionally been overlooked in nutritional and therapeutic research. However, emerging evidence suggests its significant bioactivity in combating oxidative stress. In vivo studies, particularly in the model organism Caenorhabditis elegans, demonstrate that this compound confers protection against oxidative damage and extends lifespan. While direct quantitative comparisons of its antioxidant capacity with well-known antioxidants from in vitro assays are limited in the current literature, this compound's high bioavailability and observed in vivo efficacy position it as a compound of interest. Its potential mechanism of action involves direct radical scavenging and possible modulation of endogenous antioxidant defense pathways, such as the Nrf2 signaling cascade.

Comparative Performance of this compound

In Vivo Efficacy Against Oxidative Stress

A key study utilizing the nematode C. elegans provides compelling in vivo evidence for this compound's protective effects. When exposed to the superoxide-generating mitochondrial toxin juglone, worms supplemented with pure this compound exhibited a significantly increased survival rate compared to controls. This demonstrates this compound's ability to enhance resistance to oxidative stress within a living organism[1][2].

Table 1: Effect of this compound on Survival of C. elegans Under Juglone-Induced Oxidative Stress

Treatment GroupConcentration (µg/mL)Survival Rate Increase (%) vs. ControlReference
Pure this compound139 - 53[2]
Pure this compound239 - 53[2]
This compound-rich C. sorokiniana extract139 - 53[2]
This compound-rich C. sorokiniana extract239 - 53[2]
This compound-rich D. bardawil extract139 - 53[2]
This compound-rich D. bardawil extract239 - 53[2]

Note: The study reported a survival rate increase of 39-53% for concentrations of 1 and 2 µg/mL, depending on the specific extract and concentration.

Comparison with Other Carotenoids

Direct quantitative comparisons of this compound's antioxidant capacity using standardized in vitro assays like DPPH, FRAP, or ORAC are not extensively available in the reviewed literature. However, some studies provide qualitative comparisons and insights into its relative potency and bioavailability.

One study concluded that while lycopene is a superior antiradical agent overall due to its greater number of conjugated double bonds, this compound exhibits a higher antioxidant capacity than would be expected based on its chemical structure[2]. Another point of comparison is bioavailability. A study in mice demonstrated that phytofluene, a closely related colorless carotenoid, has significantly higher bioavailability compared to lycopene and β-carotene[3]. While this study did not include this compound in the direct bioavailability comparison, the high plasma and tissue levels of this compound observed in other studies suggest it is also well-absorbed[1][4].

Table 2: Qualitative and Bioavailability Comparison of this compound with Other Carotenoids

CarotenoidAntioxidant Capacity (Qualitative)Bioavailability (in mice)Key FindingsReference
This compound Higher than expected based on structureNot directly compared in the cited study, but readily absorbedDemonstrates significant in vivo protection against oxidative stress.[1][2][1][2][4]
Phytofluene Higher than expected based on structureSignificantly higher than lycopene and β-caroteneHigh bioavailability may contribute to its biological effects.[2][3]
Lycopene Higher overall antioxidant capacity than this compoundLower than phytoflueneA potent antioxidant, but its bioavailability may be a limiting factor.[1][2][3]
β-Carotene Potent antioxidantLower than phytoflueneWell-studied for its antioxidant and pro-vitamin A activities.[3]

Experimental Protocols

Oxidative Stress Resistance Assay in C. elegans

This protocol is based on the methodology used to assess the in vivo antioxidant activity of this compound[2].

Objective: To determine if supplementation with this compound increases the survival of C. elegans under conditions of acute oxidative stress induced by juglone.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • Synchronized L4-stage wild-type C. elegans

  • This compound (pure or as a component of a microalgae extract)

  • Juglone (5-hydroxy-1,4-naphthoquinone)

  • M9 buffer

  • Dimethyl sulfoxide (DMSO) as a solvent for this compound and juglone

Procedure:

  • Preparation of Treatment Plates:

    • Prepare NGM agar plates seeded with a lawn of E. coli OP50.

    • Prepare stock solutions of this compound in DMSO.

    • Add the this compound stock solution to the surface of the NGM plates to achieve the desired final concentrations (e.g., 1 and 2 µg/mL).

    • Prepare control plates with the corresponding concentration of DMSO.

    • Allow the plates to dry before introducing the worms.

  • Worm Synchronization and Treatment:

    • Synchronize a population of wild-type C. elegans to obtain a population of L4-stage worms.

    • Transfer the synchronized L4 worms to the prepared treatment and control plates.

    • Incubate the worms at 20°C for a specified period (e.g., 48 hours) to allow for the uptake of this compound.

  • Induction of Oxidative Stress:

    • Prepare a stock solution of juglone in DMSO.

    • After the pre-treatment period, transfer the worms from the this compound and control plates to new NGM plates containing a lethal concentration of juglone (e.g., 400 µM).

  • Survival Assay:

    • Score the number of surviving and dead worms at regular intervals (e.g., every hour) for a total duration of 8 hours.

    • Worms that do not respond to gentle prodding with a platinum wire are considered dead.

  • Data Analysis:

    • Calculate the percentage of surviving worms at each time point for each treatment group.

    • Compare the survival curves of the this compound-treated groups with the control group using statistical methods such as the log-rank (Mantel-Cox) test.

G Experimental Workflow for C. elegans Oxidative Stress Assay cluster_prep Plate Preparation cluster_treatment Worm Treatment cluster_stress Oxidative Stress Induction cluster_analysis Data Analysis prep_plates Prepare NGM plates with E. coli OP50 add_this compound Add this compound/DMSO to plates prep_plates->add_this compound transfer_worms Transfer worms to treatment plates sync_worms Synchronize C. elegans to L4 stage sync_worms->transfer_worms incubate Incubate for this compound uptake transfer_worms->incubate expose_worms Expose worms to juglone incubate->expose_worms prep_juglone Prepare juglone plates score_survival Score worm survival over time expose_worms->score_survival analyze_data Statistical analysis of survival curves score_survival->analyze_data G Hypothesized Nrf2 Signaling Pathway in this compound's Antioxidant Action cluster_nucleus This compound This compound ros Oxidative Stress (e.g., ROS) This compound->ros Scavenges cellular_protection Cellular Protection (Reduced Oxidative Damage) This compound->cellular_protection Directly contributes to keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus are ARE (Antioxidant Response Element) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) are->antioxidant_enzymes Upregulates expression of antioxidant_enzymes->ros Neutralizes antioxidant_enzymes->cellular_protection

References

A Head-to-Head Comparison of Phytoene Extraction Efficiency from Various Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for extracting phytoene, a colorless carotenoid and a crucial precursor in the biosynthesis of other carotenoids.[1][2][3][4][5][6] this compound is gaining significant attention for its potential applications in the food, health, and pharmaceutical industries due to its antioxidant and anti-inflammatory properties.[2] This document outlines the efficiency of different extraction techniques from diverse biological sources, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Summary of this compound and Carotenoid Extraction Efficiencies

The following table summarizes the quantitative data on the extraction efficiency of this compound and other related carotenoids from various matrices using different extraction techniques. This allows for a direct comparison of the performance of each method.

MatrixTarget CompoundExtraction MethodSolvent(s)Key ParametersYield/EfficiencyReference
Chlorella sorokiniana (this compound-accumulating)This compoundUltrasound-Assisted Extraction (UAE)Ethanol-~833 µg/g[7]
Chlorella sorokiniana (this compound-accumulating)This compoundUltrasound-Assisted Extraction (UAE)Methanol-~820 µg/g[7]
Chlorella sorokiniana (this compound-accumulating)This compoundUltrasound-Assisted Extraction (UAE)2-Methyltetrahydrofuran (MeTHF)-~800 µg/g[7]
Blakeslea trisporaThis compoundNot specifiedNot specifiedOptimized by response surface methodology5.02 mg/g dry biomass[8]
Tomato WasteLycopeneSolvent Extractionn-hexane/acetone (1:3 v/v)-98.3% purity, 94.7% recovery[6]
Tomato SkinsLycopeneSupercritical CO2 ExtractionCO2300 bar, 80 °C80% recovery[9]
Tomato Skinsβ-CaroteneSupercritical CO2 ExtractionCO2300 bar, 80 °C88% recovery[9]
Dunaliella parvaCarotenoidsSolvent ExtractionDMSO: 95% Ethanol (3.64:1)20 min, 40 °C0.0464%[10]
Phaeodactylum tricornutumFucoxanthinSubcritical Fluid ExtractionMethanol20 MPa, 35 °C, 60 min0.69 mg/g wet cell weight[11]
Chlorella sorokinianaLuteinMicrowave-Assisted Extraction (MAE)Not specifiedOptimized conditions3.3-fold higher than conventional[11]
Pumpkin Peeltrans-LuteinUltrasound-Assisted Extraction (UAE)Ethanol-petroleum ether (2:1 v/v)45 kHz, 210 W, 30 min1.15-fold higher than conventional[11]
Tomato Industry WasteTotal CarotenoidsHydrophobic Deep Eutectic Solvents (HDES)Menthol/hexanoic acid (2:1)25:1 solvent:solid, 90 min, 50°C127.6 µg/g[12]

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below. These protocols are based on established methods cited in the literature and are intended to be a starting point for laboratory implementation.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Microalgae

This protocol is adapted from methods used for carotenoid extraction from Chlorella sorokiniana.[7]

  • Sample Preparation: Lyophilized microalgal biomass is used to improve solvent accessibility. A milling step (e.g., 30 Hz for 5 minutes) can further enhance extraction from dried and encapsulated matrices.[13]

  • Extraction:

    • Mix 0.1 g of the prepared microalgal sample with the selected solvent (e.g., ethanol, methanol, or 2-methyltetrahydrofuran).

    • Perform sonication using a probe sonicator at 30% amplitude and 20 kHz frequency.

    • Maintain the sample in an ice bath during sonication to minimize carotenoid degradation from heat.

  • Solvent Removal and Analysis:

    • After extraction, centrifuge the sample to pellet the biomass.

    • Collect the supernatant containing the extracted this compound.

    • Repeat the extraction process with fresh solvent until the biomass is colorless.

    • Pool the supernatants and evaporate the solvent under a stream of nitrogen.

    • Store the dried extract at -20°C in a nitrogen atmosphere until HPLC analysis.

Protocol 2: Conventional Solvent Extraction of Carotenoids from Tomatoes

This protocol is a general method for extracting carotenoids, including this compound, from tomato samples.[14][15]

  • Sample Preparation: Homogenize and freeze-dry the tomato samples. For samples with high carotenoid ester content, a saponification step may be necessary.[14]

  • Extraction:

    • To 50 mg of the freeze-dried powder, add 1 mL of an extraction solvent mixture (e.g., ethyl acetate/dichloromethane, 1:1 v/v) and vortex thoroughly.[14]

    • Add 700 µL of water and centrifuge at 18,000 x g for 5 minutes to separate the phases.[14]

    • Carefully collect the colored organic (lower) phase.

    • Repeat the extraction by adding another 500 µL of dichloromethane to the aqueous phase, vortexing, and centrifuging again.[14]

    • Continue this process until the sample residue is colorless.

  • Solvent Removal and Storage:

    • Pool all the collected organic fractions.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Store the dried carotenoid extract under a nitrogen atmosphere at -20°C until further analysis.[14]

Protocol 3: Supercritical Fluid Extraction (SFE) of Carotenoids from Tomato Skins

This protocol is based on the SFE of lycopene and β-carotene from tomato processing waste.[9]

  • Sample Preparation: Dry and mill the tomato skins to a desired particle size (e.g., 80 or 345 μm).

  • Extraction:

    • Load the prepared tomato skin powder into the extraction vessel of a supercritical fluid extractor.

    • Set the extraction parameters:

      • Pressure: 250-300 bar

      • Temperature: 60-80 °C

      • CO2 flow rate: 0.792 to 1.35 kg/h

  • Collection and Analysis:

    • The extracted carotenoids are precipitated from the supercritical fluid by depressurization in a separator.

    • Collect the extract for quantification of this compound and other carotenoids.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the initial steps of the carotenoid biosynthetic pathway, leading to the formation of this compound and its subsequent conversion to lycopene.

Phytoene_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) This compound This compound GGPP->this compound this compound Synthase (PSY) Phytofluene Phytofluene This compound->Phytofluene this compound Desaturase (PDS) ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene PDS Neurosporene Neurosporene ZetaCarotene->Neurosporene ζ-Carotene Desaturase (ZDS) Lycopene Lycopene Neurosporene->Lycopene ZDS

Caption: Simplified pathway of this compound biosynthesis and its conversion to lycopene.

General Experimental Workflow for this compound Extraction

This diagram outlines a typical workflow for the extraction and analysis of this compound from a biological matrix.

Phytoene_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Matrix Biological Matrix (e.g., Algae, Tomato) Homogenization Homogenization/ Milling Matrix->Homogenization Drying Drying (e.g., Freeze-drying) Homogenization->Drying Solvent Solvent Addition Drying->Solvent Extraction Extraction (e.g., UAE, Solvent) Separation Phase Separation/ Centrifugation Extraction->Separation Solvent->Extraction Evaporation Solvent Evaporation Separation->Evaporation Storage Storage at -20°C Evaporation->Storage Analysis Quantification (e.g., HPLC) Storage->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

References

Safety Operating Guide

Proper Disposal of Phytoene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of phytoene in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a colorless carotenoid. The following procedures are based on available safety data to ensure responsible handling from use to disposal.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, prudent laboratory practices should always be observed.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[1]

  • Ventilation: Ensure adequate ventilation in the work area to minimize inhalation of any dust or aerosols.[1]

  • Spill Management: In the event of a spill, clean the area without creating dust.[1] Place the spilled material into a sealed container for disposal.[1] The contaminated area should then be washed with soap and water.[1]

This compound Disposal Protocol

The primary method for this compound disposal involves treating it as a chemical waste product, managed through a licensed professional service, in accordance with local regulations.

Step 1: Waste Identification and Segregation

  • This compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves), should be segregated from other waste streams.

Step 2: Containerization

  • Place all this compound waste into a clearly labeled, sealed, and chemically compatible container. The label should clearly identify the contents as "this compound Waste."

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. This compound is considered a combustible solid.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service.[1] Ensure that the service provider is aware of the material's identity.

  • Contaminated packaging should be disposed of in the same manner as the product itself.[1]

Quantitative Data Summary

The following table summarizes key quantitative and safety information for this compound.

PropertyValue
Chemical Formula C₄₀H₆₄
CAS Number 13920-14-4 (for 15-cis-Phytoene)
Molecular Weight 544.94 g/mol
Appearance Colorless solid
Hazard Classification Not a hazardous substance or mixture
Extinguishing Media Carbon dioxide, dry powder

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not extensively detailed in the literature beyond standard chemical waste procedures, the spill cleanup method provides a practical guide for handling unwanted material.

Protocol for Small-Scale Spill Cleanup and Disposal Preparation:

  • Personnel Protection: Don the appropriate PPE (lab coat, gloves, safety glasses).

  • Containment: If the spill is a powder, carefully sweep or vacuum the material to avoid creating dust. If it is a solution, absorb it with an inert material (e.g., sand, vermiculite).

  • Collection: Transfer the contained this compound and any contaminated materials into a designated, sealable waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1] Collect the cleaning water and dispose of it in compliance with local regulations.[1]

  • Labeling: Securely seal the waste container and label it as "this compound Waste," including the date and any other information required by your institution's waste management program.

  • Storage: Store the container in a designated hazardous waste accumulation area until it is collected by a licensed disposal service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PhytoeneDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate this compound Waste ppe->segregate container Place in Labeled, Sealed Container segregate->container storage Store in Designated Waste Area container->storage disposal_service Contact Licensed Waste Disposal Service storage->disposal_service end Proper Disposal Complete disposal_service->end spill->segregate No cleanup Clean Spill Without Creating Dust spill->cleanup Yes wash Wash Area with Soap and Water cleanup->wash wash->container

References

Essential Safety and Logistics for Handling Phytoene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides a comprehensive guide to the safe handling and disposal of Phytoene, a colorless carotenoid. While this compound is not classified as a hazardous substance, adhering to proper laboratory protocols is essential to maintain a safe working environment.

Personal Protective Equipment (PPE) for this compound Handling

When working with this compound in a laboratory setting, particularly in its solid or powdered form, the following personal protective equipment is recommended to minimize exposure and prevent contamination.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent eye contact with this compound dust or particles.
Hand Protection Nitrile or latex gloves.To prevent skin contact and maintain the purity of the sample.
Respiratory Protection A NIOSH (US) or CEN (EU) approved dust mask or respirator.Recommended when handling the powder to avoid inhalation of fine particles.
Body Protection A standard laboratory coat.To protect clothing and skin from accidental spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure safety and the integrity of the compound for experimental use.

1. Preparation:

  • Before handling, ensure that the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed.

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to control dust.

  • Assemble all necessary equipment and PPE before opening the this compound container.

2. Handling:

  • Don the appropriate PPE as outlined in the table above.

  • To prevent creating dust, handle the solid material carefully. Use a spatula for transferring the powder.

  • Avoid direct contact with the skin and eyes[1].

  • If any amount of this compound comes into contact with the skin, wash the affected area thoroughly with soap and water[1].

  • In case of eye contact, rinse the eyes with plenty of water for at least 15 minutes[1].

  • If this compound dust is inhaled, move to an area with fresh air[1].

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry place.

  • Keep it away from strong oxidizing agents.

Disposal Plan for this compound and Contaminated Materials

As this compound is not considered a hazardous chemical, disposal is relatively straightforward. However, it is crucial to follow your institution's specific guidelines for non-hazardous waste disposal.

1. Unused this compound:

  • Solid, non-hazardous chemicals like this compound can often be disposed of in the regular trash, provided they are securely packaged to prevent dust from becoming airborne[2].

  • Place the this compound in a sealed, labeled container before disposal.

2. Contaminated Materials:

  • Gloves and other disposable PPE: These can typically be disposed of in the regular laboratory trash.

  • Glassware: Wash contaminated glassware thoroughly with an appropriate solvent and then with soap and water. Once clean, it can be reused or disposed of as non-hazardous laboratory glass waste.

  • Spills: For minor spills, gently sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

PhytoeneHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood HandleCarefully Handle with Care (Avoid Dust) WorkInHood->HandleCarefully StoreProperly Store in Sealed Container HandleCarefully->StoreProperly DisposeWaste Dispose of Unused this compound (Sealed Container) HandleCarefully->DisposeWaste DisposePPE Dispose of Contaminated PPE HandleCarefully->DisposePPE CleanGlassware Clean/Dispose of Glassware HandleCarefully->CleanGlassware

Workflow for Safe this compound Handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.